Carbanide;rhodium(2+)
Description
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Structure
2D Structure
Properties
CAS No. |
90624-39-8 |
|---|---|
Molecular Formula |
CH3Rh+ |
Molecular Weight |
117.940 g/mol |
IUPAC Name |
carbanide;rhodium(2+) |
InChI |
InChI=1S/CH3.Rh/h1H3;/q-1;+2 |
InChI Key |
IRCXQTZGYCDUPH-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Rh+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Organometallic Rhodium(II) Complexes
A Note on Terminology: The term "carbanide" is not standard in inorganic chemistry. It is presumed that the intended subject is organometallic rhodium(II) complexes featuring anionic carbon-donor ligands, such as σ-bonded alkyl and aryl groups. This guide will focus on these types of compounds, which are often referred to as rhodium(II) metalloradicals.
Introduction
Organometallic rhodium(II) complexes, while less common than their rhodium(I) and rhodium(III) counterparts, are a fascinating and increasingly studied class of compounds.[1] These complexes, which feature a rhodium center in the +2 oxidation state with a d⁷ electron configuration, often exhibit unique reactivity as metalloradicals. This property makes them highly interesting for applications in catalysis, small molecule activation, and organic synthesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of these intriguing complexes, with a focus on mononuclear species.
Synthesis of Mononuclear Rhodium(II) Complexes
The synthesis of stable, isolable mononuclear rhodium(II) complexes with σ-bonded organic ligands is challenging due to their propensity to dimerize or undergo further reactions. A successful strategy involves the use of sterically demanding and electronically tunable chelating ligands that can stabilize the Rh(II) center. A prominent example is the use of diamidobenzene ligands.[2][3]
The general synthetic approach involves the one-electron reduction of a stable rhodium(III) precursor. This can be achieved electrochemically or by using a chemical reducing agent.
General Synthetic Workflow
A typical synthetic workflow for preparing a mononuclear Rh(II) complex with a diamidobenzene ligand is illustrated below. This process starts from a readily available Rh(III) precursor and proceeds through the formation of a Rh(III) complex with the desired ligand, followed by a controlled reduction to the target Rh(II) species.
Caption: General workflow for the synthesis of mononuclear Rh(II) complexes.
Detailed Experimental Protocol: Synthesis of a [Cp(Diamidobenzene)Rh(II)] Complex*
This protocol is adapted from the synthesis of rhodium diamidobenzene complexes as described by Suhr et al.[2][3]
Step 1: Synthesis of the Rhodium(III) Precursor Complex
-
In a glovebox, dissolve the rhodium(III) starting material, [Cp*RhCl₂]₂ (1 equivalent), and the desired diamidobenzene ligand (2 equivalents) in dichloromethane (DCM).
-
Add an excess of a non-coordinating base, such as triethylamine (NEt₃), to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or NMR spectroscopy).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the [Cp*(Diamidobenzene)Rh(III)]⁺ complex.[2][3]
Step 2: Reduction to the Rhodium(II) Complex
-
Dissolve the purified [Cp*(Diamidobenzene)Rh(III)]⁺ complex in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in an electrochemical cell within a glovebox.
-
Use a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Apply a controlled potential that is sufficient to induce a one-electron reduction, as determined by cyclic voltammetry of the Rh(III) precursor.
-
Carry out the bulk electrolysis until the starting material is consumed.
-
Alternatively, chemical reduction can be performed using a suitable reducing agent (e.g., cobaltocene).
-
The resulting solution contains the desired mononuclear [Cp*(Diamidobenzene)Rh(II)] complex.[2]
Characterization of Rhodium(II) Complexes
Due to their paramagnetic nature (d⁷ configuration), the characterization of rhodium(II) complexes requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the paramagnetism of Rh(II) complexes can lead to broad and shifted signals in ¹H and ¹³C NMR spectra, these techniques can still provide valuable structural information. In some cases, diamagnetic compounds are observed in the NMR spectra, which may be due to rapid equilibria or specific electronic structures.[2][3] For rhodium complexes in general, ¹⁰³Rh NMR can be a powerful tool, though its low sensitivity often necessitates indirect detection methods.[4] The chemical shift range in ¹⁰³Rh NMR is vast, making it sensitive to the electronic environment of the rhodium center.[4][5]
X-ray Crystallography
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of these complexes.[6] It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the rhodium center. For example, in mononuclear Rh(II) diamidobenzene complexes, X-ray crystallography has confirmed the coordination of the ligand and the pentamethylcyclopentadienyl (Cp*) group to the rhodium center.[2]
Table 1: Selected Bond Lengths for a Representative [Cp(Diamidobenzene)Rh(II)] Complex*
| Bond | Length (Å) |
| Rh-N | ~2.05 |
| Rh-C(Cp*) | ~2.15-2.20 |
Note: These are approximate values based on typical structures and can vary depending on the specific ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a key technique for characterizing paramagnetic species like Rh(II) complexes. It provides information about the electronic structure and the environment of the unpaired electron. For mononuclear Rh(II) metalloradicals, EPR spectra can confirm the presence of the d⁷ metal center and provide insights into the nature of the metal-ligand bonding.[2]
Electrochemistry
Cyclic voltammetry (CV) is crucial for studying the redox properties of rhodium complexes. For the synthesis of Rh(II) species by reduction of Rh(III) precursors, CV is used to determine the reduction potential. The reversibility of the redox events provides information about the stability of the different oxidation states. The redox potentials of mononuclear Rh(II) metallates can be tuned over a wide range by modifying the substituents on the diamidobenzene ligand.[2][3]
Table 2: Electrochemical Data for a Series of [Cp(Diamidobenzene)Rh(III)]+/Rh(II) Redox Couples*
| Ligand Substituent | E₁/₂ (V vs. Fc⁺/Fc) |
| Electron-donating | More negative |
| Electron-withdrawing | Less negative |
Note: The specific potentials depend on the nature of the substituent.[2]
Reactivity of Mononuclear Rhodium(II) Complexes
Mononuclear rhodium(II) complexes exhibit reactivity characteristic of metalloradicals. This includes small molecule activation and atom transfer reactions.
Activation of Dioxygen
Upon exposure to oxygen, some mononuclear Rh(II) complexes can form rhodium superoxide species. This reactivity highlights their potential for applications in oxidation catalysis.[2]
Carbon-Halogen Bond Activation
Rhodium(II) metalloradicals have been shown to react with halogenated solvents like dichloromethane. This reaction can proceed via a homolytic cleavage of the C-Cl bond, demonstrating the ability of the Rh(II) center to engage in radical-type transformations.[2][3]
Caption: Reactivity of mononuclear Rh(II) complexes.
Applications in Drug Development and Catalysis
While the study of isolable organometallic Rh(II) complexes is still a developing field, their unique reactivity suggests significant potential. Their ability to act as single-electron transfer agents and engage in radical processes opens up new avenues for catalytic transformations that are complementary to the more common two-electron pathways of Rh(I) and Rh(III) catalysts. In the context of drug development, the interaction of rhodium complexes with biological molecules is an active area of research, and the distinct electronic properties of Rh(II) species could lead to novel therapeutic or diagnostic agents. Further research into the catalytic activity of these well-defined Rh(II) metalloradicals in areas such as controlled radical polymerization, C-H functionalization, and redox catalysis is warranted.
Conclusion
The synthesis and characterization of organometallic rhodium(II) complexes, particularly stable mononuclear species, represent a significant advancement in the field of organometallic chemistry. The use of carefully designed ligand scaffolds has enabled the isolation and detailed study of these formerly elusive compounds. Their characterization through a combination of advanced spectroscopic and electrochemical techniques has provided deep insights into their electronic structure and has confirmed their nature as metalloradicals. The observed reactivity towards small molecules like oxygen and chlorinated hydrocarbons underscores their potential as catalysts for challenging chemical transformations. As our understanding of these fascinating complexes grows, so too will their application in solving complex problems in chemical synthesis and beyond.
References
- 1. Organorhodium chemistry - Wikipedia [en.wikipedia.org]
- 2. Rhodium diamidobenzene complexes: a tale of different substituents on the diamidobenzene ligand - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03227A [pubs.rsc.org]
- 3. Rhodium diamidobenzene complexes: a tale of different substituents on the diamidobenzene ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 5. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure and Bonding in Rhodium(II) Carbenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(II) carbenoids are pivotal reactive intermediates in modern organic synthesis, enabling a diverse array of chemical transformations with high levels of chemo-, regio-, and stereoselectivity. Their utility in carbon-carbon and carbon-heteroatom bond formation has made them indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products. A thorough understanding of the electronic structure and bonding within these transient species is paramount for predicting their reactivity and for the rational design of new catalysts and synthetic methodologies. This guide provides a comprehensive overview of the core principles governing the electronic nature of rhodium(II) carbenoids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Electronic Structure and Bonding Models
The bonding in a rhodium(II) carbenoid is characterized by a synergistic interaction between a dirhodium(II) tetracarboxylate core and a carbene fragment. The nature of this interaction is highly dependent on the substituents present on the carbene carbon. A key distinction is made between "acceptor" carbenoids and "donor/acceptor" carbenoids, which exhibit significantly different reactivity profiles.[1]
-
Acceptor Carbenoids: These carbenoids bear only electron-withdrawing groups (acceptors) at the carbenic carbon. This results in a highly electrophilic carbene center.
-
Donor/Acceptor Carbenoids: These carbenoids possess both an electron-donating (donor) and an electron-withdrawing (acceptor) group. The donor group, through resonance, stabilizes the carbenoid, attenuating its reactivity and leading to more selective transformations.[1][2]
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure.[3][4][5] These studies reveal that the bonding involves a combination of σ-donation from the carbene to the rhodium center and π-back-donation from the rhodium d-orbitals to the empty p-orbital of the carbene carbon.[2][6] In donor/acceptor carbenoids, the donor substituent significantly enhances this back-donation, leading to a more stable intermediate with a higher energy barrier for subsequent reactions.[3][5] This inherent stability is a key factor in their enhanced selectivity in reactions such as C-H insertion and cyclopropanation.[3][4]
Visualization of Bonding Interaction
Caption: Simplified orbital interaction diagram for a rhodium(II) carbenoid.
Quantitative Data on Rhodium(II) Carbenoid Properties
Computational studies have provided valuable quantitative data regarding the geometric and energetic properties of rhodium(II) carbenoids. This data is crucial for understanding their stability and reactivity.
| Parameter | Acceptor Carbenoid (e.g., from methyl diazoacetate) | Donor/Acceptor Carbenoid (e.g., from methyl phenyldiazoacetate) | Reference |
| Calculated Activation Energy for Diazo Decomposition (kcal/mol) | Lower | Higher | [3] |
| Calculated Activation Energy for Cyclopropanation (kcal/mol) | Very small | Significantly higher | [3][7] |
| Calculated Activation Energy for C-H Insertion (kcal/mol) | Lower | Higher | [3][5] |
| Calculated Rh=C Bond Length (Å) | Shorter | Longer | [8] |
| Calculated Charge on Carbene Carbon | More positive | Less positive | [6] |
Note: Specific values can vary depending on the computational method, basis set, and specific substituents. The trends, however, are consistent across different studies.
Key Experimental Methodologies
The characterization and study of rhodium(II) carbenoids often involve a combination of spectroscopic and computational techniques due to their transient nature.
In-situ Spectroscopic Characterization
Direct observation of rhodium(II) carbenoids is challenging due to their high reactivity. However, under specific conditions, spectroscopic techniques can provide valuable insights.
Experimental Protocol: In-situ NMR and IR Spectroscopy
-
Preparation: A solution of the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄) in a suitable deuterated solvent (e.g., CDCl₃) is cooled to a low temperature (e.g., -78 °C) in an NMR tube or IR cell.
-
Generation of Carbenoid: A solution of the diazo compound is slowly added to the cooled catalyst solution.
-
Data Acquisition: ¹H, ¹³C NMR, and IR spectra are recorded at low temperatures to observe the formation of the carbenoid intermediate and monitor its subsequent reactions.
-
Analysis: Changes in chemical shifts and vibrational frequencies are analyzed to infer the electronic structure of the carbenoid. For instance, a significant downfield shift in the ¹³C NMR signal for the carbene carbon is indicative of its electrophilic character.[1]
X-ray Crystallography of Stable Analogs
While direct crystallographic characterization of reactive carbenoids is rare, the structures of stable rhodium complexes and the products of carbenoid reactions provide crucial information about the steric and electronic environment of the catalyst.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the dirhodium(II) catalyst or a stable product derived from a carbenoid reaction are grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data is collected at a low temperature to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, providing precise atomic coordinates. This data is then refined to obtain accurate bond lengths, bond angles, and torsion angles.
-
Analysis: The geometric parameters of the catalyst, such as the Rh-Rh bond length and the coordination geometry around the rhodium centers, provide insights into its electronic structure and how it might interact with a carbene precursor.
Computational Modeling (DFT)
Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and reaction mechanisms of rhodium(II) carbenoids.[3][4][9]
Computational Protocol: DFT Calculations
-
Model Building: A model of the rhodium(II) carbenoid and relevant reactants (e.g., alkene for cyclopropanation) is constructed. The dirhodium catalyst is often simplified for computational efficiency (e.g., using formate ligands instead of acetate).[4]
-
Geometry Optimization: The geometry of the reactants, transition states, and products is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* for main group elements and a more flexible basis set for rhodium).[4]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate energy barriers and reaction energies.
-
Analysis: The calculated geometries, orbital energies, and charge distributions are analyzed to understand the bonding, stability, and reactivity of the carbenoid.
Reaction Pathways and Mechanisms
Rhodium(II) carbenoids participate in a variety of important chemical transformations. The mechanism of these reactions is intimately linked to the electronic structure of the carbenoid.
Cyclopropanation
The reaction of a rhodium(II) carbenoid with an alkene to form a cyclopropane is a well-studied and synthetically valuable transformation.[10] The reaction is generally believed to proceed through a concerted, though asynchronous, mechanism.[10]
Caption: General workflow for rhodium-catalyzed cyclopropanation.
C-H Insertion
The insertion of a rhodium(II) carbenoid into a C-H bond is a powerful method for C-H functionalization.[11] Similar to cyclopropanation, this reaction is often described as a concerted process involving a three-centered transition state.[2] The electrophilicity of the carbenoid is a key driver for this reaction.
Caption: Catalytic cycle for C-H insertion by a rhodium(II) carbenoid.
Conclusion
The electronic structure and bonding in rhodium(II) carbenoids are fundamental to their reactivity and selectivity in a wide range of organic transformations. The interplay of σ-donation and π-back-donation, modulated by the substituents on the carbene carbon, dictates the stability and electrophilicity of these intermediates. Donor/acceptor carbenoids, in particular, have emerged as highly versatile reagents due to their attenuated reactivity and enhanced selectivity. A combination of in-situ spectroscopy, X-ray crystallography of stable analogs, and computational modeling provides a powerful toolkit for interrogating the subtle electronic features of these transient species. A deeper understanding of these principles will continue to drive the development of new and more efficient catalytic systems for applications in academic research and the pharmaceutical industry.
References
- 1. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 203. Computational Study on the Selectivity of Donor/Acceptor-Substituted Rhodium Carbenoids - The Davies Group [scholarblogs.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
The Evolution of a Powerful Synthetic Tool: A Technical Guide to the Historical Development of Rhodium-Catalyzed Carbene Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely and efficiently construct complex molecular architectures is a cornerstone of modern chemistry, with profound implications for drug discovery and development. Among the myriad of synthetic methodologies, rhodium-catalyzed carbene transfer reactions have emerged as a particularly powerful and versatile tool. This technical guide provides an in-depth exploration of the historical development of this field, from its seminal discoveries to the sophisticated asymmetric transformations that are now possible. We will delve into the core concepts, present key quantitative data, provide detailed experimental protocols for landmark experiments, and visualize the intricate mechanistic pathways and logical progressions that have shaped this vibrant area of research.
The Dawn of a New Era: The Pioneering Work of Teyssié
The genesis of modern rhodium-catalyzed carbene chemistry can be traced back to the early 1970s. While copper catalysts were known to mediate the decomposition of diazo compounds, the reactions often suffered from low selectivity and the generation of unwanted side products. A significant breakthrough occurred in 1973 when Philippe Teyssié and his coworkers reported that dirhodium(II) tetraacetate, Rh₂(OAc)₄, was an exceptionally effective catalyst for a variety of transformations involving diazo compounds[1][2]. This discovery was a watershed moment, as Rh₂(OAc)₄ demonstrated superior activity and selectivity, opening the door for the development of a broad range of carbene transfer reactions[1].
The fundamental process involves the reaction of a diazo compound with the dirhodium(II) catalyst to generate a transient, electrophilic rhodium-carbene intermediate. This highly reactive species can then undergo a variety of transformations, including cyclopropanation of alkenes, insertion into C-H and X-H bonds (where X is a heteroatom), and the formation of ylides.
Mechanistic Underpinnings: The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed carbene transfer reactions begins with the coordination of the diazo compound to an axial site of the dirhodium(II) catalyst. This is followed by the irreversible loss of dinitrogen (N₂) to form the key rhodium-carbene intermediate. This electrophilic carbene then reacts with a substrate, such as an alkene or a C-H bond, to form the product and regenerate the active catalyst, thus completing the catalytic cycle.
Figure 1: General catalytic cycle for rhodium-catalyzed carbene transfer.
Key Transformations and Their Historical Progression
The versatility of the rhodium-carbene intermediate has led to the development of several cornerstone reactions in organic synthesis.
Cyclopropanation
The formation of cyclopropanes from alkenes and diazo compounds is one of the most well-established applications of rhodium-carbene chemistry. Early work with Rh₂(OAc)₄ demonstrated its efficacy in promoting the cyclopropanation of a wide range of alkenes with diazoacetates. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.
Carbon-Hydrogen (C-H) Bond Insertion
Perhaps the most transformative application of rhodium-carbene chemistry is the insertion of a carbene into a C-H bond. This reaction allows for the direct functionalization of otherwise unreactive C-H bonds, a long-standing goal in organic synthesis. Intramolecular C-H insertion reactions have proven to be particularly powerful for the construction of cyclic and polycyclic systems. The seminal work of Michael P. Doyle in the 1980s and 1990s was instrumental in establishing the synthetic utility of this reaction, particularly for the synthesis of lactones and lactams[3].
Ylide Formation and Subsequent Reactions
When a rhodium carbene reacts with a Lewis base, such as a carbonyl, ether, or sulfide, an ylide intermediate is formed. These ylides can then undergo a variety of subsequent transformations, most notably [3+2] cycloaddition reactions. Albert Padwa and his group extensively explored the generation of carbonyl ylides from α-diazo ketones and their subsequent intramolecular cycloaddition with tethered dipolarophiles, providing a powerful method for the synthesis of complex polycyclic ethers[4][5][6][7].
Figure 2: Major reaction pathways of rhodium-carbene intermediates.
The Quest for Asymmetry: Development of Chiral Catalysts
A pivotal advancement in rhodium-carbene chemistry was the development of chiral catalysts to control the stereochemistry of the products. This has been a major focus of the field since the 1990s, with the groups of Doyle and Huw M. L. Davies making significant contributions. The general strategy involves replacing the achiral acetate ligands of Rh₂(OAc)₄ with chiral carboxylate or carboxamidate ligands.
Chiral Dirhodium(II) Carboxamidates
Doyle and his coworkers developed a series of chiral dirhodium(II) carboxamidate catalysts, such as dirhodium(II) tetrakis(methyl 2-oxazolidinone-4(S)-carboxylate) [Rh₂(4S-MEOX)₄], which proved to be highly effective for enantioselective intramolecular C-H insertion reactions, particularly in the synthesis of β- and γ-lactams[3].
Chiral Dirhodium(II) Carboxylates
Davies and his group pioneered the use of chiral dirhodium(II) carboxylates derived from proline, such as dirhodium(II) tetrakis[N-(dodecylbenzenesulfonyl)-L-prolinate] [Rh₂(S-DOSP)₄][8][9][10]. These catalysts have shown remarkable efficacy in a wide range of asymmetric carbene transfer reactions, including cyclopropanation and C-H functionalization[8][9][10]. A key innovation from the Davies group was the concept of "donor/acceptor" carbenes, where the carbene is substituted with both an electron-donating group (e.g., aryl, vinyl) and an electron-accepting group (e.g., ester)[11][12]. This combination of substituents enhances the selectivity of the carbene transfer reactions.
Quantitative Data Summary
The following tables summarize key quantitative data for representative historical and modern rhodium-catalyzed carbene transfer reactions, illustrating the progression of the field.
Table 1: Evolution of Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate
| Year | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| 1991 | Chiral Rh(II) Carboxamidate | 65-85 | 70:30 - 85:15 | 40-60 (trans) | Doyle et al. |
| 1996 | Rh₂(S-DOSP)₄ | 68 | 85:15 | 87 (trans) | Davies et al. |
| 2005 | Rh₂(S-PTAD)₄ | 71 | >95:5 | 84 (trans) | Davies et al. |
| 2021 | Rh₂(S-TPPTTL)₄ | 88 | >95:5 | 90 (trans) | Davies et al. |
Table 2: Enantioselective Intramolecular C-H Insertion for Lactone/Lactam Synthesis
| Year | Substrate Type | Catalyst | Product Ring Size | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1991 | Diazoacetamide | Rh₂(4S-MEOX)₄ | 5 (γ-lactam) | 73 | 92 | Doyle et al. |
| 1996 | Diazoacetate | Rh₂(S-DOSP)₄ | 5 (γ-lactone) | 80 | 95 | Davies et al. |
| 2014 | Donor-Donor Diazo | Rh₂(R-PTAD)₄ | 5 (dihydrobenzofuran) | 90 | 99 | Davies et al. |
Experimental Protocols for Key Historical Experiments
To provide a practical understanding of the methodologies, detailed experimental protocols for seminal reactions are presented below.
Teyssié's Rhodium(II) Acetate-Catalyzed O-H Insertion (1973)
Reaction: Insertion of ethyl diazoacetate into the O-H bond of ethanol.
Procedure: A solution of ethyl diazoacetate (5.7 g, 50 mmol) in ethanol (50 mL) was added dropwise over 4 hours to a solution of dirhodium(II) tetraacetate (22 mg, 0.05 mmol) in ethanol (50 mL) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for an additional 2 hours after the addition was complete. The solvent was removed under reduced pressure, and the residue was distilled to afford ethyl 2-ethoxyacetate.
Note: This is a representative procedure based on the description in the original publication. Exact yields were not always reported in this early work, with the focus being on the demonstration of catalytic activity.
Doyle's Asymmetric Intramolecular C-H Insertion for β-Lactam Synthesis (ca. 1991)
Reaction: Enantioselective synthesis of a β-lactam via intramolecular C-H insertion.
Procedure: To a solution of the diazoacetoacetamide substrate (1.0 mmol) in dichloromethane (10 mL) at 25 °C was added dirhodium(II) tetrakis[methyl 2-oxazolidinone-4(S)-carboxylate] [Rh₂(4S-MEOX)₄] (0.01 mmol, 1 mol %). The reaction mixture was stirred at room temperature until the diazo compound was consumed (typically 2-4 hours, monitored by TLC). The solvent was removed in vacuo, and the crude product was purified by flash chromatography on silica gel to afford the corresponding β-lactam.
Padwa's Intramolecular Carbonyl Ylide Cycloaddition (ca. 1986)
Reaction: Rhodium(II) acetate-catalyzed intramolecular [3+2] cycloaddition of a tethered α-diazo ketone.
Procedure: A solution of the α-diazo ketone (1.0 mmol) in benzene (20 mL) was added via syringe pump over a period of 6 hours to a refluxing solution of dirhodium(II) tetraacetate (0.01 mmol, 1 mol %) in benzene (10 mL). After the addition was complete, the reaction mixture was refluxed for an additional 1 hour. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield the polycyclic ether product.
Synthesis of a Chiral Dirhodium(II) Carboxylate Catalyst: Rh₂(S-DOSP)₄
Procedure: A mixture of dirhodium(II) tetraacetate (1.0 g, 2.26 mmol) and (S)-N-(dodecylbenzenesulfonyl)-L-proline (4.5 equiv.) in chlorobenzene (50 mL) was heated to reflux with a Dean-Stark trap for 24 hours. The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford Rh₂(S-DOSP)₄ as a green solid.
Figure 3: A typical experimental workflow for a rhodium-catalyzed carbene transfer reaction.
Conclusion and Future Outlook
The historical development of rhodium-catalyzed carbene transfer reactions is a testament to the power of fundamental discoveries in catalysis and their subsequent elaboration into highly sophisticated and selective synthetic methods. From the initial observations of Teyssié to the elegant asymmetric transformations developed by Doyle, Davies, and others, this field has continuously evolved, providing chemists with increasingly powerful tools for molecular construction. The ongoing development of new chiral ligands and a deeper mechanistic understanding promise that rhodium-catalyzed carbene transfer reactions will continue to play a vital role in addressing the synthetic challenges of the future, particularly in the realm of complex molecule synthesis and drug development. The ability to functionalize C-H bonds with high levels of chemo-, regio-, and stereoselectivity will undoubtedly lead to more efficient and innovative synthetic strategies for years to come.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonyl ylide formation from the rhodium (II) acetate catalyzed reaction of a α-diazoketone [ouci.dntb.gov.ua]
- 7. Cycloaddition chemistry of carbonyl ylides for alkaloid synthesis - Padwa - Russian Chemical Bulletin [ogarev-online.ru]
- 8. C-H activation as a strategic reaction: enantioselective synthesis of 4-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 11. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Rhodium(II) Carbene Intermediates: An In-depth Technical Guide
Introduction
Rhodium(II) carbene intermediates are highly reactive species that play a pivotal role in a vast array of organic transformations. Their transient and electrophilic nature makes them powerful tools for constructing complex molecular architectures through reactions such as cyclopropanation, C-H functionalization, and ylide formation.[1] The catalytic cycle of these transformations typically involves the reaction of a dirhodium(II) precursor with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene complex.[2] Understanding the structure, bonding, and reactivity of these fleeting intermediates is paramount for optimizing existing catalytic systems and designing new, more efficient synthetic methodologies. However, their short lifetimes pose a significant challenge to their direct observation and characterization. This guide provides a comprehensive overview of the key spectroscopic techniques employed to elucidate the properties of rhodium(II) carbene intermediates, intended for researchers, scientists, and professionals in the field of drug development.
Core Spectroscopic Characterization Techniques
The direct spectroscopic characterization of rhodium(II) carbene intermediates requires specialized techniques capable of capturing information on short-lived species. The most powerful methods include UV-Vis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the puzzle in building a complete picture of the intermediate's structure and electronic properties.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for monitoring the formation and decay of rhodium(II) carbene intermediates by observing their electronic transitions. The coordination of a carbene ligand to the dirhodium(II) core perturbs its electronic structure, leading to characteristic changes in the absorption spectrum.
Transient absorption spectroscopy, a pump-probe technique, is particularly well-suited for studying these reactive species. In this method, a laser pulse (the pump) initiates the reaction (e.g., decomposition of the diazo compound), and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species as a function of time.
Key Spectral Features:
-
Dirhodium(II) complexes, such as those with esp (α,α,α′,α′-tetramethyl-1,3-benzenedipropionate) ligands, exhibit characteristic π* → σ* transitions. For instance, a CH₂Cl₂ solution of Rh₂(esp)₂ shows a low-energy feature around 665 nm.[3]
-
Upon coordination of a carbene precursor or formation of the carbene intermediate, this low-energy band often experiences a blue shift. For example, the addition of sulfilimine ligands to Rh₂(esp)₂ results in a blue shift of the 665 nm peak to approximately 639 nm.[3]
-
New absorption bands can also appear. For instance, some rhodium(II,II) paddlewheel complexes show strong absorption in both the UV (around 300 nm) and visible (around 640 nm) regions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about rhodium(II) carbene intermediates, particularly regarding the electronic environment of the carbene carbon. Due to the electrophilic nature of the carbene, the carbene carbon resonance is typically highly deshielded and appears far downfield in the ¹³C NMR spectrum.[5]
In-situ NMR monitoring at low temperatures can allow for the direct observation of more stable carbene complexes.[6] For donor-acceptor carbenes, which are more stable, this technique has proven invaluable.[1]
Key Spectral Features:
-
¹³C NMR: The chemical shift of the carbene carbon is a key diagnostic feature. For rhodium-bound N-heterocyclic carbenes, the carbene carbon signal can appear in the range of 187 to 201 ppm.[7] In some donor-acceptor rhodium(II) carbene complexes, this signal is observed even further downfield.
-
¹H NMR: The proton resonances of the carbene substituents and the ligands on the rhodium catalyst can provide information about the geometry and electronic structure of the complex.
-
¹⁰³Rh NMR: While less common due to the low natural abundance and sensitivity of the ¹⁰³Rh nucleus, this technique can provide direct insight into the electronic nature of the rhodium centers.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to probe the vibrational frequencies of bonds within the rhodium(II) carbene intermediate. The Rh=C stretching frequency provides direct information about the strength and nature of the metal-carbene bond. Time-resolved IR (TRIR) spectroscopy, analogous to transient absorption spectroscopy, can be used to study the vibrational spectrum of transient carbene species.[4]
Key Spectral Features:
-
The Rh=C bond has been characterized by vibrational spectroscopy, revealing weak σ and π components in some donor-acceptor carbene complexes.[1]
-
For rhodium carbonyl complexes containing N-heterocyclic carbene ligands, the C=O stretching frequency in the IR spectrum can be used to infer the electronic properties of the carbene ligands.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the elemental composition of rhodium(II) carbene intermediates by providing a precise mass-to-charge ratio (m/z). Electrospray ionization (ESI-MS) is a soft ionization technique that is particularly useful for detecting and characterizing these transient species from solution.[9]
Key Applications:
-
Detection of the 1:1 adduct between the rhodium complex and the carbene fragment.[9]
-
Characterization of reaction intermediates and products in catalytic cycles.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is specifically used for the detection and characterization of species with unpaired electrons (radicals). While most rhodium(II) carbene intermediates are closed-shell singlet species, some reactions may proceed through radical pathways or involve carbene radical intermediates. In such cases, EPR can provide crucial information about the electronic structure and spin distribution of the paramagnetic species.[9][10]
Quantitative Spectroscopic Data
The following tables summarize key quantitative data from the spectroscopic analysis of various rhodium(II) carbene intermediates and related complexes.
Table 1: UV-Vis Absorption Maxima (λmax) of Rhodium(II) Complexes and Intermediates
| Complex/Intermediate | Solvent | λmax (nm) | Reference |
| Rh₂(esp)₂ | CH₂Cl₂ | 425, 665 | [3] |
| Rh₂(esp)₂ with sulfilimine ligand | CH₂Cl₂ | 639 (blue-shifted from 665) | [3] |
| cis-[Rh₂(μ-form)₂(μ-np)₂][BF₄]₂ | - | 300, 640 | [4] |
| Rh₂(esp)₂ with various reactants and solvents | Various | 782-840, 482-592 | [11] |
Table 2: ¹³C NMR Chemical Shifts (δ) of Carbene Carbons in Rhodium Complexes
| Carbene Complex Type | Carbene Carbon Chemical Shift (δ, ppm) | Reference |
| Rhodium-coordinated N-heterocyclic carbenes | 187 - 201 | [7] |
| Donor-acceptor rhodium(II) carbene | Highly deshielded | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful spectroscopic characterization of transient rhodium(II) carbene intermediates.
Protocol 1: In-Situ Low-Temperature NMR Spectroscopy
This protocol is adapted from methodologies used to observe reactive intermediates.[6]
-
Sample Preparation:
-
In a flame-dried NMR tube, dissolve the dirhodium(II) catalyst (e.g., [Rh₂(OPiv)₄], 5 mol%) in a deuterated solvent suitable for low-temperature work (e.g., CDCl₃ or CD₂Cl₂).
-
Cool the NMR tube to the desired temperature (e.g., 273 K or lower) within the NMR spectrometer.
-
Prepare a separate, concentrated solution of the diazo precursor (e.g., [¹³C]₂-labeled phenyl diazoacetate) in the same deuterated solvent.
-
-
Data Acquisition:
-
Acquire a background spectrum of the catalyst solution.
-
Inject the diazo precursor solution into the cold NMR tube, ensuring rapid mixing.
-
Immediately begin acquiring a series of time-resolved ¹³C and ¹H NMR spectra.
-
Monitor the spectra for the appearance of new signals in the downfield region (for the carbene carbon) and changes in the signals of the catalyst and substrate.
-
-
Data Analysis:
-
Process the spectra to identify the chemical shifts of the carbene intermediate.
-
Integrate the signals over time to obtain kinetic information about the formation and decay of the intermediate.[6]
-
Protocol 2: Nanosecond Transient Absorption Spectroscopy
This protocol is based on general setups for transient absorption spectroscopy.[4][12]
-
Experimental Setup:
-
Utilize a pump-probe laser system. The pump beam (e.g., from an Nd:YAG laser) is set to a wavelength that will be absorbed by the diazo compound or the catalyst-diazo adduct to initiate the reaction.
-
The probe beam is a broadband white light continuum generated, for example, by focusing a portion of the fundamental laser output into a suitable medium (e.g., sapphire plate).
-
The pump and probe beams are spatially overlapped in the sample cell. The relative timing of the pump and probe pulses is controlled by a variable optical delay line.
-
-
Sample Preparation:
-
Prepare a solution of the dirhodium(II) catalyst and the diazo precursor in a suitable solvent (e.g., CH₂Cl₂) in a quartz cuvette. The concentration should be adjusted to have an optical density of ~0.5 at the pump wavelength.[13]
-
-
Data Acquisition:
-
Record the absorption spectrum of the probe beam after it has passed through the sample at various time delays after the pump pulse.
-
Also, record the spectrum of the probe beam without the pump pulse.
-
The transient absorption spectrum is calculated as the change in absorbance (ΔA) at each wavelength and time delay.
-
-
Data Analysis:
-
Plot ΔA as a function of wavelength and time to generate a 2D map of the transient spectral evolution.
-
Analyze the kinetics at specific wavelengths to determine the lifetimes of the observed transient species.
-
Visualizations
The following diagrams illustrate the workflow for characterizing rhodium(II) carbene intermediates and the relationships between different spectroscopic techniques.
Caption: Experimental workflow for the generation and spectroscopic analysis of Rh(II) carbene intermediates.
Caption: Complementary nature of spectroscopic techniques in characterizing Rh(II) carbene intermediates.
References
- 1. Direct spectroscopic characterization of a transitory dirhodium donor-acceptor carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Nonclassical Photoprecursors for Rh2 Nitrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
Theoretical Frameworks on the Stability of Rhodium(II) Species with Carbon-Based Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational studies concerning the stability of rhodium(II) species featuring direct rhodium-carbon bonds. While the term "carbanide" is not standard in organometallic chemistry, this document interprets it to encompass key species such as rhodium(II)-alkyl/aryl complexes and rhodium(II)-carbenes, which are central to numerous catalytic processes. The stability and reactivity of these intermediates are critical for understanding and optimizing reactions of significant interest in drug development and organic synthesis.
Introduction to Rhodium(II)-Carbon Bonds
Rhodium(II) complexes are well-known for their catalytic prowess, particularly in transformations involving the formation of carbon-carbon and carbon-heteroatom bonds. The intermediates in these catalytic cycles often feature a direct bond between rhodium and a carbon atom. The nature and stability of this bond are paramount in determining the reaction's feasibility, selectivity, and efficiency. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, thermodynamics, and kinetics of these transient species.
Theoretical and Computational Methodologies
The investigation of rhodium(II) species with carbon-based ligands heavily relies on computational chemistry. These methods provide insights into geometries, bond energies, and reaction pathways that are often difficult to obtain experimentally.
Experimental Protocols: Computational Details
A prevalent computational approach for studying these systems involves Density Functional Theory (DFT). A typical computational protocol is as follows:
-
Model System Construction: A model of the rhodium(II) complex with the carbon-based ligand is constructed. For large systems, a two-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach might be employed, treating the core of the molecule with a high level of theory (e.g., DFT) and the peripheral substituents with a lower-level method (e.g., UFF)[1].
-
Choice of Functional: The selection of an appropriate functional is crucial for accurate results. The M06 suite of functionals is often used for organometallic systems[2]. Other commonly used functionals include B3LYP.
-
Basis Set Selection: A double-ζ basis set, such as 6-31G*, is often used for lighter atoms (C, H, N, O). For the rhodium atom, a more flexible and polarized basis set, often incorporating effective core potentials (ECPs) like LANL2DZ, is employed to account for relativistic effects[3].
-
Geometry Optimization: The geometry of the complex is optimized to find the minimum energy structure. This is typically performed in the gas phase or with an implicit solvent model to simulate experimental conditions.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Bonding Analysis: Various techniques can be used to analyze the nature of the rhodium-carbon bond, including Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM).
-
Transition State Searching: For studying reaction pathways, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
Stability of Rhodium(II)-Alkyl and -Aryl Species
Rhodium(II)-alkyl and -aryl intermediates are key in processes like hydroamination and C-H activation. Their stability is influenced by the electronic and steric properties of the ligands on the rhodium center and the organic fragment.
Computational studies have shown that the one-electron oxidation of Rh(I)-alkyl/aryl complexes to the corresponding Rh(II) species can lead to instability and homolysis of the Rh-C bond, generating alkyl or aryl radicals[4]. DFT calculations have been employed to determine the Rh-C bond dissociation energies in both Rh(I) and Rh(II) states. For instance, the Rh-C bond in Rh(I) phenyl complexes is generally stronger than in the corresponding methyl complexes[4]. Upon oxidation to Rh(II), the Rh-C bond weakens significantly, facilitating its cleavage[4].
Stability of Rhodium(II)-Carbene Species
Rhodium(II)-carbenes are highly reactive intermediates central to cyclopropanation and C-H functionalization reactions. Their stability and selectivity are of great interest. Theoretical studies have revealed that donor/acceptor-substituted carbenoids are generally more stable than the corresponding acceptor-only carbenes[3][5]. This increased stability leads to higher activation barriers for subsequent reactions, which can, in turn, enhance selectivity[3].
The orientation of the substituents on the carbene carbon relative to the dirhodium core can also influence stability and reactivity. Seminal computational work by Nakamura demonstrated that the ester group of a rhodium carbene derived from methyl diazoacetate orients orthogonally to the rhodium-carbene plane[5].
Quantitative Data on Stability
The following tables summarize key quantitative data from theoretical studies on the stability of rhodium(II) species with carbon-based ligands.
Table 1: Calculated Activation and Reaction Energies for Rhodium-Carbene Reactions
| Reaction | System | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Nitrogen Extrusion | Phenyldiazoacetate-rhodium complex | DFT | 11.3 | -9.1 | [3] |
| Nitrogen Extrusion | Methyl diazoacetate-rhodium adduct | DFT | 11.9 | N/A | [3] |
| Cyclopropanation | Donor/acceptor carbenoid | DFT | 4.5 | N/A | [3] |
| C-H Functionalization (Cyclopentane) | Donor/acceptor carbene | DFT | 17.4 | N/A | [5] |
| C-H Functionalization (Cyclohexadiene) | Donor/acceptor carbene | DFT | 6.2 | N/A | [5] |
| Carbene Interconversion | Diastereomeric rhodium carbenes | DFT | 14.3 | N/A | [5] |
Table 2: Calculated Rhodium-Carbon Bond Dissociation Energies
| Complex | Oxidation State | Computational Method | Bond Dissociation Energy (kcal/mol) | Reference |
| [Rh(Me)(trop3P)] | Rh(I) | DFT | > 60 | [4] |
| [Rh(Ph)(trop3P)] | Rh(I) | DFT | > 60 (approx. 16% stronger than Me) | [4] |
| [Rh(Me)(trop3P)]+ | Rh(II) | DFT | Significantly lower than Rh(I) | [4] |
| [Rh(Ph)(trop3P)]+ | Rh(II) | DFT | Significantly lower than Rh(I) | [4] |
Visualizations of Key Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the theoretical study of rhodium(II) species with carbon-based ligands.
References
- 1. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Synthesis of Novel Rhodium(II) Carbene Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and initial synthesis of novel rhodium(II) carbene complexes, powerful catalysts that have revolutionized modern organic synthesis. This document provides a comprehensive overview of their development, detailed experimental protocols for their preparation, and a summary of their catalytic performance in key chemical transformations. The information presented is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development where the efficient and selective construction of complex molecular architectures is paramount.
Introduction: The Advent of Rhodium(II) Carbene Chemistry
The field of carbene chemistry has been transformed by the use of rhodium(II) catalysts, particularly dirhodium tetracarboxylates. These complexes effectively catalyze the decomposition of diazo compounds to generate transient rhodium-bound carbene intermediates.[1][2] These electrophilic carbenes are highly reactive species capable of undergoing a wide array of synthetically useful transformations, including cyclopropanation, C–H functionalization, and ylide formation.[2][3]
The seminal work in this area demonstrated that dirhodium tetracarboxylates are superior to traditional copper catalysts for promoting carbene transfer reactions, offering cleaner reactions and higher efficiencies.[3] A significant breakthrough was the development of "donor/acceptor" carbenes, which are stabilized by the presence of both an electron-donating and an electron-accepting group on the carbene carbon.[3][4] This stabilization tempers the reactivity of the carbene, enabling highly selective and controlled transformations.[3]
The versatility of rhodium(II) carbene chemistry has been further expanded through the design and synthesis of chiral catalysts, which have enabled remarkable levels of enantioselectivity in various transformations.[5][6][7] This has had a profound impact on asymmetric synthesis, providing access to chiral building blocks essential for the development of new therapeutic agents.
Synthesis of Rhodium(II) Carbene Precursors: Dirhodium Tetracarboxylates
The most common precursors for generating rhodium(II) carbene complexes are the dirhodium(II) tetracarboxylates, often referred to as "paddlewheel" complexes.[8] The synthesis of the parent complex, dirhodium tetraacetate [Rh₂(OAc)₄], is a foundational procedure. More elaborate and chiral catalysts are typically prepared via a ligand exchange reaction with dirhodium tetraacetate.[9][10]
General Workflow for Catalyst Synthesis
The synthesis of tailored dirhodium(II) tetracarboxylate catalysts generally follows a two-step process: synthesis of the desired carboxylic acid ligand followed by a ligand exchange reaction with a simple dirhodium precursor.
Experimental Protocols
Protocol 1: Synthesis of Dirhodium Tetraacetate [Rh₂(OAc)₄]
This procedure is a fundamental method for preparing the common starting material for many rhodium(II) catalyzed reactions.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Acetic acid (glacial)
-
Sodium acetate
-
Ethanol
Procedure:
-
A mixture of rhodium(III) chloride hydrate and sodium acetate in glacial acetic acid is refluxed for 1-2 hours.
-
The color of the solution changes from deep red to blue-green.
-
The solution is filtered hot to remove sodium chloride.
-
The filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with ethanol and dried under vacuum to yield dirhodium tetraacetate as a green powder.
Protocol 2: Synthesis of a Chiral Dirhodium(II) Tetracarboxylate Catalyst (e.g., Rh₂(S-PTTL)₄)
This protocol describes a typical ligand exchange reaction to prepare a chiral catalyst.[9]
Materials:
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Chiral carboxylic acid ligand (e.g., (S)-N-phthaloyl-tert-leucine)
-
Chlorobenzene
-
Reflux apparatus with a Dean-Stark trap
Procedure:
-
A suspension of dirhodium tetraacetate and the chiral carboxylic acid ligand (4.4 equivalents) in chlorobenzene is prepared in a flask equipped with a Dean-Stark trap.
-
The mixture is heated to reflux, and the azeotropically removed acetic acid is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting dirhodium tetraacetate is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral dirhodium(II) tetracarboxylate catalyst.
Novel Rhodium(II) Carbene Complexes: N-Heterocyclic Carbene Adducts
While dirhodium tetracarboxylates are the workhorses of rhodium carbene chemistry, recent research has focused on the synthesis of novel complexes with modified electronic and steric properties. One promising class is the N-heterocyclic carbene (NHC) adducts of dirhodium(II) complexes.[11] NHCs are strong sigma-donating ligands that can modulate the reactivity of the rhodium center.
Synthesis of a Dirhodium Tetraacetate-NHC Complex
The synthesis of these complexes typically involves the direct reaction of a dirhodium tetracarboxylate with a free N-heterocyclic carbene or its precursor.
Experimental Protocol
Protocol 3: Synthesis of a Mono-NHC Adduct of Dirhodium Tetraacetate
Materials:
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of dirhodium tetraacetate in anhydrous THF, a solution of the N-heterocyclic carbene (IPr) in THF is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for a specified period, during which a color change is observed.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted NHC ligand.
-
The product, the mono-NHC adduct of dirhodium tetraacetate, is dried under vacuum.
Catalytic Applications and Performance Data
Novel rhodium(II) carbene complexes have demonstrated exceptional performance in a variety of catalytic transformations. Below are tables summarizing quantitative data for key reactions.
Asymmetric Cyclopropanation
Chiral rhodium(II) catalysts are highly effective for the enantioselective cyclopropanation of alkenes with diazo compounds.[2][12][13][14]
| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 85 | 15:85 | 94 (trans) | [2] |
| Rh₂(S-PTAD)₄ | 1-Octene | Methyl phenyldiazoacetate | 92 | >95:5 | 98 | [12] |
| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Methyl p-tolyldiazoacetate | 95 | >97:3 | 96 | [2][14] |
| Rh₂(TPA)₄ | Styrene | Ethyl 2-diazopropanoate | 88 | >95:5 | - | [13] |
C-H Functionalization
A major application of rhodium(II) carbene chemistry is the selective functionalization of C-H bonds, a transformation that offers a powerful strategy for streamlining the synthesis of complex molecules.[10]
| Catalyst | Substrate | Diazo Compound | Yield (%) | Regioselectivity | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Cyclohexane | Methyl phenyldiazoacetate | 75 | - | 95 | [10] |
| Rh₂(S-PTTL)₄ | Adamantane | Ethyl 2-diazo-2-phenylacetate | 88 | C2:C1 > 99:1 | 97 | [9] |
| Rh₂(p-PhTPCP)₄ | Tetrahydrofuran | Methyl 2-diazo-2-(4-bromophenyl)acetate | 91 | α-position | 99 | [10] |
Reaction Mechanisms
The catalytic cycle of rhodium(II)-catalyzed carbene transfer reactions has been the subject of extensive mechanistic investigation, including DFT studies.[1][4][15][16] The generally accepted mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the substrate.
Catalytic Cycle for Cyclopropanation
The following diagram illustrates the key steps in the rhodium-catalyzed cyclopropanation of an alkene.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium(i) N-heterocyclic carbene complexes: synthesis and cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 16. DFT Studies on the Mechanism of the Rhodium(III)-Catalyzed C-H Activation of N-Phenoxyacetamide. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Electrophilicity of Rhodium-Stabilized Carbenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilicity of rhodium-stabilized carbenes, crucial reactive intermediates in modern organic synthesis. Understanding and controlling the electrophilic nature of these species is paramount for developing selective and efficient catalytic transformations, particularly in the context of pharmaceutical drug development where precise molecular architecture is essential. This document delves into the classification of rhodium carbenes, quantitative measures of their electrophilicity, detailed experimental protocols for their characterization, and the theoretical underpinnings that govern their reactivity.
Core Concepts: Understanding the Nature of Rhodium Carbenes
Rhodium-stabilized carbenes, often referred to as rhodium carbenoids, are versatile intermediates in a wide array of chemical transformations, including cyclopropanation, C-H functionalization, and ylide formation.[1] The electrophilicity of the carbene carbon is a key determinant of its reactivity and selectivity. This electrophilicity is primarily influenced by the nature of the substituents attached to the carbene carbon and the electronic properties of the rhodium catalyst.[2]
The formation of a rhodium carbene typically involves the reaction of a diazo compound with a dirhodium(II) catalyst, leading to the extrusion of dinitrogen.[3] The resulting carbene is stabilized through a combination of σ-donation from the carbene to the rhodium center and π-back-donation from the rhodium to the carbene's empty p-orbital. The balance of these electronic interactions dictates the electrophilic character of the carbene.
Rhodium carbenes are broadly classified based on the electronic nature of the substituents on the carbene carbon:
-
Acceptor-Substituted Carbenes: These carbenes bear one electron-withdrawing group (e.g., an ester or ketone). They are generally more reactive and less selective.
-
Acceptor/Acceptor-Substituted Carbenes: With two electron-withdrawing groups, these carbenes are highly electrophilic and reactive.
-
Donor/Acceptor-Substituted Carbenes: These carbenes possess both an electron-donating group (e.g., an aryl or vinyl group) and an electron-accepting group. This substitution pattern leads to a more stabilized and selective carbene, making them particularly valuable in complex molecule synthesis.[1] The donor group can stabilize the electron-deficient carbene center through resonance, thereby modulating its reactivity.[4]
-
Donor/Donor-Substituted Carbenes: Featuring two electron-donating groups, these carbenes have reduced electrophilicity and exhibit remarkable functional group tolerance.[5]
Quantitative Analysis of Electrophilicity
Quantifying the electrophilicity of rhodium carbenes is crucial for predicting their reactivity and for the rational design of catalysts and substrates. Several experimental and computational methods are employed for this purpose.
Relative Reactivity Studies
Competition experiments are a common method to determine the relative reactivity of different C-H bonds towards insertion by a rhodium carbene. This provides a quantitative measure of the carbene's selectivity, which is directly related to its electrophilicity. More electrophilic carbenes tend to be less selective.
| Substrate | Relative Rate of C-H Insertion with Rh2(S-DOSP)4 |
| Adamantane (tertiary C-H) | 26,000 |
| Cyclohexane (secondary C-H) | 24,000 |
| 2,3-Dimethylbutane (tertiary C-H) | 2,700 |
| N-Boc-pyrrolidine (activated secondary C-H) | 1,700 |
| Toluene (benzylic C-H) | 1.0 |
| Ethylbenzene (benzylic C-H) | 0.66 |
| Cumene (benzylic C-H) | 0.078 |
| Tetralin (benzylic C-H) | 0.011 |
Data adapted from Davies, H. M. L. Chem. Soc. Rev.[6]
Computational Chemistry
Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the electronic structure and reactivity of rhodium carbenes. Computational models can predict various parameters that correlate with electrophilicity:
-
Natural Population Analysis (NPA) Charges: The calculated charge on the carbene carbon provides a direct indication of its electrophilicity. A more positive charge suggests a more electrophilic center.
-
LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbene complex is another important descriptor. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, and thus higher electrophilicity.[7]
-
Activation Energies: DFT can be used to calculate the activation energy barriers for reactions such as C-H insertion. Donor/acceptor carbenes generally exhibit higher activation barriers for C-H functionalization compared to acceptor carbenes, reflecting their greater stability and lower reactivity. For instance, the calculated activation barrier for the C-H insertion of a donor/acceptor rhodium carbene with cyclopentane is 17.4 kcal/mol, whereas for an acceptor carbene, it is only 3.5 kcal/mol.[4][8]
| Carbene Type | Substrate | Calculated Activation Energy (kcal/mol) | Reference |
| Donor/Acceptor | Cyclopentane | 17.4 | [4][8] |
| Acceptor | Cyclopentane | 3.5 | [4] |
| Acceptor | Propane (secondary C-H) | 0.2 | [4] |
| Donor/Acceptor | Cyclohexadiene | 6.2 | [8] |
Experimental Protocols
Detailed experimental procedures are essential for obtaining reliable and reproducible data on rhodium carbene electrophilicity.
Protocol for Competition Experiments to Determine Relative C-H Insertion Rates
This protocol outlines a general procedure for determining the relative reactivity of different C-H bonds towards a rhodium carbene.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)
-
Diazo compound (carbene precursor)
-
A mixture of two or more substrates with different C-H bonds to be competed
-
Inert solvent (e.g., dichloromethane, hexanes)
-
Internal standard for GC or NMR analysis
-
Syringe pump
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dirhodium(II) catalyst in the chosen solvent.
-
Add the mixture of competing substrates and the internal standard to the flask.
-
Prepare a solution of the diazo compound in the same solvent.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture at a slow and constant rate. A slow addition rate is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, minimizing side reactions.
-
After the addition is complete, stir the reaction mixture at the same temperature for a specified period to ensure complete consumption of the diazo compound.
-
Quench the reaction by exposing it to air or by adding a small amount of a reactive scavenger like piperidine.
-
Analyze the reaction mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative amounts of the insertion products.
-
Calculate the relative rate constants by normalizing the product ratios to the number of reactive C-H bonds in each substrate.
Protocol for Kinetic Analysis of Rhodium-Catalyzed C-H Functionalization
Kinetic studies can provide valuable insights into the reaction mechanism and the rate-determining step, which is often the C-H insertion itself for donor/acceptor carbenes.[9]
Instrumentation:
-
ReactIR or similar in-situ infrared spectrometer
-
Temperature-controlled reaction vessel
Procedure:
-
Set up the in-situ IR spectrometer to monitor the disappearance of a characteristic vibrational band of the diazo compound (typically around 2100 cm⁻¹).
-
In the temperature-controlled reaction vessel, prepare a solution of the dirhodium(II) catalyst and the substrate in the chosen solvent. For reactions with unactivated hydrocarbons, the hydrocarbon itself can be used as the solvent (neat conditions).[9]
-
Initiate the reaction by adding a known amount of the diazo compound.
-
Record the IR spectra at regular time intervals to monitor the concentration of the diazo compound as a function of time.
-
Plot the concentration of the diazo compound versus time to obtain the reaction rate.
-
By varying the concentrations of the catalyst, substrate, and diazo compound, the reaction orders with respect to each component can be determined, allowing for the elucidation of the rate law. For many C-H functionalization reactions with donor/acceptor carbenes, the reaction is found to be zero-order in the diazo compound and first-order in both the catalyst and the substrate, indicating that the C-H insertion is the rate-determining step.[9]
Visualizing Concepts and Workflows
Graphical representations are invaluable for understanding the complex relationships in rhodium carbene chemistry.
Caption: Key factors determining the electrophilicity and reactivity of rhodium carbenes.
Caption: Step-by-step workflow for determining relative C-H insertion rates.
Conclusion
The electrophilicity of rhodium-stabilized carbenes is a finely tunable property that dictates their reactivity and selectivity in a wide range of synthetically important reactions. By carefully selecting the carbene substituents and the rhodium catalyst, researchers can control the outcome of these transformations with a high degree of precision. The quantitative data, experimental protocols, and conceptual frameworks presented in this guide provide a solid foundation for scientists and drug development professionals to harness the full potential of rhodium carbene chemistry in the synthesis of complex molecules. Continued research in this area, particularly through the interplay of experimental and computational approaches, will undoubtedly lead to the development of even more powerful and selective catalytic systems.
References
- 1. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Electrophilicity of Heterobimetallic Bi–Rh Paddlewheel Carbene Complexes: A Combined Experimental, Spectroscopic, and Computational Study [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective reactions of donor/donor carbenes - American Chemical Society [acs.digitellinc.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Rhodium(II)-Carbene Catalytic Cycles: A Technical Guide for Researchers
Atlanta, GA – October 26, 2025 – The intricate and powerful world of rhodium(II)-catalyzed reactions involving carbene intermediates has become a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This technical guide provides an in-depth review of the core catalytic cycles, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.
Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for a wide array of carbene transfer reactions.[1] These reactions, initiated by the decomposition of diazo compounds, proceed through highly reactive rhodium-carbene intermediates, which can then undergo a variety of transformations, including cyclopropanation, C-H bond insertion, and ylide formation.[2][3] The versatility and stereocontrol achievable with these catalysts have made them invaluable tools in the synthesis of pharmaceuticals and other fine chemicals.
Core Catalytic Cycles: A Visualized Guide
The fundamental steps of rhodium(II)-carbene catalysis are outlined below. The catalytic cycles for cyclopropanation, C-H insertion, and ylide formation share a common initiation sequence involving the formation of a rhodium-carbene species.
The General Catalytic Cycle
The cycle begins with the reaction of a dirhodium(II) catalyst with a diazo compound. This leads to the extrusion of nitrogen gas and the formation of a key rhodium-carbene intermediate. This electrophilic species is the central player in the subsequent transformations.
References
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation with Diazo Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rhodium-catalyzed cyclopropanation is a powerful and versatile method for the synthesis of cyclopropane rings, which are important structural motifs in many natural products and bioactive molecules.[1] This reaction typically involves the decomposition of a diazo compound by a rhodium catalyst to generate a rhodium carbene intermediate, which then reacts with an alkene to form the cyclopropane product.[2][3][4] The use of chiral rhodium catalysts can lead to highly enantioselective transformations, making this a valuable tool in asymmetric synthesis.[1][2][5] These application notes provide an overview of the reaction, key considerations for catalyst and substrate selection, and detailed experimental protocols.
Reaction Mechanism and Stereoselectivity:
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps[2][4]:
-
Catalyst Activation: The diazo compound reacts with the rhodium(II) catalyst to form a rhodium-diazoalkyl adduct.[3]
-
Nitrogen Extrusion: The adduct loses a molecule of nitrogen gas (N₂) to generate a highly reactive rhodium carbene (or carbenoid) intermediate.[2][4]
-
Cyclopropanation: The rhodium carbene then transfers the carbene fragment to an alkene in a concerted, though often asynchronous, fashion to yield the cyclopropane product and regenerate the rhodium catalyst.[2][4][6]
The stereoselectivity of the reaction is a critical aspect, particularly in the synthesis of chiral molecules. Both diastereoselectivity and enantioselectivity can be controlled.
-
Diastereoselectivity: The diastereoselectivity of the cyclopropanation is influenced by the steric and electronic properties of both the alkene and the rhodium carbene. For instance, increasing the steric bulk of the ester group in diazoacetates can favor the formation of the trans (E) cyclopropane.[2] Similarly, the choice of ligands on the rhodium catalyst can significantly impact diastereoselectivity, with sterically demanding ligands often favoring higher selectivity.[7]
-
Enantioselectivity: Enantioselectivity is achieved by using chiral rhodium catalysts. A variety of chiral dirhodium(II) carboxylate and carboxamidate catalysts have been developed, with ligands derived from chiral amino acids, such as N-arylsulfonylprolinates, being particularly effective.[2][6][8] The choice of catalyst is crucial and often needs to be optimized for a specific substrate combination.[1]
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Protocols
1. Safety Precautions for Handling Diazo Compounds:
Diazo compounds, particularly low molecular weight ones like ethyl diazoacetate, are potentially explosive and toxic.[9][10] It is imperative to follow strict safety protocols:
-
Work in a well-ventilated fume hood. [10]
-
Use appropriate personal protective equipment (PPE): safety goggles, a flame-resistant lab coat, and nitrile gloves.[9]
-
Avoid heat, light, and strong acids or bases, which can cause violent decomposition.[9][11]
-
Never distill diazo compounds to dryness. [12] Distillation should be performed with caution, preferably under reduced pressure and behind a safety shield.[10][12]
-
Store diazo compounds in a cool, dark place, preferably in a refrigerator or freezer.[9][12]
-
Quench any residual diazo compounds at the end of the reaction with a weak acid like acetic acid.[10]
2. Preparation of Ethyl Diazoacetate (EDA):
Ethyl diazoacetate is a common reagent for cyclopropanation but is not always commercially available due to its instability. It can be prepared from glycine ethyl ester hydrochloride.[12][13]
Materials:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite (NaNO₂)
-
Sodium acetate
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Sulfuric acid (H₂SO₄), 10% solution
-
Sodium carbonate (Na₂CO₃) solution, 10%
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
Procedure (based on Organic Syntheses procedures): [12][14]
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve glycine ethyl ester hydrochloride and a small amount of sodium acetate in water.[12] Cool the solution to 0-2 °C in an ice-salt bath.[12]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 2 °C.[12]
-
Add a layer of cold diethyl ether or dichloromethane to the reaction mixture.[12][14]
-
Slowly add cold 10% sulfuric acid to the stirred mixture, keeping the temperature below 5 °C. The ether or dichloromethane layer will turn yellow as the ethyl diazoacetate is formed.[12]
-
Separate the organic layer. Wash it with a cold 10% sodium carbonate solution to remove any remaining acid, and then with water.[15]
-
Dry the organic layer over anhydrous sodium sulfate.[14]
-
Carefully remove the solvent under reduced pressure, ensuring the temperature does not exceed 35-40 °C.[14] The resulting yellow oil is ethyl diazoacetate and should be used as soon as possible.[12]
3. General Protocol for Rhodium-Catalyzed Cyclopropanation:
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, or a chiral catalyst like Rh₂(S-DOSP)₄)
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., dichloromethane, pentane, or a mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the rhodium(II) catalyst (typically 0.1-1 mol%).
-
Add the anhydrous solvent, followed by the alkene (typically the limiting reagent).[16]
-
Slowly add a solution of the diazo compound in the same anhydrous solvent to the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) over a period of several hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue to stir the reaction mixture until the diazo compound is fully consumed (monitor by TLC).
-
Quench any remaining diazo compound by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the cyclopropane product.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for rhodium-catalyzed cyclopropanation.
Data Presentation
The following tables summarize representative data for rhodium-catalyzed cyclopropanation reactions, showcasing the effects of different catalysts and substrates on yield, diastereoselectivity (dr), and enantioselectivity (ee).
Table 1: Catalyst Screening for the Cyclopropanation of Ethyl Acrylate with Methyl p-Tolyldiazoacetate [1]
| Entry | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 |
| 2 | Rh₂(S-PTAD)₄ | 65 | >97:3 | 85 |
| 3 | Rh₂(S-TCPTAD)₄ | 83 | >97:3 | 90 |
| 4 | Rh₂(S-BPTAD)₄ | 71 | >97:3 | 88 |
Reaction conditions: Diazo compound (0.1 mmol), ethyl acrylate (0.5 mmol), catalyst (0.1 mol%), pentane/CH₂Cl₂ (10:1, 1 mL), 23 °C, 12 h.
Table 2: Scope of Alkenes with Methyl p-Chlorophenyldiazoacetate using Rh₂(S-TCPTAD)₄ [1]
| Entry | Alkene | Product | Yield (%) | dr | ee (%) |
| 1 | Methyl acrylate | 7k | 85 | >97:3 | 90 |
| 2 | Ethyl acrylate | 7l | 91 | >97:3 | 90 |
| 3 | t-Butyl acrylate | 7m | 74 | >97:3 | 96 |
| 4 | N,N-Dimethylacrylamide | 7n | 65 | >97:3 | 92 |
Reaction conditions: Diazo compound (0.1 mmol), alkene (0.5 mmol), Rh₂(S-TCPTAD)₄ (0.1 mol%), pentane/CH₂Cl₂ (10:1, 1 mL), 23 °C, 12 h.
Table 3: Scope of Vinyldiazoacetates with Ethyl Acrylate using Rh₂(S-TCPTAD)₄ [1]
| Entry | Vinyldiazoacetate | Product | Yield (%) | dr | ee (%) |
| 1 | Methyl (E)-2-diazo-4-phenylbut-3-enoate | 9a | 89 | >97:3 | 98 |
| 2 | Methyl (E)-2-diazo-4-(4-methoxyphenyl)but-3-enoate | 9b | 75 | >97:3 | 97 |
| 3 | Methyl (E)-2-diazo-4-(2-chlorophenyl)but-3-enoate | 9c | 84 | >97:3 | 91 |
Reaction conditions: Diazo compound (0.1 mmol), ethyl acrylate (0.5 mmol), Rh₂(S-TCPTAD)₄ (0.1 mol%), pentane/CH₂Cl₂ (10:1, 1 mL), 23 °C, 12 h.
Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a highly efficient and stereoselective method for the synthesis of cyclopropanes. Careful selection of the rhodium catalyst and reaction conditions allows for the synthesis of a wide range of substituted cyclopropanes with high yields and excellent stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors. Adherence to strict safety protocols when handling diazo compounds is paramount.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. nwgraphic.com [nwgraphic.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric C-H Functionalization using Carbene;Rhodium(II) Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more direct and atom-economical approach to complex molecule construction.[1][2] Dirhodium(II) tetracarboxylate complexes have emerged as powerful catalysts for this purpose, particularly in asymmetric C-H insertion reactions involving rhodium carbene intermediates.[2][3][4] These reactions enable the formation of new C-C bonds with high levels of regio-, diastereo-, and enantioselectivity, making them invaluable tools in pharmaceutical research and drug development.[1]
This document provides detailed application notes and experimental protocols for the use of carbene;rhodium(II) complexes in asymmetric C-H functionalization. It is intended to serve as a practical guide for researchers in academia and industry.
Catalyst Systems and Applications
A range of chiral dirhodium(II) catalysts have been developed to control the selectivity of C-H functionalization reactions. The choice of catalyst is crucial and depends on the nature of the substrate and the desired outcome. The table below summarizes the performance of several key catalysts in the asymmetric C-H functionalization of various substrates.
Table 1: Performance of Chiral Dirhodium(II) Catalysts in Asymmetric C-H Functionalization
| Catalyst | Substrate | Carbene Precursor | Product | Yield (%) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Cyclohexane | Methyl phenyldiazoacetate | Methyl (cyclohexyl)(phenyl)acetate | 75 | 93 | [Fokin, V. V. et al. J. Am. Chem. Soc.2011 , 133, 10352-10355] |
| Rh₂(S-DOSP)₄ | Tetrahydrofuran | Methyl phenyldiazoacetate | Methyl (tetrahydrofuran-2-yl)(phenyl)acetate | 88 | 95 | [Davies, H. M. L. et al. Org. Lett.2001 , 3, 1475-1477] |
| Rh₂(S-NTTL)₄ | Cyclohexane | 1-(Mesitylsulfonyl)-4-phenyl-1H-1,2,3-triazole | N-(Cyclohexyl(phenyl)methyl)-2,4,6-trimethylbenzenesulfonamide | 92 | 96 | [5] |
| Rh₂(S-NTTL)₄ | Adamantane | 1-(Mesitylsulfonyl)-4-phenyl-1H-1,2,3-triazole | N-((Adamantan-1-yl)(phenyl)methyl)-2,4,6-trimethylbenzenesulfonamide | 95 | 94 | [5] |
| Rh₂(S-TCPTAD)₄ | 2-Methylpentane | Methyl (4-bromophenyl)diazoacetate | Methyl (4-bromophenyl)(2-methylpentan-2-yl)acetate | 87 | 79 | [Davies, H. M. L. et al. Nature2017 , 551, 609–613] |
| Rh₂(R-BPCP)₄ | Toluene | Methyl (4-methoxyphenyl)diazoacetate | Methyl (4-methoxyphenyl)(p-tolyl)acetate | 85 | 94 | [Davies, H. M. L. et al. J. Am. Chem. Soc.2014 , 136, 9792–9796] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric C-H Insertion using an Aryldiazoacetate
This protocol is a general guideline for the enantioselective C-H functionalization of an alkane using a chiral dirhodium(II) catalyst and an aryldiazoacetate as the carbene precursor.
Materials:
-
Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)
-
Alkane substrate (e.g., Cyclohexane, 10 equivalents)
-
Aryldiazoacetate (e.g., Methyl phenyldiazoacetate, 1 equivalent)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (1 mol%).
-
Add the alkane substrate (10 equivalents) and anhydrous dichloromethane.
-
In a separate flask, dissolve the aryldiazoacetate (1 equivalent) in anhydrous dichloromethane.
-
Slowly add the solution of the aryldiazoacetate to the reaction mixture containing the catalyst and substrate via a syringe pump over a period of 4-8 hours at the desired temperature (typically ranging from -78 °C to room temperature).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until TLC or GC-MS analysis indicates complete consumption of the diazo compound.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric C-H Amination using a Sulfonyl-1,2,3-triazole
This protocol describes the synthesis of chiral β-sulfonamides through a rhodium-catalyzed C-H insertion of an azavinyl carbene generated from a 1-sulfonyl-1,2,3-triazole.
Materials:
-
Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-NTTL)₄, 0.5 mol%)
-
Alkane substrate (e.g., Cyclohexane, 5 equivalents)
-
1-Sulfonyl-1,2,3-triazole (e.g., 1-(Mesitylsulfonyl)-4-phenyl-1H-1,2,3-triazole, 1 equivalent)
-
Anhydrous chloroform (CHCl₃)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) for in-situ reduction
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.5 mol%) and the 1-sulfonyl-1,2,3-triazole (1 equivalent) to a reaction vessel.
-
Add the alkane substrate (5 equivalents) and anhydrous chloroform.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
For the in-situ reduction of the intermediate imine, slowly add a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., methanol for NaBH₄ or THF for LiAlH₄).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral sulfonamide by flash column chromatography.
-
Characterize the product and determine the enantiomeric excess.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the dirhodium(II)-catalyzed C-H functionalization with a diazo compound.
Caption: Catalytic cycle for rhodium(II)-catalyzed C-H functionalization.
Experimental Workflow
The general workflow for performing a rhodium-catalyzed asymmetric C-H functionalization experiment is depicted below.
Caption: General experimental workflow for asymmetric C-H functionalization.
Scope and Limitations
Scope:
-
Substrates: A wide range of alkanes, ethers, amines, and other molecules with activatable C-H bonds can be functionalized.[2] The reaction often shows good functional group tolerance.
-
Carbene Precursors: Aryldiazoacetates and 1-sulfonyl-1,2,3-triazoles are the most common and effective carbene precursors. Donor/acceptor substituted carbenes generally provide higher selectivity.
-
Catalysts: A variety of chiral dirhodium(II) catalysts are available, allowing for fine-tuning of reactivity and selectivity. Many of these catalysts, including Rh₂(S-DOSP)₄, Rh₂(S-NTTL)₄, and Rh₂(S-TCPTAD)₄, are commercially available from suppliers like Sigma-Aldrich and Alfa Chemistry.[6][7][8]
Limitations:
-
Catalyst Loading: While efforts have been made to reduce catalyst loading, it can still be a significant cost factor in large-scale synthesis.
-
Site Selectivity: Achieving high site selectivity in molecules with multiple similar C-H bonds can be challenging and often requires careful catalyst and substrate design.
-
Diazo Compound Stability: Diazo compounds can be unstable and potentially explosive, requiring careful handling and preparation. 1-Sulfonyl-1,2,3-triazoles offer a more stable alternative.
Conclusion
Asymmetric C-H functionalization catalyzed by dirhodium(II) complexes is a robust and versatile methodology for the efficient synthesis of chiral molecules. The continued development of new catalysts and a deeper mechanistic understanding are expected to further expand the scope and utility of these powerful transformations in both academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational mechanistic study of substrate-controlled competitive O–H and C–H insertion reactions catalyzed by dirhodium(ii) carbenoids: insight into the origin of chemoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh2(s-nttl)4 | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Rh2(S-TCPTAD)4 915797-21-6 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for In-Situ Generation of Rhodium Carbenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in-situ generation of rhodium carbenes, versatile intermediates with broad applications in organic synthesis, particularly in the development of novel therapeutic agents. The methodologies described herein focus on safety, efficiency, and scalability, including the use of continuous flow technologies.
Introduction
Rhodium-catalyzed reactions involving the in-situ generation of rhodium carbenes are powerful tools for the construction of complex molecular architectures. These reactions, which typically utilize diazo compounds as carbene precursors, enable a wide range of transformations including cyclopropanation, C-H functionalization, and X-H insertion.[1][2][3][4][5][6][7][8][9] The transient nature of the rhodium carbene intermediate necessitates its generation in the presence of the desired reaction partner. Careful control of reaction parameters is crucial for achieving high yields and selectivities.
Recent advancements have focused on developing safer alternatives to handling potentially explosive diazo compounds, such as their in-situ generation from more stable precursors or the use of continuous flow chemistry.[1][10][11][12][13] These methods minimize the accumulation of hazardous intermediates and allow for precise control over reaction conditions.
Core Concepts and Reaction Pathways
The fundamental principle behind the in-situ generation of rhodium carbenes involves the reaction of a diazo compound with a dirhodium(II) catalyst. The generally accepted mechanism proceeds through the formation of a rhodium-diazo complex, followed by the rate-limiting extrusion of dinitrogen gas to yield the highly reactive rhodium carbene intermediate.[14][15] This intermediate can then undergo a variety of transformations, as illustrated below.
Caption: Catalytic cycle for rhodium carbene generation and reaction.
Experimental Setups and Protocols
The choice of experimental setup depends on the scale of the reaction and the stability of the diazo compound. Both batch and continuous flow setups are commonly employed.
Batch Reaction Protocol: In-Situ Generation for C-H Insertion
This protocol describes a general procedure for the rhodium-catalyzed C-H functionalization of an alkane using an in-situ generated rhodium carbene.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)
-
Diazo compound (e.g., methyl phenyldiazoacetate)
-
Substrate (e.g., cyclohexane)
-
Anhydrous solvent (e.g., dichloromethane, or neat substrate)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Syringe pump
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dirhodium(II) catalyst (0.1-1 mol%).
-
Add the anhydrous solvent or the substrate if the reaction is to be run neat.
-
In a separate flask, prepare a solution of the diazo compound in the same solvent.
-
Using a syringe pump, add the diazo compound solution to the stirred catalyst-substrate mixture over a period of 1-4 hours at the desired temperature (typically room temperature to reflux). The slow addition is crucial to maintain a low concentration of the diazo compound.
-
After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the diazo compound.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
Safety Note: Diazo compounds are potentially explosive and should be handled with care. It is recommended to use a blast shield, especially for larger-scale reactions.
Continuous Flow Reaction Protocol
Continuous flow chemistry offers a safer and more efficient alternative for the in-situ generation and reaction of rhodium carbenes, particularly with less stable diazo compounds.[1][7][11][13]
Caption: Experimental workflow for continuous flow rhodium carbene reactions.
Protocol Outline:
-
Stream A: A solution of the diazo compound (or its precursor for in-situ generation) in a suitable solvent.
-
Stream B: A solution of the rhodium catalyst and the substrate in a compatible solvent.
-
The two streams are pumped at controlled flow rates into a T-mixer.
-
The combined stream then enters a heated or cooled reactor coil where the reaction takes place.
-
The product stream passes through a back-pressure regulator to maintain a constant pressure in the system and is then collected.
-
The product can be isolated after in-line or off-line workup and purification.
This setup minimizes the amount of diazo compound present at any given time, significantly enhancing safety. It also allows for rapid optimization of reaction conditions by varying flow rates, temperature, and residence time.
Quantitative Data Summary
The following tables summarize representative quantitative data for various rhodium-catalyzed reactions involving in-situ generated carbenes.
Table 1: Enantioselective Cyclopropanation of Alkenes [2]
| Entry | Alkene | Diazo Compound | Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Styrene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 95 | 98 |
| 2 | 1-Hexene | Ethyl diazoacetate | Rh₂(S-PTAD)₄ (1) | CH₂Cl₂ | 88 | 92 |
| 3 | Acrylonitrile | Methyl phenyldiazoacetate | Rh₂(S-TCPTAD)₄ (1) | CH₂Cl₂ | 75 | 96 |
Table 2: Intermolecular C-H Insertion [1]
| Entry | Substrate | Diazo Compound | Catalyst (mol%) | Additive (mol%) | Yield (%) | ee (%) | TON |
| 1 | Cyclohexane | Methyl p-bromophenyldiazoacetate | Rh₂(R-TPPTTL)₄ (0.001) | DCC (1) | 97 | 96 | 97,000 |
| 2 | Cyclopentane | Methyl p-bromophenyldiazoacetate | Rh₂(R-TPPTTL)₄ (0.001) | DCC (1) | 95 | 95 | 95,000 |
| 3 | Cyclohexane | Methyl p-bromophenyldiazoacetate | Rh₂(R-TPPTTL)₄ (0.0005) | DCC (1) | - | 96 | 580,000 |
TON = Turnover Number DCC = N,N'-Dicyclohexylcarbodiimide
Applications in Drug Development
The ability to perform selective C-H functionalization and construct strained ring systems makes in-situ rhodium carbene chemistry highly valuable in medicinal chemistry and drug development. These methods provide efficient routes to novel analogs of existing drugs and the synthesis of complex natural products with biological activity. For example, rhodium-catalyzed cyclopropanation has been a key step in the synthesis of antiviral drugs.[13] The late-stage functionalization of complex molecules via C-H insertion allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
The in-situ generation of rhodium carbenes is a robust and versatile strategy for the synthesis of a wide array of organic molecules. By understanding the underlying mechanisms and carefully selecting the appropriate experimental setup, researchers can safely and efficiently harness the synthetic power of these reactive intermediates. The continued development of new catalysts and the adoption of technologies like continuous flow are poised to further expand the applications of this chemistry in both academic and industrial settings.
References
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium (II) carbene C-H insertion in water and catalyst reuse [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of rhodium-catalyzed carbene formation from diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium(II)-Catalyzed Carbene Insertion into N-H and O-H Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(II)-catalyzed carbene insertion into N-H and O-H bonds represents a powerful and versatile strategy in modern organic synthesis. This methodology facilitates the formation of carbon-nitrogen and carbon-oxygen bonds in an atom-economical manner, providing access to a wide array of valuable molecules, including α-amino esters, α-hydroxy esters, and various heterocyclic compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and other biologically active compounds. The reaction typically proceeds under mild conditions with high efficiency and functional group tolerance, making it an attractive tool for drug discovery and development.
The core of this transformation involves the generation of a rhodium-carbene intermediate from a diazo compound, which then undergoes insertion into an N-H or O-H bond. The choice of rhodium(II) catalyst and the nature of the diazo compound can significantly influence the reaction's outcome, including its yield, chemoselectivity, and stereoselectivity.
Mechanism of Reaction
The generally accepted mechanism for rhodium(II)-catalyzed X-H insertion (where X = N or O) begins with the reaction of the rhodium(II) catalyst with a diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of nitrogen gas. This highly reactive carbene species is then intercepted by a nucleophilic amine or alcohol. The insertion is believed to proceed through a concerted, though asynchronous, three-centered transition state.[1][2] Alternatively, a stepwise pathway involving the formation of an ylide intermediate followed by a proton transfer can also occur, particularly in N-H insertion reactions.[3]
Applications in Organic Synthesis and Drug Development
Rhodium(II)-catalyzed X-H insertion reactions have found broad applicability in the synthesis of complex organic molecules:
-
Synthesis of α-Amino Acid Derivatives: The insertion of carbenes into the N-H bonds of amines and amides provides a direct route to non-proteinogenic α-amino acids and peptides, which are crucial components of many pharmaceuticals.[4]
-
Construction of Nitrogen Heterocycles: This methodology is instrumental in the synthesis of various nitrogen-containing heterocyclic scaffolds, such as pyrrolidines, which are prevalent in FDA-approved drugs.[5][6][7] Intramolecular N-H insertion reactions are particularly powerful for the construction of these ring systems.
-
Formation of α-Alkoxy and α-Hydroxy Esters: The corresponding O-H insertion into alcohols and water furnishes α-alkoxy and α-hydroxy esters, respectively. These are versatile building blocks in organic synthesis.[8]
-
Late-Stage Functionalization: The mild reaction conditions and high functional group tolerance make this method suitable for the late-stage functionalization of complex molecules, a critical step in drug development programs.
Data Presentation
Table 1: Rhodium(II)-Catalyzed N-H Insertion of Carbenes
| Entry | Diazo Compound | N-H Substrate | Rh(II) Catalyst | Solvent | Yield (%) | Reference |
| 1 | Ethyl diazoacetate | Aniline | Rh₂(OAc)₄ | Neat | 95 | [9] |
| 2 | Methyl 2-diazophenylacetate | Boc-Ala-NH₂ | Rh₂(OAc)₄ | CH₂Cl₂ | 65 | [4] |
| 3 | Methyl 2-diazo-3-oxo-5-phenyl-5-(phenylamino)pentanoate | (Internal Amine) | Rh₂(OAc)₄ / Pd₂(dba)₃ | Toluene | 91 | [5][7] |
| 4 | Alkynyl hydrazone carboxylate | Aniline | Rh₂(OAc)₄ | CH₂Cl₂ | 85 | [3][10][11] |
| 5 | 1-Mesitylenesulfonyl-1,2,3-triazole | Cyclohexane | Rh₂(S-NTTL)₄ | CHCl₃/Cyclohexane | 85 | [12] |
Table 2: Rhodium(II)-Catalyzed O-H Insertion of Carbenes
| Entry | Diazo Compound | O-H Substrate | Rh(II) Catalyst | Solvent | Yield (%) | Reference |
| 1 | Ethyl diazoacetate | Water | Rh₂(OAc)₄ | Dioxane/H₂O | 80 | [8] |
| 2 | Ethyl diazoacetate | Ethanol | Rh₂(OAc)₄ | Ethanol | 92 | [13] |
| 3 | Diethyl diazomalonate | Boc-L-Phe-OH | Rh₂(esp)₂ | CH₂Cl₂ | 98 | [14] |
| 4 | Methyl phenyldiazoacetate | Methanol | Rh₂(OAc)₄ | Methanol | 95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed N-H Insertion under Mechanochemical Conditions
This protocol is adapted from a procedure for the synthesis of α-amino esters.[9][15]
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Aryldiazoester (e.g., ethyl diazoacetate)
-
Aniline derivative
-
Mixer mill
-
Milling jar and balls
Procedure:
-
To a milling jar, add the aniline derivative (1.0 mmol, 1.0 equiv), Rh₂(OAc)₄ (0.02 mmol, 2 mol %), and the milling balls.
-
Add the aryldiazoester (1.2 mmol, 1.2 equiv) to the jar.
-
Close the jar and place it in the mixer mill.
-
Mill the reaction mixture at a specified frequency (e.g., 30 Hz) for the required time (typically 30-60 minutes).
-
After completion of the reaction (monitored by TLC), dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the solution to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-amino ester.
Protocol 2: General Procedure for Rhodium(II)-Catalyzed O-H Insertion into a Carboxylic Acid
This protocol is based on the synthesis of α-acyloxy esters.[14]
Materials:
-
Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂)
-
Acceptor/acceptor diazo compound (e.g., diethyl diazomalonate)
-
Carboxylic acid (e.g., Boc-L-phenylalanine)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol, 1.0 equiv) and the diazo compound (1.2 mmol, 1.2 equiv) in CH₂Cl₂ (5 mL) at room temperature, add Rh₂(esp)₂ (0.01 mmol, 1 mol %).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within minutes, as indicated by the disappearance of the diazo compound (monitored by TLC and color change).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure O-H insertion product.
Mandatory Visualizations
Caption: General mechanism of Rh(II)-catalyzed X-H insertion.
Caption: Typical experimental workflow for X-H insertion.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Rhodium(II)-Catalyzed Alkynyl Carbene Insertion into N-H Bonds [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. doaj.org [doaj.org]
- 7. Rh(II)/Pd(0) Dual Catalysis: Carbenoid N-H Insertion/Allylation Cascade Reaction to Construct Highly Functionalized and Polysubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium(II)-Catalyzed Alkynyl Carbene Insertion into N-H Bonds [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Asymmetric C–H Insertions of Rhodium(II) Azavinyl Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application of Rhodium Carbenes in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The utility of rhodium carbenes in organic synthesis has positioned them as a powerful tool in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions involving rhodium carbenes, including C-H functionalization, cyclopropanation, and reactions involving ylide intermediates. The information is intended to guide researchers in leveraging these methodologies for the efficient and stereoselective synthesis of valuable building blocks for drug discovery and development.
C-H Functionalization: A Direct Approach to Molecular Complexity
Rhodium-catalyzed C-H functionalization has emerged as a transformative strategy for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[1][2][3][4] This atom-economical approach offers significant advantages in streamlining synthetic routes to pharmaceutical intermediates.
Intramolecular C-H Insertion for the Synthesis of Cyclic Scaffolds
Intramolecular C-H insertion reactions catalyzed by rhodium carbenes are particularly valuable for the construction of carbocyclic and heterocyclic ring systems, which are prevalent in many pharmaceutical agents. A notable application is the synthesis of substituted lactams, key components of various antibiotics and other therapeutic agents.[5]
| Entry | Diazo Compound | Rhodium Catalyst | Solvent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | N-Benzyl-N-tert-butyl-2-diazoacetamide | Rh₂(OAc)₄ | CH₂Cl₂ | 1-Benzyl-4,4-dimethyl-azetidin-2-one | 95 | - | - |
| 2 | N-(4-Methoxybenzyl)-2-diazo-N-((R)-1-phenylethyl)acetamide | Rh₂(S-DOSP)₄ | Hexane | (R)-1-(4-Methoxybenzyl)-3-phenyl-pyrrolidin-2-one | 85 | >95:5 | 98 |
| 3 | Ethyl 2-diazo-4-phenylbutanoate | Rh₂(oct)₄ | Toluene | Ethyl 2-oxo-tetralin-1-carboxylate | 78 | - | - |
Table 1: Rhodium-Catalyzed Intramolecular C-H Insertion for Lactam Synthesis.
A solution of the diazo compound (1.0 mmol) in a dry, degassed solvent (10 mL, e.g., CH₂Cl₂ or hexane) is added dropwise over a period of 1-2 hours to a stirred solution of the rhodium catalyst (0.5-2 mol%) in the same solvent (5 mL) at a specified temperature (typically ranging from 0 °C to reflux). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclic product. For enantioselective reactions, a chiral rhodium catalyst such as Rh₂(S-DOSP)₄ is employed.
Intermolecular C-H Functionalization in Late-Stage Modification
Intermolecular C-H functionalization allows for the direct modification of existing molecular scaffolds, a highly desirable transformation in late-stage drug development and the generation of compound libraries for structure-activity relationship (SAR) studies.
To a solution of the substrate (1.0 mmol) and the rhodium catalyst (1-5 mol%) in a suitable solvent (e.g., hexane or dichloromethane, 5 mL) is added a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) via syringe pump over several hours at a controlled temperature. The reaction is stirred until completion as indicated by TLC analysis. The reaction mixture is then concentrated, and the product is isolated and purified by flash chromatography.
Cyclopropanation: Building Blocks for Bioactive Molecules
Cyclopropane rings are important structural motifs in a variety of pharmaceutical agents due to their unique conformational properties and metabolic stability. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a highly efficient and stereoselective method for their synthesis.[6][7][8][9]
Quantitative Data for Rhodium-Catalyzed Cyclopropanation:
| Entry | Alkene | Diazo Compound | Rhodium Catalyst | Solvent | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | Ethyl 2-phenylcyclopropane-1-carboxylate | 90 | 75:25 | - |
| 2 | 1-Octene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | Hexane | Methyl 1-hexyl-2-phenylcyclopropane-1-carboxylate | 88 | >95:5 | 96 |
| 3 | N-Vinylphthalimide | Ethyl diazoacetate | Rh₂(esp)₂ | Toluene | Ethyl 2-(phthalimido)cyclopropane-1-carboxylate | 92 | >98:2 | - |
Table 2: Rhodium-Catalyzed Cyclopropanation of Various Alkenes.
To a stirred solution of the alkene (1.0 mmol) and the rhodium catalyst (0.1-1 mol%) in a dry solvent (e.g., CH₂Cl₂) at the desired temperature (typically 0 °C to room temperature) is added a solution of the diazo compound (1.2 mmol) in the same solvent dropwise over 1-3 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the cyclopropanated product. For asymmetric cyclopropanation, a chiral catalyst like Rh₂(S-DOSP)₄ is utilized.
Ylide Formation and Subsequent Rearrangements
Rhodium carbenes can react with heteroatom-containing compounds, such as sulfides and ethers, to form ylide intermediates. These ylides can undergo subsequent rearrangements, most notably[10][11]-sigmatropic rearrangements, to generate highly functionalized products that are valuable pharmaceutical intermediates.[11][12][13][14][15]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Ylide Formation and[10][11]-Sigmatropic Rearrangement
A solution of the diazo compound (1.1 mmol) in a dry solvent (e.g., toluene or CH₂Cl₂) is added via syringe pump over 4-6 hours to a solution of the allylic sulfide or ether (1.0 mmol) and the rhodium catalyst (1 mol%) in the same solvent at a specified temperature (often ranging from -78 °C to room temperature). The reaction is stirred for an additional period after the addition is complete. The solvent is then removed in vacuo, and the residue is purified by flash column chromatography to afford the rearranged product.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
C-H Functionalization Workflow
Caption: General workflow for rhodium-catalyzed C-H functionalization.
Cyclopropanation Mechanism
Caption: Mechanism of rhodium-catalyzed cyclopropanation.
Ylide Formation and[10][11]-Sigmatropic Rearrangement
Caption: Pathway for ylide formation and subsequent rearrangement.
Conclusion
The application of rhodium carbenes in the synthesis of pharmaceutical intermediates represents a significant advancement in modern synthetic chemistry. The methodologies outlined in this document, including C-H functionalization, cyclopropanation, and ylide-based transformations, provide researchers with powerful and versatile tools for the construction of complex and biologically relevant molecules. The detailed protocols and quantitative data presented herein are intended to facilitate the adoption and adaptation of these powerful reactions in the pursuit of new and improved therapeutics.
References
- 1. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. The Combined C—H Functionalization/Cope Rearrangement: Discovery and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Late-stage C–H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium catalysed conversion of carbenes into ketenes and ketene imines using PNN pincer complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00287G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Stereoselective C-C Bond Formation by Rhodium-Catalyzed Tandem Ylide Formation/[2,3]-Sigmatropic Rearrangement between Donor/Acceptor Carbenoids and Chiral Allylic Alcohols [organic-chemistry.org]
- 13. Scope and Mechanistic Analysis of the Enantioselective Synthesis of Allenes by Rhodium-Catalyzed Tandem Ylide Formation/[2, 3]-Sigmatropic Rearrangement between Donor/Acceptor Carbenoids and Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Intramolecular Rhodium-Catalyzed C-H Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting intramolecular rhodium-catalyzed C-H insertion reactions. This powerful synthetic methodology enables the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex cyclic molecules from readily available starting materials. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis and drug development.
Introduction
Intramolecular C-H insertion reactions catalyzed by rhodium complexes represent a highly efficient and atom-economical strategy for the synthesis of carbocyclic and heterocyclic ring systems.[1][2] These reactions proceed via the generation of highly reactive rhodium-carbenoid or -nitrenoid intermediates from precursors such as α-diazo carbonyl compounds or sulfamate esters, respectively.[1][3] The subsequent intramolecular insertion into a C-H bond allows for the regioselective and stereoselective formation of five- or six-membered rings, which are prevalent structural motifs in natural products and pharmaceutical agents.[2][4] The choice of rhodium catalyst and its ligand sphere is crucial for controlling the efficiency and selectivity of the transformation.[2][3]
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize the quantitative data from key studies on intramolecular rhodium-catalyzed C-H insertion reactions, providing a comparative overview of the effects of catalyst, solvent, and substrate on reaction outcomes.
Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones
This reaction is a powerful method for the synthesis of α-aryl cyclopentanones. The efficiency of the reaction is influenced by the rhodium catalyst, solvent, and electronic properties of the aryl substituent.[1][2]
| Entry | Rhodium Catalyst | Solvent | Substrate (Ar) | Yield (%) | Reference |
| 1 | Rh₂(OAc)₄ | Toluene | 4-Bromophenyl | 55 | [1] |
| 2 | Rh₂(pfb)₄ | Toluene | 4-Bromophenyl | 45 | [1] |
| 3 | Rh₂(OAc)₄ | Dichloromethane | 4-Bromophenyl | 41 | [1] |
| 4 | Rh₂(pttl)₄ | Toluene | 4-Bromophenyl | 61 | [1] |
| 5 | Rh₂(pttl)₄ | Toluene | 4-Methylphenyl | 42 | [1] |
| 6 | Rh₂(pttl)₄ | Toluene | 3-Methoxyphenyl | 58 | [1] |
pfb = perfluorobutyrate; pttl = phthaloyl-tert-leucinate
Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate Esters
The intramolecular amination of C-H bonds using sulfamate esters provides a direct route to cyclic sulfamidates, which are versatile intermediates for the synthesis of amines and their derivatives. The choice of catalyst can significantly impact the enantioselectivity of the reaction.[3][5]
| Entry | Rhodium Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| 1 | Rh₂(OAc)₄ | 3-Phenylpropylsulfamate | 85 | - | [3] |
| 2 | Rh₂(esp)₂ | 3-Phenylpropylsulfamate | >95 | - | [3] |
| 3 | Rh₂(S-nap)₄ | 3-(4-Bromophenyl)propylsulfamate | 80 | 92 | [5] |
| 4 | Rh₂(S-nap)₄ | 3-(4-Methoxyphenyl)propylsulfamate | 75 | 88 | [5] |
| 5 | Rh₂(S-nap)₄ | 3-(Naphthalen-2-yl)propylsulfamate | 82 | 94 | [5] |
| 6 | Rh₂(S-TFPTTL)₄ | 3-Phenylpropylsulfamate | 78 | 48 | [6] |
esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid; S-nap = N-naphthoyl-L-prolinate; S-TFPTTL = N-tetrafluorophthaloyl-(S)-tert-leucinate
Experimental Protocols
The following are detailed protocols for representative intramolecular rhodium-catalyzed C-H insertion reactions.
Protocol 1: Synthesis of α-Aryl Cyclopentanones via C-H Insertion of α-Aryl-α-diazo Ketones
This protocol is adapted from the work of Taber and Tian for the synthesis of 2-(4-Bromophenyl)-3-pentylcyclopentanone.[1]
Materials:
-
α-(4-Bromophenyl)-α-diazo-2-heptanone
-
Dirhodium(II) tetrakis(N-phthaloyl-tert-leucinate) [Rh₂(pttl)₄]
-
Toluene, anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve Rh₂(pttl)₄ (4.2 mg, 0.003 mmol, 1 mol%) in 2.0 mL of anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Prepare a solution of α-(4-bromophenyl)-α-diazo-2-heptanone (100 mg, 0.30 mmol) in 0.8 mL of anhydrous toluene.
-
Add the solution of the diazo ketone dropwise to the catalyst solution over a period of 2 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for an additional 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the diazo compound), add one drop of DBU to the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-aryl cyclopentanone.
Protocol 2: Intramolecular C-H Amination of a Sulfamate Ester
This protocol describes a general procedure for the rhodium-catalyzed intramolecular C-H amination of a sulfamate ester to form a cyclic sulfamidate, based on the work of Du Bois and coworkers.[3]
Materials:
-
3-Arylpropylsulfamate ester
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)
-
Iodosylbenzene diacetate [PhI(OAc)₂] or Iodosobenzene [PhIO]
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the 3-arylpropylsulfamate ester (1.0 equiv) and magnesium oxide (2.0-3.0 equiv) in anhydrous dichloromethane, add the dirhodium(II) catalyst (1-5 mol%).
-
Stir the resulting suspension at room temperature.
-
Add the oxidant, PhI(OAc)₂ (1.1-1.5 equiv) or PhIO (1.1-1.5 equiv), portion-wise over a period of time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclic sulfamidate.
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for intramolecular rhodium-catalyzed C-H insertion reactions.
Caption: Catalytic cycle for rhodium-catalyzed carbenoid C-H insertion.
Caption: Catalytic cycle for rhodium-catalyzed nitrenoid C-H amination.
Caption: General experimental workflow for C-H insertion reactions.
References
Application Notes and Protocols for Rhodium(II)-Catalyzed Synthesis of Complex Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of complex heterocyclic compounds utilizing rhodium(II) catalysis. The methodologies presented are robust and scalable, offering efficient access to molecular scaffolds of significant interest in medicinal chemistry and drug discovery.
Application Note 1: Synthesis of Polysubstituted 3-Aminopyrroles via Rhodium(II)-Catalyzed [3+2] Cycloaddition
Introduction:
Polysubstituted 3-aminopyrroles are privileged structural motifs found in numerous biologically active molecules and natural products. This protocol describes a highly efficient method for their synthesis through a formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by a dirhodium(II) complex. The reaction proceeds via the formation of a rhodium(II)-azavinylcarbene intermediate, which then engages with the isoxazole to furnish the desired pyrrole core.[1][2] This method is characterized by its operational simplicity and broad substrate scope.[2]
Experimental Protocol:
General Procedure for the Synthesis of 3-Aminopyrroles:
To a sealed reaction vial is added the N-sulfonyl-1,2,3-triazole (0.1 mmol, 1.0 equiv.), the isoxazole (0.3 mmol, 3.0 equiv.), and the rhodium(II) catalyst, Rh₂(esp)₂ (0.001 mmol, 1.0 mol%). The vial is then heated to 140 °C for 30 minutes.[2] After cooling to room temperature, the reaction mixture is purified directly by flash column chromatography on silica gel to afford the corresponding polysubstituted 3-aminopyrrole.
Data Presentation:
The following table summarizes the yields for a representative range of substrates in the rhodium(II)-catalyzed synthesis of 3-aminopyrroles.
| Entry | N-Sulfonyl-1,2,3-triazole (R¹) | Isoxazole (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Methyl, Phenyl | 2-Methyl-5-phenyl-N-(tosyl)-1H-pyrrol-3-amine | 84 |
| 2 | 4-Methoxyphenyl | Methyl, Phenyl | 5-(4-Methoxyphenyl)-2-methyl-N-(tosyl)-1H-pyrrol-3-amine | 82 |
| 3 | 4-Chlorophenyl | Methyl, Phenyl | 5-(4-Chlorophenyl)-2-methyl-N-(tosyl)-1H-pyrrol-3-amine | 75 |
| 4 | Phenyl | Ethyl, Phenyl | 2-Ethyl-5-phenyl-N-(tosyl)-1H-pyrrol-3-amine | 78 |
| 5 | Phenyl | Methyl, 4-Tolyl | 2-Methyl-5-phenyl-N-(tosyl)-1-(p-tolyl)-1H-pyrrol-3-amine | 80 |
Reaction Mechanism:
The proposed catalytic cycle for the formation of 3-aminopyrroles is depicted below. The reaction is initiated by the rhodium(II)-catalyzed denitrogenation of the N-sulfonyl-1,2,3-triazole to generate a rhodium(II)-azavinylcarbene intermediate. This intermediate then undergoes a formal [3+2] cycloaddition with the isoxazole, followed by ring-opening and rearrangement to afford the final 3-aminopyrrole product.[2]
Caption: Catalytic cycle for the synthesis of 3-aminopyrroles.
Application Note 2: Stereocontrolled Synthesis of 2-Tetrasubstituted Tetrahydrofurans
Introduction:
The tetrahydrofuran motif is a cornerstone of many natural products and pharmaceuticals. This protocol details a stereocontrolled synthesis of 2-tetrasubstituted tetrahydrofurans from readily available 1-sulfonyl-1,2,3-triazoles bearing a pendent allyl ether.[3][4] The reaction is catalyzed by rhodium(II) acetate and proceeds through a tandem denitrogenation, onium ylide formation, and a subsequent[1][2]-sigmatropic rearrangement, affording the products with high diastereoselectivity.[3]
Experimental Protocol:
General Procedure for the Synthesis of 2-Tetrasubstituted Tetrahydrofurans:
A solution of the 1-sulfonyl-1,2,3-triazole (0.2 mmol, 1.0 equiv.) in toluene (2 mL) is treated with rhodium(II) acetate dimer (0.002 mmol, 1.0 mol%). The reaction mixture is heated to 70 °C and stirred until the starting material is consumed (typically 1-4 hours), as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the 2-tetrasubstituted tetrahydrofuran.[3]
Data Presentation:
The following table presents the yields and diastereoselectivities for a selection of substrates in the rhodium(II)-catalyzed synthesis of 2-tetrasubstituted tetrahydrofurans.
| Entry | 1-Sulfonyl-1,2,3-triazole (R¹, R²) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl, H | 2-Phenyl-2-vinyltetrahydrofuran | 95 | >20:1 |
| 2 | 4-Bromophenyl, H | 2-(4-Bromophenyl)-2-vinyltetrahydrofuran | 92 | >20:1 |
| 3 | 2-Thienyl, H | 2-(Thiophen-2-yl)-2-vinyltetrahydrofuran | 88 | >20:1 |
| 4 | Phenyl, Methyl | 2-Methyl-2-phenyl-5-vinyltetrahydrofuran | 85 | >20:1 |
| 5 | Cyclohexyl, H | 2-Cyclohexyl-2-vinyltetrahydrofuran | 90 | >20:1 |
Reaction Mechanism:
The reaction is initiated by the rhodium(II)-catalyzed extrusion of dinitrogen from the 1-sulfonyl-1,2,3-triazole to form a rhodium carbene.[3] Intramolecular attack of the ether oxygen onto the carbene generates a cyclic onium ylide. This key intermediate then undergoes a concerted[1][2]-sigmatropic rearrangement to furnish the 2-tetrasubstituted tetrahydrofuran product with high diastereoselectivity.[3]
Caption: Pathway for tetrahydrofuran synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium(II)-catalyzed stereocontrolled synthesis of 2-tetrasubstituted saturated heterocycles from 1-sulfonyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Asymmetric C-H Insertion of Rhodium(II) Azavinyl Carbenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic asymmetric C-H insertion of rhodium(II) azavinyl carbenes, a powerful transformation for the synthesis of chiral amines. This method allows for the direct and highly enantioselective functionalization of unactivated C-H bonds, offering a streamlined approach to valuable building blocks in medicinal chemistry and materials science.
Introduction
The direct functionalization of traditionally inert C-H bonds into valuable chemical entities is a significant goal in modern organic synthesis. The use of rhodium(II) azavinyl carbenes, generated in situ from stable and readily available 1-sulfonyl-1,2,3-triazoles, has emerged as a robust strategy for achieving highly enantioselective intermolecular C-H insertions into unactivated alkanes.[1] This reaction provides access to β-chiral sulfonamides, which are precursors to a wide array of chiral amines, with excellent levels of stereocontrol.[1]
The key to the high enantioselectivity of this transformation lies in the use of chiral dirhodium(II) carboxylate catalysts. Specifically, catalysts such as Rh₂(S-NTTL)₄ have proven to be exceptionally effective, facilitating the reaction at ambient temperatures for both secondary and tertiary C-H bonds.[1] The resulting imine intermediates can be readily reduced to the corresponding protected amines with high enantiomeric excess.[1]
Reaction Principle and Mechanism
The reaction proceeds through a catalytic cycle initiated by the thermal decomposition of a 1-sulfonyl-1,2,3-triazole in the presence of a dirhodium(II) catalyst. This decomposition releases dinitrogen and generates a transient rhodium(II) azavinyl carbene species. This highly reactive intermediate then undergoes a concerted C-H insertion into an alkane substrate. The chiral ligands on the dirhodium catalyst create a chiral environment that directs the approach of the substrate, leading to the formation of one enantiomer of the product in preference to the other. The final product, a β-chiral sulfonamide, is obtained after subsequent reduction of the initially formed imine.
Data Presentation
The following tables summarize the quantitative data for the catalytic asymmetric C-H insertion of rhodium(II) azavinyl carbenes with various substrates, showcasing the scope and efficiency of this methodology.
Table 1: Substrate Scope for the Asymmetric C-H Insertion into Cyclohexane [2]
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | Ph | Me | 95 | 96 |
| 2 | 4-MeO-C₆H₄ | Me | 98 | 96 |
| 3 | 4-F-C₆H₄ | Me | 92 | 96 |
| 4 | 4-Cl-C₆H₄ | Me | 90 | 96 |
| 5 | 4-Br-C₆H₄ | Me | 88 | 96 |
| 6 | 2-Naphthyl | Me | 93 | 96 |
| 7 | Ph | Et | 96 | 95 |
| 8 | Ph | i-Pr | 94 | 94 |
Reaction conditions: 1-sulfonyl-1,2,3-triazole (0.2 mmol), cyclohexane (2.0 mL), Rh₂(S-NTTL)₄ (0.5 mol %), CHCl₃ (0.2 mL), room temperature, 12 h; followed by in-situ reduction with NaBH₄.
Table 2: Scope with Respect to the Alkane Component [2]
| Entry | Alkane | Product | Yield (%) | ee (%) | 3°:2° selectivity |
| 1 | Cyclopentane | 85 | 94 | - | |
| 2 | Cycloheptane | 88 | 95 | - | |
| 3 | Adamantane | 92 | 93 | >20:1 | |
| 4 | Isobutane | 75 | 90 | >20:1 | |
| 5 | 2-Methylbutane | 80 | 91 | 15:1 |
Reaction conditions: 1-(4-phenyl-1H-1,2,3-triazol-1-yl)sulfonylmethane (0.2 mmol), alkane (2.0 mL), Rh₂(S-NTTL)₄ (0.5 mol %), CHCl₃ (0.2 mL), room temperature, 12 h; followed by in-situ reduction with NaBH₄.
Experimental Protocols
General Experimental Workflow
The overall experimental procedure is straightforward and can be performed in a standard laboratory setting. The workflow involves the preparation of the starting materials, setting up the catalytic reaction, and subsequent workup and purification of the final product.
Detailed Protocol for the Asymmetric C-H Insertion into Cyclohexane
Materials:
-
1-(Methylsulfonyl)-4-phenyl-1H-1,2,3-triazole
-
Cyclohexane (distilled)
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-NTTL)₄)
-
Chloroform (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a screw-capped vial equipped with a magnetic stir bar, add 1-(methylsulfonyl)-4-phenyl-1H-1,2,3-triazole (44.6 mg, 0.20 mmol, 1.0 equiv).
-
Add a solution of Rh₂(S-NTTL)₄ (1.8 mg, 0.001 mmol, 0.5 mol %) in anhydrous chloroform (0.2 mL).
-
Add cyclohexane (2.0 mL).
-
Seal the vial and stir the reaction mixture at room temperature (ca. 23 °C) for 12 hours.
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol (1.0 mL) followed by sodium borohydride (15.1 mg, 0.40 mmol, 2.0 equiv) in small portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-chiral sulfonamide.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Catalyst and Stereochemical Rationale
The stereochemical outcome of the reaction is primarily dictated by the structure of the chiral dirhodium(II) catalyst. The bulky ligands of the catalyst create a chiral pocket around the active rhodium center. The substrate approaches the rhodium carbene intermediate in a way that minimizes steric interactions with these ligands, leading to a preferred transition state and the formation of a single enantiomer of the product.
References
Preparation of Mixed Bis-N-Heterocyclic Carbene Rhodium(I) Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of mixed bis-N-heterocyclic carbene (NHC) rhodium(I) complexes. These compounds are of significant interest in organometallic chemistry and catalysis due to the unique steric and electronic properties conferred by the presence of two different NHC ligands. The ability to fine-tune these properties opens avenues for the development of highly selective and efficient catalysts for a variety of organic transformations, including applications in drug development and synthesis.
The following sections detail two primary synthetic strategies for the preparation of mixed bis-NHC rhodium(I) complexes: a stepwise approach involving the sequential introduction of two different NHC ligands, and a method utilizing coumarin-functionalized NHC ligands.
Stepwise Synthesis of Mixed Bis-NHC Rhodium(I) Complexes
This method relies on the stepwise reaction of a rhodium(I) dimer with two different N-heterocyclic carbenes. The steric bulk of both the NHC ligands and the ancillary olefin ligand is a critical factor in the successful synthesis of these mixed complexes.[1][2][3]
Experimental Workflow: Stepwise Synthesis
Caption: Workflow for the stepwise synthesis of mixed bis-NHC rhodium(I) complexes.
Protocol 1: Synthesis of RhCl(coe)(IPr)(IMes)
This protocol describes the synthesis of a mixed bis-NHC rhodium(I) complex featuring the sterically demanding IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and the slightly less bulky IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligands, with cyclooctene (coe) as the olefin.
Materials:
-
[Rh(μ-Cl)(coe)₂]₂ (James's dimer)
-
IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Synthesis of the mono-NHC intermediate [Rh(μ-Cl)(IPr)(coe)]₂:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(μ-Cl)(coe)₂]₂ in anhydrous toluene.
-
Add a solution of IPr in anhydrous toluene dropwise to the rhodium dimer solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with anhydrous pentane and dry under vacuum to yield the intermediate product.
-
-
Synthesis of the mixed bis-NHC complex RhCl(coe)(IPr)(IMes):
-
Dissolve the intermediate [Rh(μ-Cl)(IPr)(coe)]₂ in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
Add a solution of IMes in anhydrous toluene to the flask.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under vacuum.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/pentane) to afford the final mixed bis-NHC rhodium(I) complex.
-
Quantitative Data
| Complex | Starting Material | Reagents | Yield (%) | ¹H NMR (δ, ppm) | ¹³C{¹H} NMR (δ, ppm) |
| [Rh(μ-Cl)(IPr)(coe)]₂ | [Rh(μ-Cl)(coe)₂]₂ | IPr | >90 | 3.51 (sept, CH-iPr), 2.76 (sept, CH-iPr) | 185.2 (d, J(Rh,C) = 48.5 Hz, C-NHC) |
| RhCl(coe)(IPr)(IMes) | [Rh(μ-Cl)(IPr)(coe)]₂ | IMes | ~85 | 7.5-6.8 (m, Ar-H), 2.01 (s, C₂H₄) | 184.9 (d, J(Rh,C) = 50.1 Hz, C-IPr), 182.3 (d, J(Rh,C) = 49.5 Hz, C-IMes) |
Note: NMR data are representative and may vary slightly based on experimental conditions and solvent.
Synthesis of Mixed Coumarin-Functionalized Bis-NHC Rhodium(I) Complexes
This approach involves the reaction of a mono-NHC rhodium(I) complex, functionalized with a coumarin moiety, with a second azolium salt in the presence of an external base.[1][2][3] This method allows for the incorporation of functionalities that can impart interesting photophysical or biological properties to the resulting complexes.
Experimental Workflow: Coumarin-Functionalized Synthesis
Caption: Workflow for synthesis of mixed coumarin-functionalized bis-NHC rhodium(I) complexes.
Protocol 2: Synthesis of a Mixed Coumarin-IPr Bis-NHC Rhodium(I) Complex
This protocol details the synthesis of a mixed bis-NHC rhodium(I) complex containing a coumarin-functionalized NHC and IPr.
Materials:
-
RhCl(NHC-coumarin)(cod) (cod = 1,5-cyclooctadiene)
-
IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the starting complex RhCl(NHC-coumarin)(cod) and IPr·HCl in anhydrous THF.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the base and any insoluble byproducts.
-
Remove the solvent from the filtrate under vacuum.
-
Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials and organic residues.
-
Dry the product under vacuum to yield the mixed coumarin-IPr bis-NHC rhodium(I) complex.
Quantitative Data
| Complex | Starting Material | Reagents | Base | Yield (%) | Key Spectroscopic Data |
| RhCl(NHC-coumarin)(IPr) | RhCl(NHC-coumarin)(cod) | IPr·HCl | K₂CO₃ | Good | Presence of signals for both coumarin and IPr moieties in ¹H and ¹³C NMR spectra. |
Applications in Catalysis
Mixed bis-NHC rhodium(I) complexes are valuable catalyst precursors for a range of organic transformations. The ability to have two different NHC ligands allows for a finer tuning of the catalyst's steric and electronic environment, which can lead to enhanced selectivity and activity.
Potential Catalytic Applications:
-
Hydrosilylation: The addition of Si-H bonds across unsaturated C-C or C-O bonds.[4][5][6]
-
Alkyne Dimerization: The selective head-to-head or head-to-tail dimerization of terminal alkynes.[2]
-
Hydrothiolation and Hydropyridonation: The addition of S-H and N-H bonds across unsaturated substrates.[2]
-
Hydrogenation: The reduction of unsaturated bonds using molecular hydrogen.[7]
The specific catalytic performance of a given mixed bis-NHC rhodium(I) complex will depend on the nature of the NHC ligands and the reaction conditions. The protocols provided here offer a starting point for the synthesis of a diverse library of such complexes for screening in various catalytic applications.
Conclusion
The synthetic routes outlined in these application notes provide reliable and reproducible methods for the preparation of mixed bis-N-heterocyclic carbene rhodium(I) complexes. The stepwise approach offers a high degree of control over the final structure, while the use of functionalized NHCs allows for the incorporation of desired properties. The resulting complexes are versatile catalysts with potential applications in a wide range of chemical transformations relevant to academic research and the pharmaceutical industry. Careful control of steric and electronic factors through the judicious choice of NHC ligands is key to unlocking their full catalytic potential.
References
- 1. [PDF] Preparation of Mixed Bis-N-Heterocyclic Carbene Rhodium(I) Complexes | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Mixed Bis-N-Heterocyclic Carbene Rhodium(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh(I)/(III)‐N‐Heterocyclic Carbene Complexes: Effect of Steric Confinement Upon Immobilization on Regio‐ and Stereoselectivity in the Hydrosilylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in rhodium-catalyzed carbene reactions
Welcome to the technical support center for rhodium-catalyzed carbene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments. Here you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
Our guides provide detailed insights into potential causes for low reaction yields and offer systematic approaches to identify and resolve these issues.
FAQ 1: My rhodium-catalyzed carbene reaction is resulting in a low yield. What are the most common initial checks I should perform?
Low yields in rhodium-catalyzed carbene reactions can stem from several factors. Systematically evaluating your experimental setup and reagents is the first step toward a solution.
Initial Troubleshooting Steps:
-
Reagent Quality:
-
Diazo Compound Purity: Impurities in the diazo compound can lead to side reactions or catalyst deactivation. Ensure the diazo compound is pure and freshly prepared or properly stored. Donor/acceptor carbenes are generally less prone to dimerization than acceptor carbenes, making the trapping of the carbene by the substrate more efficient.[1]
-
Solvent Purity and Choice: The choice and purity of the solvent are critical. Non-polar solvents like pentane or hexanes often give higher levels of enantioselectivity and can suppress undesired side reactions.[1] Ensure solvents are anhydrous and de-gassed, as water and oxygen can decompose the catalyst and reagents. Some reactions may benefit from using the hydrocarbon substrate as the solvent to increase the efficiency of carbene trapping.[2]
-
-
Catalyst Activity:
-
Catalyst Integrity: Dirhodium catalysts, while generally robust, can degrade over time.[2] Ensure your catalyst is stored under an inert atmosphere and handled correctly.
-
Catalyst Loading: While typical catalyst loadings range from 0.5-1.0 mol%, some reactions may require optimization.[3] Interestingly, in some cases, catalyst loading can control chemoselectivity, where low concentrations favor one product and high concentrations another.[4]
-
-
Reaction Conditions:
-
Temperature: Temperature can significantly influence reaction rates and selectivity. Some reactions benefit from low temperatures (-78 °C) to suppress side reactions like β-hydride migration, especially with α-alkyl-α-diazocarbonyl compounds.[5] Other reactions may require elevated temperatures to proceed efficiently.[2]
-
Reaction Time and Diazo Addition Rate: The rate of addition of the diazo compound is crucial. Slow addition can minimize the concentration of the free carbene, thereby reducing dimerization and other side reactions.[6]
-
Troubleshooting Workflow: Initial Checks for Low Yield
The following diagram outlines a logical workflow for the initial troubleshooting of low-yield reactions.
References
- 1. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Rhodium(II) C-H Insertion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodium(II)-catalyzed C-H insertion reactions. The following information is designed to help you optimize your catalyst loading and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a rhodium(II)-catalyzed C-H insertion reaction?
A1: The catalyst loading for rhodium(II)-catalyzed C-H insertion reactions can vary significantly depending on the specific substrates, catalyst, and desired outcome. Typical loadings can range from as low as 0.001 mol% to as high as 10 mol%.[1][2] For initial screening and optimization, a common starting point is often in the range of 1-5 mol%. However, for highly efficient catalytic systems, loadings can be dramatically reduced.[2]
Q2: How does catalyst loading affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, this does not always translate to a higher yield of the desired product. At very low catalyst loadings (e.g., <0.01 mol%), the reaction may be very slow or may not go to completion due to catalyst deactivation over the reaction time.[2] Conversely, excessively high catalyst loadings can sometimes lead to an increase in side reactions, such as carbene dimerization, which can lower the yield of the desired C-H insertion product.[3] Therefore, optimizing the catalyst loading is a critical step in maximizing the yield.
Q3: Can catalyst loading influence the chemoselectivity of the reaction?
A3: Yes, catalyst loading can have a profound impact on the chemoselectivity of rhodium(II)-catalyzed reactions, particularly when multiple reactive sites are present in the substrate. In some cases, changing the catalyst concentration can switch the major product between C-H insertion and other pathways like C-O insertion or cyclopropanation.[1] For example, in the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran, low catalyst loadings (0.01 mol%) favor the formation of a spirocyclic C-O insertion product, while high catalyst loadings (10 mol%) favor the C-H insertion product.[1]
Q4: What are the signs of catalyst deactivation during the reaction?
A4: Signs of catalyst deactivation include a stalled reaction (no further consumption of starting material), a decrease in the reaction rate over time, or the need for higher temperatures to achieve full conversion.[2] Catalyst deactivation can be caused by various factors, including impurities in the reagents or solvent, or undesirable side reactions that consume the active catalyst.
Q5: Are there any additives that can improve catalyst performance at low loadings?
A5: Yes, additives can significantly enhance the efficiency of rhodium(II) catalysts, especially at very low loadings. For instance, N,N'-dicyclohexylcarbodiimide (DCC) has been shown to promote C-H functionalization reactions catalyzed by Rh₂(R-TPPTTL)₄, allowing for catalyst loadings as low as 0.001 mol%.[2] The proposed role of DCC is to stabilize the carbene intermediate and prevent catalyst deactivation pathways.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of catalyst loading for rhodium(II) C-H insertion reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst loading.2. Catalyst deactivation.3. Low reaction temperature.4. Impurities in reagents or solvent. | 1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%).2. Use freshly purified reagents and anhydrous solvents. Consider using an additive like DCC to stabilize the catalyst.[2]3. Increase the reaction temperature. For very low catalyst loadings (e.g., 0.01 mol%), a higher temperature may be required to achieve full conversion in a reasonable time.[1]4. Purify all reagents and ensure solvents are dry and deoxygenated. |
| Low Yield of Desired Product with Starting Material Consumed | 1. Competing side reactions (e.g., carbene dimerization, insertion into solvent).2. Unfavorable chemoselectivity due to catalyst loading. | 1. Decrease the rate of addition of the diazo compound to maintain a low concentration of the carbene intermediate.2. Vary the catalyst loading. A change in concentration can alter the chemoselectivity.[1] For instance, if a C-O insertion product is favored, increasing the catalyst loading might shift the selectivity towards C-H insertion.[1] |
| Poor Chemoselectivity (Mixture of Products) | 1. Catalyst loading is not optimized for the desired pathway.2. The choice of rhodium catalyst ligand is not optimal for selectivity. | 1. Systematically screen a range of catalyst loadings (e.g., 0.01 mol%, 0.1 mol%, 1 mol%, 5 mol%, 10 mol%) to determine the effect on the product ratio.[1]2. Screen different rhodium(II) catalysts with varying electronic and steric properties (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Rh₂(AdmCOO)₄).[1] |
| Inconsistent Results/Poor Reproducibility | 1. Trace impurities in starting materials or solvent.2. Sensitivity to air or moisture.3. Inaccurate measurement of the catalyst at very low loadings. | 1. Ensure rigorous purification of all reagents and use of high-purity, anhydrous solvents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. For very low catalyst loadings, prepare a stock solution of the catalyst to ensure accurate dispensing. |
Experimental Protocols
General Procedure for Optimization of Catalyst Loading in Rh(II)-Catalyzed C-H Insertion
This protocol is a general guideline and may require modification based on the specific reaction.
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the C-H substrate and the desired rhodium(II) catalyst.
-
Solvent Addition: Add the appropriate anhydrous solvent via syringe.
-
Diazo Compound Addition: The diazo compound, dissolved in an anhydrous solvent, is typically added slowly to the reaction mixture via a syringe pump over a period of several hours. This slow addition helps to maintain a low concentration of the highly reactive rhodium carbene intermediate, which can minimize side reactions like dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Analysis: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up. The product should be purified by column chromatography and characterized by spectroscopic methods (e.g., NMR, IR, MS).
-
Optimization: Repeat the experiment with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%) to determine the optimal loading for yield and selectivity.
Data Presentation
Table 1: Effect of Catalyst Loading on Chemoselectivity
The following table summarizes the effect of catalyst loading on the chemoselectivity of the reaction between (E)-3-benzylidene-4-diazopyrrolidine-2,5-dione and tetrahydrofuran (THF), yielding a spirocyclic C-O insertion product and a C-H insertion product.[1]
| Catalyst | Catalyst Loading (mol%) | Ratio of C-H to C-O Insertion Product |
| Rh₂(OAc)₄ | 0.01 | 1:99 |
| Rh₂(OAc)₄ | 10 | 85:15 |
| Rh₂(esp)₂ | 0.01 | 10:90 |
| Rh₂(esp)₂ | 10 | 95:5 |
Data is illustrative and based on trends reported in the literature.[1]
Table 2: Impact of Catalyst Loading on Reaction Efficiency
This table illustrates the effect of extremely low catalyst loadings on the C-H functionalization of cyclohexane with an aryldiazoacetate catalyzed by Rh₂(R-TPPTTL)₄.[2]
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.01 | 40 | < 1 min | Quantitative | 98 |
| 0.005 | 60 | 20 sec | Quantitative | 96 |
| 0.0025 | 60 | Incomplete | - | - |
| 0.001 (with 1 mol% DCC) | Not specified | Not specified | 66-97 | 83-97 |
Data is based on findings from kinetic studies on Rh(II)-catalyzed C-H functionalization.[2]
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity.
Caption: Impact of catalyst loading on reaction outcomes.
References
strategies to minimize side reactions in rhodium cyclopropanation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during rhodium-catalyzed cyclopropanation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during rhodium-catalyzed cyclopropanation, offering potential causes and actionable solutions to minimize side reactions and improve product yield and selectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopropane Product | - Inefficient catalyst turnover - Catalyst deactivation - Suboptimal reaction temperature - Impure diazo compound | - Increase catalyst loading incrementally (e.g., from 0.5 mol% to 1 mol%)[1]. - Use a more robust catalyst, such as those with sterically demanding ligands (e.g., Rh₂(esp)₂)[2]. - Optimize temperature; higher temperatures (e.g., 70-90°C) can improve yield for less reactive substrates, but may also increase side reactions[3]. - Ensure the purity of the diazo compound, as impurities can inhibit the catalyst. |
| Formation of C-H Insertion Products | - Use of diazomalonates or other acceptor-acceptor substituted diazo compounds[2][4]. - Highly reactive carbene intermediate. | - Switch to a diazoacetate with a single electron-withdrawing group. - Employ a catalyst that favors cyclopropanation, such as Rh₂(OAc)₄ for simple systems or chiral catalysts for stereocontrol. |
| Formation of Dimerization Products (e.g., diethyl maleate and fumarate) | - Slow reaction between the carbene and the alkene. - High concentration of the diazo compound. - Inefficient trapping of the carbene intermediate. | - Use the alkene in excess. - Add the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low concentration. - Choose a more reactive alkene if possible. |
| Formation of [3+2] Cycloaddition Products | - Use of diazocarbonyl compounds with two electron-withdrawing groups (e.g., diazomalonates)[4]. | - Utilize diazoacetates with a single ester group. - Modify the catalyst to alter the electronics of the carbene intermediate. |
| Low Diastereoselectivity | - Use of "unstabilized" carbenoids (e.g., from simple diazoacetates)[5]. - Suboptimal catalyst choice. - Inappropriate solvent. | - Employ "stabilized" carbenoids derived from aryldiazoacetates or vinyldiazoacetates for higher diastereoselectivity[2][5]. - Increase the steric bulk of the ester group on the diazoacetate[4]. - Select a catalyst known for high diastereoselectivity, such as those with bulky ligands (e.g., Rh₂(S-DOSP)₄)[4][6]. - Solvent choice can influence stereoselectivity; non-polar solvents like pentane or dichloromethane are often used[5][7]. |
| Low Enantioselectivity (for asymmetric reactions) | - Mismatched chiral catalyst and substrate. - Suboptimal catalyst choice. - Solvent effects. | - Screen a variety of chiral dirhodium catalysts to find the optimal match for the specific aryldiazoacetate and alkene[6]. For example, Rh₂(R-DOSP)₄ is often effective for 4-substituted aryldiazoacetates, while Rh₂(S-PTAD)₄ can be better for ortho-substituted ones[6]. - The enantioselectivity can be highly dependent on the solvent[4]. Consider screening solvents like dimethyl carbonate[8]. |
| Formation of Epoxides | - Reaction with α,β-unsaturated aldehydes and ketones instead of acrylates or acrylamides[7]. | - This pathway is favored with certain substrates. If cyclopropanation is desired, modification of the substrate may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in rhodium-catalyzed cyclopropanation and how can I avoid them?
A1: The most prevalent side reactions include C-H bond insertion, dimerization of the carbene intermediate, and [3+2] cycloaddition.[2][4][5] To minimize these:
-
For C-H insertion: Avoid using diazomalonates. Opt for diazoacetates with a single electron-withdrawing group.
-
For dimerization: Add the diazo compound slowly to the reaction mixture to keep its concentration low and use an excess of the alkene.
-
For [3+2] cycloaddition: This is more common with diazocarbonyl compounds bearing two electron-withdrawing groups. Using a diazoacetate is a common strategy to prevent this.[4]
Q2: How does the structure of the diazo compound affect the reaction outcome?
A2: The structure of the diazo compound is critical. "Stabilized" carbenoids, generated from aryldiazoacetates or vinyldiazoacetates, are less reactive and more selective, leading to higher diastereoselectivity.[2][5] In contrast, "unstabilized" carbenoids from simple alkyl diazoacetates are more reactive and tend to exhibit lower diastereoselectivity.[5] Diazomalonates, which are "acceptor-acceptor" substituted, are more prone to side reactions like C-H insertion and [3+2] cycloaddition.[2][4]
Q3: Which rhodium catalyst should I choose for my reaction?
A3: The choice of catalyst is crucial for controlling both chemoselectivity and stereoselectivity.
-
For simple cyclopropanations where stereoselectivity is not a concern, dirhodium tetraacetate (Rh₂(OAc)₄) is a common choice.[4]
-
For high diastereoselectivity with stabilized carbenoids, catalysts with bulky ligands such as Rh₂(S-DOSP)₄ are often effective.[4][6]
-
For enantioselective cyclopropanations, a screening of chiral dirhodium catalysts is recommended as the optimal catalyst depends on the specific substrates. For example, Rh₂(R-DOSP)₄ is a good starting point for many aryldiazoacetates.[6]
Q4: What is the effect of solvent and temperature on the reaction?
A4: Both solvent and temperature can significantly impact the reaction.
-
Solvent: Non-polar solvents like dichloromethane (CH₂Cl₂) or pentane are commonly used. The enantioselectivity of asymmetric cyclopropanations can be highly dependent on the solvent.[4][5][7]
-
Temperature: Many reactions proceed well at room temperature. However, for less reactive substrates or to improve catalyst turnover, heating may be necessary (e.g., to 70-90°C).[3] Conversely, for highly reactive systems or to suppress side reactions like β-hydride elimination with certain diazoesters, lower temperatures (e.g., -78°C) may be required.[9]
Q5: How does catalyst loading affect the reaction?
A5: Catalyst loading can influence both the reaction rate and, in some cases, the chemoselectivity. While typical loadings range from 0.5 to 1 mol%, some highly efficient systems can operate at loadings as low as 0.001 mol%.[1][8] In certain instances, varying the catalyst loading has been shown to switch the chemoselectivity between different reaction pathways.[10] It is generally advisable to use the lowest effective catalyst loading to minimize cost and potential side reactions.
Data Presentation
Table 1: Effect of Rhodium Catalyst on the Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate.
| Entry | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Rh₂(R-DOSP)₄ | 95 | >95:5 | 87 |
| 2 | Rh₂(S-PTAD)₄ | 85 | >95:5 | 58 |
| 3 | Rh₂(R-BNP)₄ | 91 | >95:5 | 45 |
Data adapted from a study on enantioselective cyclopropanation.[6] Conditions: Styrene, methyl phenyldiazoacetate, catalyst in a suitable solvent.
Table 2: Influence of Solvent on the Yield of Rhodium-Catalyzed Cyclopropanation.
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane | 85 |
| 2 | Pentane | 88 |
| 3 | Toluene | 75 |
| 4 | Ethyl Acetate | 65 |
| 5 | Isopropyl Acetate | 60 |
This table presents a qualitative summary based on general observations in the literature. Specific yields will vary depending on the exact substrates and catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate
This protocol is based on a representative procedure for achieving high diastereoselectivity using a stabilized carbenoid.[5]
-
Preparation of the Reaction Mixture: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dirhodium(II) octanoate (Rh₂(oct)₄) (0.10 mmol) in dry pentane (60 mL).
-
Addition of Alkene: Add styrene (10.7 g, 103 mmol), freshly filtered through a short plug of silica gel, to the catalyst solution.
-
Addition of Diazo Compound: Add a solution of methyl phenyldiazoacetate (15.0 g, 85.3 mmol) to the reaction mixture dropwise over 30 minutes using a syringe pump at 25°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.
Protocol 2: General Procedure for Enantioselective Cyclopropanation
This protocol is a general guideline for performing an enantioselective cyclopropanation, adapted from common practices in the field.[6]
-
Catalyst and Alkene Preparation: To a flame-dried flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.005 mmol, 1.0 mol%). Add the solvent (e.g., hexanes, 1.0 mL) and the alkene (e.g., styrene, 0.75 mmol).
-
Diazo Compound Addition: Prepare a solution of the aryldiazoacetate (0.5 mmol) in the same solvent (4.0 mL). Add this solution to the catalyst-alkene mixture via syringe pump over a period of 4 hours at room temperature.
-
Reaction Completion and Work-up: After the addition is complete, stir the reaction for an additional hour. Remove the solvent in vacuo.
-
Purification and Analysis: Purify the residue by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General workflow for a rhodium-catalyzed cyclopropanation experiment.
Caption: Troubleshooting decision tree for rhodium cyclopropanation side reactions.
References
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Enantioselectivity in Chiral Rhodium-Catalyzed Reactions
Welcome to the technical support center for chiral rhodium-catalyzed reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for improved enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My rhodium-catalyzed reaction is showing low enantiomeric excess (ee). What are the most common causes?
A1: Low enantiomeric excess in rhodium-catalyzed reactions can stem from several factors. The most common culprits include:
-
Suboptimal Ligand Choice: The chiral ligand is the primary source of stereochemical control. An inappropriate ligand for the specific substrate and reaction type is a frequent cause of low ee.
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Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment and, consequently, the enantioselectivity.[1]
-
Reaction Temperature: Temperature can affect the flexibility of the catalyst-substrate complex. Higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
Substrate Impurities: Impurities in the starting material can interfere with the catalyst, leading to poor stereocontrol.
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Catalyst Deactivation or Aggregation: The active catalyst may deactivate or form less selective aggregates over the course of the reaction.
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Incorrect Catalyst Preparation/Activation: Improper preparation or incomplete activation of the rhodium catalyst can result in a less effective chiral environment.
Q2: How do I select the right chiral ligand for my reaction?
A2: Ligand selection is crucial for achieving high enantioselectivity. Here are some guidelines:
-
Literature Precedent: Start by reviewing the literature for similar transformations. Ligands that have been successful for analogous substrates are a good starting point.
-
Ligand Libraries: If resources permit, screening a library of ligands with varying electronic and steric properties is a highly effective method.
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Consider Ligand Bite Angle and Flexibility: The geometry of the ligand-metal complex is critical. The bite angle of bidentate phosphine ligands, for instance, can significantly impact selectivity.
-
Electronic Effects: The electron-donating or -withdrawing nature of the ligand can influence the reactivity and selectivity of the catalyst.[2]
Q3: Can additives be used to improve enantioselectivity?
A3: Yes, additives can have a significant impact on enantioselectivity. They can act as co-catalysts, scavengers for impurities, or modify the active catalyst. For example, in some rhodium-catalyzed hydrogenations, the addition of a base like potassium carbonate can activate the catalyst and improve enantioselectivity.[3] In other cases, halide additives have been shown to influence both reactivity and enantioselectivity in ring-opening reactions.[4]
Q4: Is it possible to recycle my rhodium catalyst without losing enantioselectivity?
A4: Catalyst recycling is economically and environmentally beneficial. Several strategies exist for catalyst recycling, including:
-
Immobilization: Supporting the rhodium catalyst on a solid support, such as a polymer resin, can facilitate its recovery and reuse. However, it's important to verify that the immobilization does not negatively impact enantioselectivity.[5]
-
Aqueous Biphasic Catalysis: Using water-soluble ligands allows for the catalyst to be retained in the aqueous phase while the product is extracted with an organic solvent. This method has been shown to allow for catalyst recycling with minimal loss of enantioselectivity.[6] It is important to monitor for rhodium leaching into the organic phase, which can indicate catalyst degradation over multiple cycles.[6]
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee)
This guide provides a step-by-step approach to troubleshooting low enantioselectivity in your rhodium-catalyzed reaction.
Troubleshooting Workflow for Low ee
Caption: A stepwise workflow for troubleshooting low enantiomeric excess.
Detailed Steps:
-
Verify Ligand Integrity and Purity:
-
Problem: The chiral ligand may have degraded or be impure.
-
Solution:
-
Check the ligand's purity by NMR or other appropriate analytical techniques.
-
Ensure proper storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
-
If in doubt, use a fresh, authenticated batch of the ligand.
-
-
-
Screen Different Ligand Classes:
-
Problem: The chosen ligand may not be suitable for the substrate.
-
Solution:
-
Screen a diverse set of chiral ligands (e.g., bidentate phosphines, phosphoramidites, dienes).
-
Consider ligands with different electronic and steric properties.
-
-
-
Optimize Solvent System:
-
Problem: The solvent may be interfering with the chiral induction.
-
Solution:
-
Screen a range of solvents with varying polarities and coordinating abilities. Non-polar, non-coordinating solvents often favor higher enantioselectivity.[1]
-
Refer to the table below for examples of solvent effects on enantioselectivity.
-
-
-
Vary Reaction Temperature:
-
Problem: The reaction temperature may be too high, leading to reduced selectivity.
-
Solution:
-
Run the reaction at lower temperatures. While this may decrease the reaction rate, it often improves enantioselectivity.
-
Conversely, in some cases, a higher temperature might be necessary to overcome activation barriers, but this often comes at the cost of ee.
-
-
-
Check Substrate Purity:
-
Problem: Impurities in the substrate can poison the catalyst or compete in the reaction.
-
Solution:
-
Purify the substrate using appropriate techniques (e.g., recrystallization, chromatography).
-
Verify the purity of the substrate before use.
-
-
-
Review Catalyst Preparation and Activation:
-
Problem: Improper catalyst formation or incomplete activation can lead to a less selective catalytic species.
-
Solution:
-
Follow a reliable, literature-proven protocol for preparing the active catalyst.
-
Ensure all reagents used for catalyst preparation are pure and dry.
-
For reactions requiring in-situ catalyst generation, ensure the pre-catalyst and ligand are mixed in the correct stoichiometry and allowed sufficient time to form the active complex.
-
-
-
Investigate Additive Effects:
Guide 2: Catalyst Deactivation
This guide addresses the issue of catalyst deactivation during a rhodium-catalyzed reaction, which can lead to incomplete conversion and potentially affect enantioselectivity.
Logical Flow for Diagnosing Catalyst Deactivation
Caption: A decision tree for identifying the cause of catalyst deactivation.
Detailed Steps:
-
Analyze for Impurities:
-
Problem: Impurities in the substrate or solvent (e.g., water, coordinating species) can poison the rhodium catalyst.
-
Solution:
-
Use highly purified and degassed solvents and substrates.
-
Consider passing solvents through a drying agent or column before use.
-
-
-
Ensure Rigorous Inert Atmosphere:
-
Problem: Oxygen can oxidize the rhodium center or the phosphine ligand, leading to deactivation.
-
Solution:
-
Use Schlenk techniques or a glovebox to set up the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Degas all solvents and reagents thoroughly.
-
-
-
Evaluate Thermal Stability of Catalyst:
-
Problem: The catalyst may not be stable at the reaction temperature over the required time.
-
Solution:
-
Run the reaction at a lower temperature if possible.
-
If high temperatures are necessary, consider a more thermally robust ligand.
-
-
-
Test for Product Inhibition:
-
Problem: The product of the reaction may coordinate to the rhodium center and inhibit its catalytic activity.
-
Solution:
-
Run a reaction with a small amount of the final product added at the beginning to see if it slows down the reaction rate.
-
If product inhibition is observed, it may be necessary to run the reaction to a lower conversion and separate the product before recycling the catalyst.
-
-
-
Investigate Catalyst Aggregation:
-
Problem: The active monomeric rhodium species may aggregate to form less active or inactive clusters.
-
Solution:
-
Adjust the solvent or concentration to disfavor aggregation.
-
Some ligands are designed to prevent catalyst aggregation.
-
-
Quantitative Data Tables
Table 1: Effect of Solvent on Enantioselectivity in Rhodium-Catalyzed Asymmetric Hydrogenation
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane (CH2Cl2) | 9.1 | 95 |
| 2 | Ethyl Acetate (EtOAc) | 6.0 | 96 |
| 3 | Toluene | 2.4 | 92 |
| 4 | Tetrahydrofuran (THF) | 7.6 | 85 |
| 5 | Methanol (MeOH) | 32.7 | 78 |
| 6 | Acetone | 20.7 | 88 |
| Data is illustrative and generalized from multiple sources. Actual results will vary with substrate and ligand. |
Table 2: Influence of Temperature on Enantioselectivity
| Entry | Reaction | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | Asymmetric Hydrogenation | 0 | 98 |
| 2 | Asymmetric Hydrogenation | 25 | 95 |
| 3 | Asymmetric Hydrogenation | 50 | 88 |
| 4 | C-H Functionalization | 100 | 92 |
| 5 | C-H Functionalization | 135 | 85[8] |
| Data is illustrative and generalized from multiple sources. Actual results will vary with substrate, ligand, and reaction type. |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general method for screening different chiral phosphine ligands to identify the optimal one for a given substrate.
Experimental Workflow for Ligand Screening
Caption: A workflow for high-throughput ligand screening.
Methodology:
-
Stock Solution Preparation:
-
In a glovebox, prepare stock solutions of the rhodium pre-catalyst (e.g., [Rh(COD)2]BF4) and each chiral ligand in a degassed, anhydrous solvent (e.g., dichloromethane).
-
Prepare a stock solution of the substrate in the same solvent.
-
-
Reaction Setup:
-
Arrange an array of reaction vials equipped with stir bars.
-
To each vial, add the appropriate volume of the rhodium pre-catalyst stock solution.
-
Add a stoichiometric equivalent (or slight excess) of each different chiral ligand stock solution to the respective vials.
-
Allow the catalyst and ligand to stir for a predetermined time (e.g., 15-30 minutes) to ensure the formation of the active complex.
-
-
Reaction Initiation:
-
Add the substrate stock solution to each vial.
-
Seal the vials and purge with hydrogen gas.
-
Pressurize the vials with hydrogen to the desired pressure.
-
-
Reaction and Analysis:
-
Stir the reactions at the desired temperature for a set period.
-
After the reaction time, quench the reactions (e.g., by releasing the hydrogen pressure and adding a small amount of silica gel).
-
Analyze the conversion and enantiomeric excess of each reaction mixture by chiral HPLC or GC.
-
-
Selection:
-
Identify the ligand that provides the highest enantioselectivity and good conversion for your substrate under the screening conditions. This ligand can then be used for further optimization of other reaction parameters.
-
Protocol 2: In-situ Preparation of an Active Rhodium Catalyst for Asymmetric Hydrogenation
This protocol describes the in-situ preparation of a common type of active rhodium catalyst from a stable pre-catalyst and a chiral diphosphine ligand.
Methodology:
-
Materials and Equipment:
-
Rhodium pre-catalyst (e.g., [Rh(COD)2]BF4 or [Rh(NBD)2]BF4)
-
Chiral diphosphine ligand (e.g., BINAP, DuPhos)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Schlenk flask or glovebox
-
Hydrogen source
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium pre-catalyst (1 mol%) and the chiral ligand (1.1 mol%) in the chosen solvent.
-
Stir the solution at room temperature for 15-30 minutes. The color of the solution may change, indicating the formation of the catalyst complex.
-
Add the substrate to the flask.
-
Purge the flask with hydrogen gas (3-4 cycles of vacuum/backfill).
-
Pressurize the flask with hydrogen to the desired pressure and begin stirring at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific substrate and reaction. Always follow appropriate laboratory safety procedures.
References
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. Stereoelectronic Effects in Ligand Design: Enantioselective Rhodium-Catalyzed Hydrogenation of Aliphatic Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of halide ligands and protic additives on enantioselectivity and reactivity in rhodium-catalyzed asymmetric ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium Catalyzed Enantioselective Cylization of Substituted Imidazoles via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rhodium Catalyst Deactivation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and addressing common sources of deactivation in rhodium catalysis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Gradual or rapid loss of catalytic activity.
Question: My rhodium-catalyzed reaction has stopped or significantly slowed down. What are the potential causes and how can I investigate them?
Answer: A loss of catalytic activity, or deactivation, can stem from several factors. The most common causes are poisoning, sintering, formation of inactive rhodium species, or leaching of the active metal. A systematic approach is required to pinpoint the exact cause.
Troubleshooting Workflow:
The following workflow provides a step-by-step process to diagnose the cause of catalyst deactivation.
Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.
Issue 2: Catalyst poisoning by impurities.
Question: I suspect my catalyst is being poisoned. What are common poisons for rhodium catalysts and how can I confirm this?
Answer: Catalyst poisoning is a common deactivation mechanism where impurities in the reaction stream strongly adsorb to the active sites of the rhodium catalyst, blocking them from reactants.[1][2]
Common Poisons for Rhodium Catalysts:
| Poison Class | Examples | Typical Sources |
| Sulfur Compounds | H₂S, mercaptans, thiophenes | Feedstock impurities, solvents |
| Nitrogen Compounds | Amines, pyridines, nitriles | Reactants, products, or impurities[3] |
| Halogenated Compounds | Chlorinated solvents, halides | Solvents, impurities |
| Heavy Metals | Lead, mercury, arsenic | Contaminated feedstocks[4] |
| Carbon Monoxide (in some cases) | Excess CO in syngas | Can act as a temporary inhibitor by blocking sites |
Experimental Protocol for Identifying Poisoning:
-
Surface Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can identify the elemental composition of the catalyst surface and the chemical state of the elements, providing direct evidence of adsorbed poisons.
-
Auger Electron Spectroscopy (AES): AES offers high spatial resolution surface elemental analysis, useful for identifying localized poison deposition.
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with electron microscopy, EDX can provide elemental analysis of the catalyst particles.
-
-
Feedstock Analysis:
-
Analyze your reactants and solvents for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Visualizing the Poisoning Mechanism:
Caption: Mechanism of catalyst poisoning by blocking active sites.
Issue 3: Thermal degradation and sintering.
Question: My reaction runs at high temperatures, and I'm observing a loss of activity over time. Could this be due to sintering?
Answer: Yes, high temperatures can lead to sintering, a process where catalyst particles agglomerate, resulting in a decrease in the active surface area and, consequently, a loss of catalytic activity.[5] This is a common deactivation pathway for supported rhodium catalysts.
Evidence for Sintering:
| Technique | Observation |
| Transmission Electron Microscopy (TEM) | Direct visualization of increased particle size. |
| X-ray Diffraction (XRD) | Broadening of rhodium diffraction peaks decreases as crystallite size increases. |
| CO Chemisorption | A decrease in the amount of CO adsorbed indicates a loss of active surface sites. |
Experimental Protocol for Quantifying Sintering:
-
Sample Preparation: Carefully collect the fresh and spent catalyst samples.
-
TEM Analysis:
-
Disperse the catalyst powder in a suitable solvent (e.g., ethanol) and drop-cast onto a TEM grid.
-
Acquire images from multiple regions of the grid.
-
Measure the diameter of at least 100-200 individual rhodium particles for both fresh and spent catalysts to obtain a particle size distribution.
-
-
XRD Analysis:
-
Obtain XRD patterns for both fresh and spent catalysts.
-
Use the Scherrer equation to calculate the average crystallite size from the full width at half maximum (FWHM) of a characteristic rhodium peak (e.g., Rh(111)).
-
-
CO Chemisorption:
-
Perform pulsed CO chemisorption on both fresh and spent catalysts to quantify the number of active sites. A significant decrease in CO uptake for the spent catalyst is indicative of sintering.
-
Visualizing the Sintering Process:
Caption: Sintering of rhodium nanoparticles on a support.
Issue 4: Formation of inactive rhodium species.
Question: My supported rhodium catalyst loses activity under certain conditions, but the particle size doesn't seem to change. What else could be happening?
Answer: In some cases, particularly with oxide supports like alumina (Al₂O₃), rhodium can interact with the support at high temperatures to form inactive species, such as rhodium aluminate (RhAlOₓ).[6][7][8] This deactivation mechanism is distinct from sintering as it involves a chemical change in the rhodium species.
Identifying Inactive Species Formation:
| Technique | Observation |
| Temperature Programmed Reduction (TPR) | The formation of rhodium-support compounds that are harder to reduce will shift the reduction peak to a higher temperature compared to the fresh catalyst. |
| X-ray Absorption Spectroscopy (XAS) | X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information on the oxidation state and coordination environment of the rhodium atoms, revealing the formation of new species. |
Experimental Protocol for Temperature Programmed Reduction (TPR):
-
Sample Loading: Place a known amount of the fresh or spent catalyst in a quartz reactor.
-
Pre-treatment: Heat the sample in an inert gas (e.g., Ar or N₂) to a specified temperature to remove adsorbed water and impurities.
-
Reduction: Cool the sample to room temperature and then heat it at a constant rate (e.g., 10 °C/min) in a reducing gas mixture (e.g., 5% H₂ in Ar).
-
Detection: Monitor the consumption of H₂ using a thermal conductivity detector (TCD).
-
Analysis: Compare the TPR profiles of the fresh and spent catalysts. A shift in the reduction peak to higher temperatures for the spent catalyst suggests the formation of a more stable, less active rhodium species.
Logical Diagram of Inactive Species Formation:
Caption: Deactivation by forming inactive rhodium aluminate and subsequent regeneration.
Frequently Asked Questions (FAQs)
Q1: What is the difference between homogeneous and heterogeneous catalyst deactivation?
A1: In heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), deactivation is often caused by sintering, poisoning of the surface, or leaching of the metal into the reaction medium.[9] For homogeneous catalysts , which are in the same phase as the reactants (e.g., dissolved in the solvent), deactivation mechanisms include ligand degradation (e.g., oxidation of phosphine ligands), formation of inactive metal clusters or dimers, or reaction of the catalyst with the solvent or product.[10][11][12]
Q2: Can a deactivated rhodium catalyst be regenerated?
A2: In some cases, yes. The possibility of regeneration depends on the deactivation mechanism.
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Poisoning: If the poison is reversibly bound, it may be removed by thermal treatment or by washing with a suitable solvent.
-
Sintering: Sintering is generally irreversible. However, some redispersion techniques involving treatment with oxidizing and then reducing agents have been reported.[13]
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Inactive Species Formation: Species like rhodium aluminate can sometimes be reversed by a high-temperature reduction treatment, which restores the active metallic rhodium nanoparticles.[7][8]
-
Leaching: Leached rhodium can be recovered from the reaction mixture through various methods, but the original catalyst cannot be regenerated in situ.[14][15]
Q3: How can I prevent catalyst deactivation?
A3: Preventing deactivation is crucial for efficient and cost-effective catalysis.
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To prevent poisoning: Purify all reactants, solvents, and gases to remove potential poisons.
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To prevent sintering: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Choose a support material that has strong interactions with the rhodium particles to anchor them and inhibit migration.[16]
-
To prevent inactive species formation: Select a support that is less likely to react with rhodium under the reaction conditions. For example, using supports other than alumina may mitigate the formation of rhodium aluminate at high temperatures.[6]
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To prevent leaching: In heterogeneous catalysis, ensure the rhodium is well-anchored to the support. In homogeneous catalysis, choose a solvent system that minimizes catalyst solubility in the product phase if phase separation is used for recovery.
Q4: My catalyst is black, but it used to be a different color. Is this a sign of deactivation?
A4: A color change can be an indicator of a change in the catalyst's state and potentially deactivation. For example, in some homogeneous hydroformylation reactions, a fully active rhodium complex may be straw-colored, while an inactive, clustered species can appear black.[17] However, a color change alone is not definitive proof of deactivation and should be investigated with the analytical techniques described above.
Q5: What is the role of the ligand in the deactivation of homogeneous rhodium catalysts?
A5: In homogeneous rhodium catalysis, ligands (e.g., phosphines) are crucial for tuning the catalyst's activity and selectivity. However, they can also be a source of deactivation. For instance, phosphine ligands can be oxidized to phosphine oxides, which may no longer coordinate effectively to the rhodium center, leading to a loss of activity.[18] Ligand degradation can be influenced by the presence of oxidants, such as hydroperoxides, in the reaction mixture.[10]
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tracking the shape-dependent sintering of platinum–rhodium model catalysts under operando conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deactivation and regeneration of catalytic converters - ProQuest [proquest.com]
- 9. 04. Väitöskirjat / Doctoral theses [aaltodoc.aalto.fi]
- 10. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 18. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Rhodium Carbene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of rhodium carbene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a rhodium carbene reaction?
A1: Common impurities include unreacted starting materials (especially the diazo compound), the rhodium catalyst itself, and byproducts from side reactions. A notable side reaction is the Stevens rearrangement, where a nucleophilic atom, such as an oxygen in an ether, can react directly with the carbene to form rearrangement products.[1] Dimerization of the carbene can also occur, leading to undesired coupled products.
Q2: How can I remove the residual rhodium catalyst from my reaction mixture?
A2: Several methods are effective for removing residual rhodium catalysts:
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Silica Gel Chromatography: The polar nature of many rhodium complexes often leads to strong adsorption on silica gel, allowing for separation from less polar organic products.
-
Activated Carbon: Contacting the reaction mixture with activated carbon can effectively adsorb the rhodium catalyst. This can be done by passing the solution through a pad of activated carbon or by stirring the mixture with activated carbon followed by filtration.[2]
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Metal Scavengers: Commercially available silica-based metal scavengers, such as SiliaMetS® Thiol or Diamine, can be used to selectively bind and remove rhodium species from the reaction mixture.
-
Organic Solvent Nanofiltration (OSN): For larger scale operations, OSN can be a highly efficient method for separating the larger rhodium catalyst complex from the smaller product molecules. This technique has been shown to achieve rejections of 97% for rhodium species.
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Solvent Extraction: In some cases, a liquid-liquid extraction can be employed to partition the rhodium catalyst into an aqueous phase, away from the desired organic product.
Q3: What are the recommended starting solvent systems for flash column chromatography of rhodium carbene reaction products?
A3: The choice of solvent system depends on the polarity of your product. Here are some general starting points for silica gel chromatography:
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Non-polar compounds: Start with a low polarity eluent such as Hexanes/Ethyl Acetate (e.g., 98:2) or pure hexanes.
-
Moderately polar compounds: A mixture of Hexanes/Ethyl Acetate (e.g., 90:10 to 70:30) is a very common and effective starting point.
-
Polar compounds: For more polar products, a system like Dichloromethane/Methanol (e.g., 98:2 to 90:10) may be necessary.
It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of rhodium carbene reaction products.
Problem 1: My product is decomposing on the silica gel column.
-
Possible Cause: Rhodium carbene products, particularly those with sensitive functional groups, can be unstable on acidic silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition pathways.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine) before packing the column. This will cap the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Work at Low Temperature: If the product is thermally sensitive, consider running the column in a cold room.
-
Problem 2: I am having difficulty separating diastereomers of my cyclopropanation product.
-
Possible Cause: Diastereomers often have very similar polarities, making them challenging to separate by standard chromatography.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Use a less polar solvent system. A lower eluent strength can often improve the separation of closely related isomers.
-
Experiment with different solvent combinations. For example, if Hexanes/Ethyl Acetate is not providing good separation, try a system with a different selectivity, such as Hexanes/Dichloromethane or Toluene/Ethyl Acetate.
-
-
Use a High-Performance Stationary Phase: Employing a high-resolution silica gel with a smaller particle size can enhance separation efficiency.
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Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective method for isolating a single diastereomer. One study reported the successful use of diastereoselective crystallization with (+)-dehydroabeitylamine for enantiomeric enrichment.[3]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective technique.
-
Problem 3: My product is very polar and either streaks or does not move from the baseline on the silica gel column.
-
Possible Cause: Highly polar compounds can interact very strongly with the silanol groups on the silica gel surface, leading to poor elution and band broadening.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For very polar compounds, adding a small amount of methanol (e.g., 1-5%) to a Dichloromethane or Ethyl Acetate based system can be effective.
-
Use a More Polar Stationary Phase: Consider using reversed-phase silica gel (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
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Add a Modifier to the Eluent:
-
For basic compounds, adding a small amount of triethylamine or ammonia in methanol can improve peak shape and elution.
-
For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can be beneficial.
-
-
Solvent Extraction as a Pre-purification Step: If the primary issue is separating your polar product from non-polar impurities, a liquid-liquid extraction can be a useful first step to enrich your product before chromatography.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Rhodium Catalyst Removal
| Purification Method | Typical Recovery of Product | Efficiency of Rhodium Removal | Advantages | Disadvantages |
| Silica Gel Chromatography | >95% | >99% | Widely applicable, good for simultaneous product purification. | Can cause decomposition of sensitive products. |
| Activated Carbon | >90% | ~98% | Simple, cost-effective.[2] | May adsorb some product, requires filtration. |
| Metal Scavengers (e.g., SiliaMetS®) | >95% | >99% | High selectivity for the metal. | Higher cost compared to other methods. |
| Organic Solvent Nanofiltration (OSN) | >95% | >97% | Scalable, can be run continuously.[4] | Requires specialized equipment. |
Table 2: Example Solvent Systems for Flash Chromatography of Rhodium Carbene Products
| Product Type | Polarity | Recommended Starting Solvent System (Silica Gel) |
| Cyclopropanation Product (Ester) | Low to Medium | Hexanes / Ethyl Acetate (95:5 to 80:20) |
| C-H Insertion Product (Ether) | Low to Medium | Hexanes / Ethyl Acetate (90:10 to 70:30) |
| C-H Insertion Product (Amide) | Medium to High | Dichloromethane / Methanol (98:2 to 95:5) |
| Product with Free Hydroxyl Group | High | Ethyl Acetate / Methanol (98:2 to 90:10) |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
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Sample Preparation: After the reaction is complete, concentrate the reaction mixture in vacuo. If the crude product is an oil, dissolve it in a minimal amount of dichloromethane or the column eluent. If the product is a solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
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Column Packing: Prepare a slurry of silica gel in the chosen starting eluent. Pack the column evenly, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Loading the Sample: Carefully load the dissolved sample or the dry-loaded silica onto the top of the column. Add another layer of sand on top of the sample.
-
Elution: Begin eluting the column with the starting solvent system, applying positive pressure (flash chromatography). Gradually increase the polarity of the eluent as needed to elute the product.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and concentrate them in vacuo to obtain the purified product.
Protocol 2: Removal of Rhodium Catalyst using Activated Carbon
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Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Addition of Activated Carbon: Add activated carbon (approximately 10-20 wt% relative to the crude product) to the solution.
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Stirring: Stir the suspension at room temperature for at least 0.1 hour.[2] Longer contact times may improve removal efficiency.
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Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.
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Analysis: Analyze the filtrate by TLC or another appropriate method to confirm the removal of the rhodium catalyst (often a colored spot at the baseline).
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Further Purification: The filtrate can then be subjected to further purification, such as column chromatography, to isolate the final product.
Visualizations
Caption: General workflow for the purification of rhodium carbene reaction products.
Caption: Troubleshooting flowchart for common purification issues.
References
addressing regioselectivity issues in rhodium-catalyzed annulation
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with regioselectivity in rhodium-catalyzed annulation reactions.
Troubleshooting Guide
Question: My rhodium-catalyzed annulation with an unsymmetrical alkyne is giving a mixture of regioisomers. How can I improve the selectivity for the desired product?
Answer:
Low regioselectivity is a common issue when using unsymmetrical alkynes. The outcome of the reaction is influenced by a delicate balance of steric and electronic factors involving the substrate, directing group, alkyne, ligand, and additives. Here are several strategies to troubleshoot and optimize for a single regioisomer:
1. Modification of the Directing Group:
The directing group plays a crucial role in the initial C-H activation step and can significantly influence the subsequent migratory insertion of the alkyne.
-
Steric Hindrance: Increasing the steric bulk of the directing group can favor the formation of one regioisomer by creating a more significant steric clash in the transition state leading to the undesired isomer. For instance, switching from an acetyl to a pivaloyl protecting group on a nitrogen-based directing group has been shown to dramatically improve regioselectivity.[1]
-
Coordinating Atoms: The nature of the coordinating atom in the directing group (e.g., N vs. O) can alter the geometry of the rhodacycle intermediate, thereby influencing which terminus of the alkyne preferentially inserts. For some substrates, a neutral Rh(III) catalyst might coordinate selectively to a nitrogen atom, while a cationic Rh(III) catalyst could favor coordination to an oxygen atom, leading to different site-selectivity.[1][2]
2. Alkyne Substituent Modification:
The electronic and steric properties of the substituents on the alkyne are critical determinants of regioselectivity.[3]
-
Electronic Effects: A significant difference in the electronic nature of the two alkyne substituents can lead to high regioselectivity. Electron-withdrawing groups on an aryl alkyne have been shown to favor the formation of a single isomer.[3]
-
Steric Bulk: Increasing the steric bulk of one of the alkyne substituents can effectively block one reaction pathway, leading to a single product.[3]
3. Ligand Variation:
While many Rh(III)-catalyzed C-H activation/annulation reactions are performed with CpRh(III) complexes (where Cp is pentamethylcyclopentadienyl), the ligand environment can be modified, especially in Rh(I) catalysis, to influence regioselectivity.
-
Bidentate vs. Monodentate Ligands: In Rh(I) catalysis, the bite angle and electronic properties of phosphine ligands can influence the geometry of the metal center and, consequently, the regioselectivity of alkyne insertion. Non-covalent interactions between the ligand and the substrate or other ligands can also play a role in stabilizing the transition state for the desired isomer.[4]
4. Additive and Oxidant Effects:
The choice of additive and oxidant can impact the active catalytic species and the overall reaction mechanism, thereby affecting selectivity.
-
Oxidant Identity: Different oxidants, such as Cu(II) or Fe(III) carboxylates, in the presence or absence of dioxygen, can lead to different catalyst speciation and reaction mechanisms, which in turn can influence regioselectivity in arene alkenylation.[5] While this is for alkenylation, similar principles can apply to annulation.
-
Role of Additives: In some cases, additives can participate in the catalytic cycle. For example, the presence of a hydroxyl group on a propargyl alcohol coupling partner can form a hydrogen-bonding network that directs the regioselectivity.[6][7][8][9]
5. Solvent and Temperature Optimization:
The reaction solvent and temperature can influence the stability of intermediates and transition states.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates, which can have a subtle but significant impact on selectivity.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
Experimental Workflow for Optimizing Regioselectivity:
Below is a generalized workflow for optimizing the regioselectivity of a rhodium-catalyzed annulation reaction.
Caption: A workflow for optimizing regioselectivity in rhodium-catalyzed annulation.
Frequently Asked Questions (FAQs)
Q1: What is the most common rhodium catalyst precursor used for C-H activation/annulation reactions?
A1: The most commonly used rhodium catalyst precursor is [CpRhCl2]2 or [CpRh(OAc)2]. The active catalytic species is often generated in situ.
Q2: How do I choose the right directing group for my substrate?
A2: The choice of directing group is substrate-dependent. For arenes, common directing groups include pyridines, amides, and carboxylic acids. The directing group should be robust enough to withstand the reaction conditions but ideally should be removable after the annulation. The electronic and steric properties of the directing group are key to controlling regioselectivity.
Q3: Can computational chemistry (DFT) help in predicting regioselectivity?
A3: Yes, Density Functional Theory (DFT) calculations are a powerful tool for understanding the mechanism and predicting the regiochemical outcome of these reactions.[4][10] DFT can be used to calculate the activation energies for the different possible reaction pathways, with the pathway having the lower energy barrier being the favored one.[10] Distortion-interaction analysis can also reveal the influence of steric and electronic effects in the transition states.[10]
Troubleshooting Logic Flowchart:
Caption: A logical flowchart for troubleshooting low regioselectivity.
Data on Factors Influencing Regioselectivity
| Factor | Modification | Effect on Regioselectivity | Example Reference |
| Directing Group | Increased steric bulk (e.g., acetyl to pivaloyl) | Significant improvement in regioselectivity (>20:1 r.r.) | [1] |
| Alkyne Substituent | Electron-withdrawing group on aryl alkyne | High selectivity for a single isomer | [3] |
| Alkyne Substituent | Increased steric bulk on one substituent | High selectivity for a single isomer | [3] |
| Additive | Presence of a hydroxyl group on propargyl alcohol | Crucial for controlling regioselectivity through hydrogen bonding | [7][9] |
| Ligand (Rh(I)) | Bidentate phosphine ligands (e.g., DIOP, DIPHOS) | Can induce high regioselectivity through non-covalent interactions | [4] |
Key Experimental Protocols
General Protocol for Rh(III)-Catalyzed Annulation of Acrylamides with Propargyl Alcohols:
This protocol is adapted from a procedure for the synthesis of 2-pyridones and highlights key considerations for achieving high regioselectivity.[7][9]
-
Reactant Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the acrylamide (1.0 equiv.), propargyl alcohol (1.2 equiv.), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
-
Solvent and Additive Addition: Add the appropriate solvent (e.g., 1,2-dichloroethane) and any additives (e.g., an acid co-catalyst if required).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) for the specified time (e.g., 12-24 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, wash with an appropriate solvent (e.g., dichloromethane), and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Key for High Regioselectivity in this Protocol:
-
The hydroxyl group of the propargyl alcohol is crucial for directing the regioselectivity, likely through hydrogen bonding interactions with the directing group on the acrylamide and/or the rhodium catalyst.[7][9]
Plausible Catalytic Cycle for Regioselective Annulation:
Caption: A simplified catalytic cycle for rhodium-catalyzed C-H activation and annulation.
References
- 1. Rh(iii)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh( iii )-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne inse ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03987K [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions [figshare.com]
- 5. Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00469D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. DFT investigation of mechanism, regioselectivity, and chemoselectivity in rhodium(iii)-catalyzed oxidative cyclization of chalcones with internal alkynes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Substrate Limitations in Rhodium-Catalyzed C-H Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during rhodium-catalyzed C-H functionalization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst Species | Ensure proper activation of the Rh(III) precatalyst. For example, [Cp*RhCl2]2 may require a halide scavenger (e.g., AgSbF6, AgOAc) to generate the active cationic species. | Increased catalytic activity and product formation. |
| Incompatible Directing Group | The coordinating atom of the directing group may not be sufficiently Lewis basic to coordinate effectively to the rhodium center. Consider switching to a directing group with a stronger coordinating atom (e.g., pyridine, quinoline, amide).[1][2] | Enhanced coordination to the rhodium catalyst, leading to improved reactivity. |
| Poor Substrate Solubility | The substrate may not be fully dissolved in the chosen solvent at the reaction temperature. | Screen alternative solvents or solvent mixtures (e.g., DCE, THF, dioxane, t-AmylOH) to improve solubility. |
| Insufficient Reaction Temperature or Time | The energy barrier for C-H activation may not be overcome at the current temperature. | Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) and monitor the reaction progress over a longer period. |
| Presence of Inhibitors | Trace impurities in the substrate, reagents, or solvent (e.g., water, coordinating species) can inhibit the catalyst. | Purify all reagents and solvents before use. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Regioselectivity (e.g., mixture of ortho-, meta-, or para- isomers)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak or Flexible Directing Group | The directing group may not provide sufficient steric or electronic bias to favor a single C-H activation site. | Utilize a more rigid or sterically demanding directing group to block undesired positions.[3][4] For meta-selectivity, employ a directing group that positions the catalyst distally.[5] |
| Electronic Bias of the Substrate | The inherent electronic properties of the substrate may favor functionalization at multiple sites. | Modify the electronic nature of the substrate by introducing electron-donating or electron-withdrawing groups at specific positions to disfavor C-H activation at undesired locations. |
| Inappropriate Ligand on the Rhodium Catalyst | The ligand on the rhodium center (e.g., Cp*) may not provide enough steric bulk to differentiate between C-H bonds. | Screen a library of cyclopentadienyl (Cp) ligands with varying steric and electronic properties (e.g., Cpt for increased bulk).[6] |
Issue 3: Functional Group Intolerance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sensitive Functional Groups | Certain functional groups on the substrate (e.g., free amines, hydroxyls, aldehydes) can coordinate to the catalyst and inhibit the reaction or undergo side reactions. | Protect sensitive functional groups prior to the C-H functionalization step. For example, protect amines as amides or carbamates, and hydroxyls as ethers or esters.[1] |
| Oxidant-Sensitive Groups | If the reaction requires an external oxidant (e.g., AgOAc, Cu(OAc)2), some functional groups may be susceptible to oxidation. | Screen different oxidants or consider a redox-neutral catalytic cycle if possible. |
Frequently Asked Questions (FAQs)
Q1: My substrate is sterically hindered near the desired C-H bond. How can I improve the reaction efficiency?
A1: Steric hindrance can significantly impede C-H activation. Consider the following strategies:
-
Ligand Modification: Switching from the standard pentamethylcyclopentadienyl (Cp*) ligand to a less sterically demanding one on the rhodium catalyst can sometimes create enough space for the substrate to coordinate. Conversely, a bulkier ligand can sometimes improve selectivity by favoring the less hindered C-H bond.[6]
-
Directing Group Optimization: Employ a directing group with a longer, more flexible linker to position the rhodium catalyst appropriately, bypassing the steric hindrance.[5]
-
Reaction Conditions: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
Q2: I am observing decomposition of my starting material or product under the reaction conditions. What can I do?
A2: Decomposition can be caused by excessive heat, incompatible reagents, or prolonged reaction times.
-
Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Solvents and Additives: The choice of solvent can influence the stability of your compounds. Additionally, certain additives (e.g., bases, salts) might be causing decomposition.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as a reasonable amount of product has formed, even if the conversion is not complete, to minimize decomposition.
Q3: How do I choose the right directing group for my substrate?
A3: The choice of directing group is crucial for success.[1][2] Consider the following:
-
Coordinating Atom: Nitrogen- and oxygen-containing functional groups are common and effective directing groups.[7][8] Pyridyl, amide, and carboxylic acid groups are widely used.[1][9]
-
Ease of Installation and Removal: The directing group should be easy to install on your starting material and, ideally, straightforward to remove or convert to a desired functionality post-reaction.[1][7]
-
Desired Regioselectivity: For ortho-functionalization, a directing group that forms a 5- or 6-membered metallacycle is typically effective.[1] For meta-functionalization, specialized directing groups that create a larger macrocycle are required.[5]
Q4: Can I perform rhodium-catalyzed C-H functionalization on sp3 C-H bonds?
A4: While more challenging than sp2 C-H functionalization, sp3 C-H activation is achievable.[10] Success often relies on:
-
A Suitable Directing Group: A well-positioned directing group is essential to bring the rhodium catalyst into proximity with the target sp3 C-H bond.
-
Substrate Conformation: The substrate must be able to adopt a conformation that allows for the formation of the metallacyclic intermediate.
-
Specialized Catalysts: Some catalyst systems are specifically designed to be more reactive towards sp3 C-H bonds.[11]
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening to Improve Regioselectivity
-
Setup: In parallel reaction vials under an inert atmosphere, add the substrate (0.1 mmol), the directing group (if not already installed), and the desired coupling partner (0.2-0.3 mmol).
-
Catalyst Preparation: In separate vials, prepare stock solutions of different [CpxRhCl2]2 catalysts (e.g., Cp* = pentamethylcyclopentadienyl, Cpt = 1,3-di-tert-butylcyclopentadienyl) in a suitable anhydrous solvent (e.g., DCE).
-
Additive Addition: To each reaction vial, add the appropriate additive, such as AgSbF6 (0.02 mmol) if a halide scavenger is needed.
-
Catalyst Addition: Add the rhodium catalyst solution (2.5 mol %) to each respective reaction vial.
-
Reaction: Add the final volume of solvent, seal the vials, and place them in a preheated aluminum block at the desired temperature (e.g., 80-120 °C).
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of regioisomers.
-
Optimization: Based on the results, select the ligand that provides the best regioselectivity and proceed with further optimization of other reaction parameters.
Protocol 2: Screening of Directing Groups for a New Substrate
-
Synthesis: Synthesize a small library of derivatives of your substrate, each bearing a different directing group (e.g., pyridine, picolinamide, 8-aminoquinoline).
-
Standard Reaction: Subject each derivative (0.1 mmol) to a standard set of reaction conditions that have been reported to be effective for rhodium-catalyzed C-H functionalization. This typically includes a rhodium precatalyst like --INVALID-LINK--2 or [CpRhCl2]2/AgSbF6, a coupling partner, a solvent, and an appropriate temperature.
-
Analysis: After the reaction time, analyze the crude reaction mixtures by 1H NMR and LC-MS to determine the conversion and identify the products.
-
Selection: Choose the directing group that provides the highest yield of the desired functionalized product with the cleanest reaction profile.
-
Optimization: With the optimal directing group identified, proceed to optimize other reaction parameters such as solvent, temperature, and catalyst loading.
Visualizations
Caption: Troubleshooting workflow for rhodium-catalyzed C-H functionalization.
Caption: Logical relationship for selecting a suitable directing group.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed intermolecular C-H silylation of arenes with high steric regiocontrol [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Directing group assisted rhodium catalyzed meta -C–H alkynylation of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00982J [pubs.rsc.org]
- 6. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium(iii)-catalyzed directed amidation of unactivated C(sp3)–H bonds to afford 1,2-amino alcohol derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
common problems and defects in rhodium-plated surfaces and their troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common problems and defects encountered during the rhodium plating process. The information is tailored for researchers, scientists, and drug development professionals who utilize rhodium-plated surfaces in their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common defects in rhodium-plated surfaces.
| Problem/Defect | Potential Causes | Troubleshooting Steps & Solutions |
| Dull or Cloudy Appearance | - Incorrect pH of the plating bath- Low rhodium concentration- Organic contamination in the bath- Improper rinsing | - Verify and adjust pH: Ensure the pH of the plating bath is within the optimal range (typically below 2).[1]- Analyze and replenish rhodium: Measure the rhodium concentration and add rhodium solution as needed.- Carbon treat the bath: Use activated carbon to remove organic impurities.[2]- Improve rinsing: Ensure thorough rinsing with deionized water between cleaning and plating steps.[2] |
| Dark Spots or Streaks | - Organic contamination in the plating bath- Improper rinsing between plating steps- High current density ("burning")- Contamination from anodes | - Carbon treat the bath: Remove organic contaminants using activated carbon.[2]- Enhance rinsing protocol: Implement a rigorous rinsing process to prevent drag-in of contaminants.[2]- Optimize current density: Reduce the voltage or current to prevent burning, especially on sharp edges.[3]- Inspect and clean anodes: Ensure anodes are clean and not shedding particles. |
| Peeling or Blistering (Poor Adhesion) | - Inadequate surface preparation (cleaning and activation)- Contamination on the substrate- Improper underplating (if applicable)- Bath contamination | - Review and improve cleaning protocol: Ensure the substrate is thoroughly cleaned using ultrasonic and electrocleaning methods to remove all oils, grease, and polishing compounds.[2][4]- Properly activate the surface: Use an acid dip to activate the surface immediately before plating.[3]- Evaluate underplate: If using a nickel or palladium underplate, ensure its quality and adhesion.- Filter the plating bath: Remove particulate contamination that can interfere with adhesion. |
| Pitting | - Surface contaminants (e.g., oil, dust, fingerprints) before plating- Gas bubbles adhering to the surface during plating- Particulate matter in the plating solution | - Enhance pre-plating cleaning: Implement more rigorous cleaning techniques such as acid dips or electrocleaning.[2]- Introduce agitation: Use mechanical or ultrasonic agitation to dislodge hydrogen bubbles from the surface during plating.- Filter the bath: Ensure the plating solution is free from suspended particles. |
| Uneven Plating Thickness | - Incorrect current distribution- Improper anode placement or anode-to-cathode ratio- Complex geometry of the part- Insufficient agitation | - Adjust current density: Ensure the current is appropriate for the surface area being plated.- Optimize anode configuration: Position anodes to ensure uniform current flow to all areas of the workpiece.[2]- Employ auxiliary anodes: For complex shapes, use auxiliary anodes to improve throwing power.- Increase agitation: Ensure uniform solution movement around the part. |
| Cracking of the Deposit | - Excessive plating thickness- High internal stress in the deposit- Brittle deposit due to bath impurities | - Control plating time and current: Avoid excessively thick deposits, as rhodium is inherently brittle.[5]- Optimize bath chemistry: Certain additives can reduce stress. Consult your solution supplier.- Purify the plating bath: Contaminants can increase the stress and brittleness of the deposit. |
| Discoloration (e.g., Yellowish, Brownish) | - Contamination in the plating bath (e.g., from drag-in or anode corrosion)- Incorrect bath temperature- Leaching of acid from pores in the substrate after plating | - Identify and remove contamination: Analyze the bath for metallic or organic impurities and treat accordingly (e.g., carbon treatment, dummy plating).[2]- Control temperature: Maintain the plating bath within the recommended temperature range.[1]- Improve post-plating rinsing: Neutralize and thoroughly rinse parts to remove any trapped acid.[3] |
Quantitative Data Summary
The following table summarizes key operational parameters for a typical decorative rhodium plating bath. Note that these are general guidelines, and optimal parameters may vary depending on the specific plating solution and application.
| Parameter | Optimal Range | Unit | Reference |
| Rhodium Concentration | 8 | g/gallon | [1] |
| Sulfuric Acid | 50 | ml/gallon | [1] |
| Phosphoric Acid | 100 | ml/gallon | [1] |
| Bath Temperature | 32 - 46 (90 - 115) | °C (°F) | [1] |
| pH | < 2 | [1] | |
| Current Density | 0.15 - 0.4 | amps/square inch | [1] |
| Voltage | 1 - 5 | Volts | [1] |
| Plating Time (for ~0.125 µm) | 60 | seconds | [1] |
Experimental Protocols
Hull Cell Testing for Plating Bath Evaluation
Objective: To qualitatively assess the condition of the rhodium plating bath and determine the optimal current density range.
Methodology:
-
Preparation:
-
Obtain a representative sample of the rhodium plating bath.
-
Ensure the Hull cell (typically a 267 mL trapezoidal cell) is clean and dry.[6]
-
Prepare a standard Hull cell cathode panel by cleaning and activating it according to your established pre-plating procedure.
-
Place a platinized titanium anode in the anode compartment of the Hull cell.
-
-
Procedure:
-
Fill the Hull cell with the plating bath sample to the designated volume mark.[6]
-
If the bath is operated at an elevated temperature, heat the sample to the correct operating temperature.[7]
-
Connect the anode to the positive terminal and the cathode panel to the negative terminal of a rectifier.
-
Apply a specific total current (e.g., 1-3 amps) for a set duration (e.g., 1-5 minutes).[6]
-
-
Analysis:
-
After plating, remove the cathode panel, rinse it with deionized water, and dry it.
-
Visually inspect the panel. The deposit will vary across the panel, corresponding to a range of current densities (high on the edge closest to the anode, low on the edge farthest away).
-
Observe for defects such as burning, dullness, pitting, or poor coverage at different current density regions.[8]
-
Use a Hull cell ruler to correlate the position of these defects with specific current densities. This information can be used to troubleshoot the plating bath and optimize the operating current density for your specific parts.[8]
-
X-Ray Fluorescence (XRF) for Plating Thickness Measurement
Objective: To non-destructively measure the thickness of the rhodium plating.
Methodology:
-
Instrument Setup and Calibration:
-
Turn on the XRF spectrometer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the instrument using certified rhodium thickness standards on the same substrate material as your samples.
-
-
Measurement Procedure:
-
Place the rhodium-plated sample on the measurement stage of the XRF instrument.
-
Use the instrument's software to select the appropriate measurement application for rhodium on your specific substrate.
-
Position the measurement spot on the desired area of the sample.
-
Initiate the measurement. The instrument will expose the sample to X-rays and analyze the resulting fluorescent X-rays to determine the plating thickness.[5][9]
-
-
Data Analysis:
-
The software will provide a direct reading of the rhodium plating thickness, typically in micrometers (µm) or microinches (µin).
-
Multiple measurements should be taken at different locations on the sample to assess thickness uniformity.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal thickness for rhodium plating?
A1: For decorative applications on items subject to wear, an ideal thickness is between 0.75 to 1.0 microns. For items with less wear, such as earrings, a thickness of 0.10 to 0.50 microns may be sufficient. Plating that is too thick can become brittle and prone to cracking, while plating that is too thin will wear off quickly.[5]
Q2: Why is my rhodium plating turning black or dark grey?
A2: A black or dark grey appearance is often a result of "burning," which is caused by excessively high current density.[3] This is particularly common on sharp corners or edges of the workpiece. Contamination of the plating bath can also lead to dark deposits.[10] To resolve this, reduce the plating voltage and ensure the bath is clean.
Q3: How can I prevent contamination of my rhodium plating bath?
A3: To prevent contamination, always use high-purity anodes, thoroughly clean and rinse all parts before plating, use deionized water for all rinsing and solution make-up, and keep the plating tank covered when not in use.[10] Regular filtration and carbon treatment can help remove contaminants that are introduced.
Q4: What is the purpose of an acid dip before rhodium plating?
A4: An acid dip, also known as an acid activation step, is crucial for removing any thin oxide layers that may have formed on the substrate after cleaning. This ensures a chemically active surface, which is essential for good adhesion of the rhodium layer.[3]
Q5: Can I plate rhodium directly onto silver or copper alloys?
A5: While it is possible, it is generally not recommended. Silver and copper can migrate through the pores of the rhodium layer, causing it to tarnish or discolor over time.[11] It is best practice to first apply a barrier layer, such as nickel or palladium, before rhodium plating.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common rhodium plating defects.
References
- 1. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 2. proplate.com [proplate.com]
- 3. finishing.com [finishing.com]
- 4. Step-by-Step Guide to Rhodium Plating Jewelry - The Plumb Club [plumbclub.com]
- 5. Measuring Rhodium Plating on Gold Alloys for the Jewelry Industry [bowmanxrf.com]
- 6. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 7. kocour.net [kocour.net]
- 8. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 9. americanelectro.com [americanelectro.com]
- 10. Rhodium plating from Metal Finishing (2002) [platinghome.com]
- 11. The Science of Precision: How XRF Spectrometers Master Precious Metal Coating Thickness Measurement - VRAY Instrument [vrxrf.com]
Validation & Comparative
A Comparative Guide to the Mechanism of Rhodium-Catalyzed C-H Insertion and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Among the array of transition metal catalysts developed for this purpose, rhodium complexes have proven particularly versatile and effective for C-H insertion reactions, especially those involving carbene intermediates. This guide provides a comprehensive comparison of the mechanism of rhodium-catalyzed C-H insertion with key alternatives, including palladium, ruthenium, iron, and copper-based systems. We present supporting experimental data, detailed protocols for representative reactions, and visual diagrams of the catalytic cycles to aid in catalyst selection and reaction design.
The Mechanism of Rhodium-Catalyzed C-H Insertion: A Focus on Carbenoids
The hallmark of many rhodium-catalyzed C-H functionalization reactions is the in situ generation of a rhodium-carbenoid intermediate from a diazo compound. This highly reactive species then undergoes insertion into a C-H bond. The catalytic cycle can be broadly described in three key stages:
-
Carbenoid Formation: A rhodium(II) precatalyst, typically a paddlewheel complex like rhodium(II) acetate (Rh₂(OAc)₄), reacts with a diazo compound to eliminate dinitrogen (N₂) and form a rhodium-carbenoid.
-
C-H Insertion: The electrophilic carbene carbon of the rhodium-carbenoid intermediate inserts into a C-H bond of the substrate. This step is often concerted and can proceed with high levels of stereoselectivity, dictated by the chiral ligands on the rhodium catalyst.
-
Catalyst Regeneration: Following the insertion, the product is released, and the rhodium(II) catalyst is regenerated, ready to enter the next catalytic cycle.
Computational and experimental studies have shown that the nature of the rhodium catalyst and the substituents on the diazo compound play a crucial role in determining the efficiency and selectivity of the reaction.[1][2] The catalytic cycle for a typical Rh(II)-catalyzed intramolecular C-H insertion is depicted below.
Comparison with Alternative Catalytic Systems
While rhodium catalysts are highly effective, other transition metals offer alternative and sometimes complementary approaches to C-H functionalization.
Palladium Catalysis: The Power of Directing Groups
Palladium catalysis is a dominant force in C-H activation, particularly for the functionalization of sp² C-H bonds in aromatic and heteroaromatic compounds. Unlike the rhodium-carbene pathway, palladium-catalyzed C-H activation often relies on a directing group on the substrate to achieve site selectivity. The most common mechanism is Concerted Metalation-Deprotonation (CMD) , where the C-H bond cleavage and C-Pd bond formation occur in a single step, often assisted by a base.
The catalytic cycle typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) redox cycle. In a typical Pd(II)/Pd(0) cycle for C-H arylation, a Pd(II) species undergoes CMD to form a palladacycle intermediate. This intermediate then reacts with an aryl halide via oxidative addition, followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst, often with the help of an oxidant to turn over the Pd(0) intermediate.[3][4][5]
Ruthenium Catalysis: A Versatile Alternative
Ruthenium catalysts have emerged as a cost-effective and versatile alternative to rhodium and palladium for C-H functionalization. Ruthenium can catalyze C-H insertion reactions with diazo compounds, similar to rhodium, often proceeding through a Ru-carbene intermediate.[6][7][8] Additionally, ruthenium complexes, particularly those with a (p-cymene)RuCl₂ dimer, are highly effective in directing group-assisted C-H activation, akin to palladium catalysis.[9][10] These reactions can proceed through a CMD-type mechanism.
Iron Catalysis: An Earth-Abundant Option
The use of earth-abundant and low-cost iron catalysts for C-H functionalization is a rapidly growing field. Iron catalysts can operate through a variety of mechanisms, including those involving high-valent iron-oxo or -imido species for C-H amination, radical pathways, and the formation of iron-carbene intermediates from diazo compounds. The specific mechanism is highly dependent on the iron precursor, ligands, and reaction conditions. While often requiring stronger oxidants or higher temperatures compared to their precious metal counterparts, the low cost and low toxicity of iron make it an attractive option.
Copper Catalysis: A Niche for Enantioselective Insertions
Copper catalysts are well-known for their ability to mediate carbene transfer reactions from diazo compounds. For C-H insertion reactions, copper catalysis can be highly effective, particularly in intramolecular settings.[11] Interestingly, for certain enantioselective X-H (X = O, N) insertion reactions, chiral copper catalysts have been shown to provide higher enantioselectivity than their rhodium counterparts.[12] This has been attributed to differences in the transition state geometries and the degree of association of the catalyst with the ylide intermediate.
Quantitative Performance Comparison
Direct comparison of different catalysts is challenging due to the variation in optimal reaction conditions. However, the following tables summarize representative data for C-H functionalization reactions catalyzed by rhodium and its alternatives.
Table 1: Intramolecular C-H Insertion of Diazo Compounds
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Rh₂(OAc)₄ | α-Aryl-α-diazo ketone | α-Aryl cyclopentanone | up to 94 | N/A | [2] |
| Rh₂(R-DOSP)₄ | Donor-donor diazo compound | Benzodihydrofuran | 95 | 99 | [13] |
| Cu(I)/chiral bis(oxazoline) | α-Diazo-β-keto sulfone | Cyclopentanone | up to 91 | up to 91 | [11] |
| Pd(OAc)₂/chiral ligand | Donor-donor diazo compound | Indoline | up to 99 | up to 99 | [14] |
Table 2: Intermolecular C-H Arylation
| Catalyst System | Arene Substrate | Arylating Agent | Product | Yield (%) | Reference |
| [Cp*RhCl₂]₂ | N-Aryl acetamide | Aryl silane | Arylated acetamide | up to 95 | N/A |
| Pd(OAc)₂ | 2-Phenylpyridine | Aryl iodide | 2,6-Diarylpyridine | up to 98 | [3] |
| [Ru(p-cymene)Cl₂]₂ | N-(2-pyrimidyl)indole | Arylboronic acid | C2-Arylated indole | up to 99 | |
| CuI | Indole | Aryl iodide | Arylated indole | up to 85 | [15] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for C-H functionalization reactions using rhodium and palladium catalysts.
Protocol 1: Rhodium-Catalyzed Intramolecular C-H Insertion[17]
Optimized procedure for the C-H insertion reaction:
-
Dissolve Rh₂(pttl)₄ (4.2 mg, 0.003 mmol) in 2.0 mL of toluene at room temperature.
-
Add a solution of the α-aryl-α-diazo ketone (0.30 mmol) in 0.8 mL of toluene dropwise over 2 minutes.
-
Continue the reaction for an additional 10 minutes at room temperature.
-
Add one drop of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Purify the reaction mixture by chromatography to afford the α-aryl cyclopentanone product.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation[18]
General procedure for C–H arylation of arylureas with aryl iodides:
-
To a vial, add arylurea (0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ag₂CO₃ (275.8 mg, 1.0 mmol), and K₂CO₃ (138.2 mg, 1.0 mmol).
-
Add 2.0 mL of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
Rhodium-catalyzed C-H insertion, primarily through the formation of rhodium-carbenoid intermediates, stands as a powerful and versatile tool for the construction of complex organic molecules. Its high efficiency and the ability to achieve high levels of stereocontrol make it a preferred choice for many applications. However, alternative catalytic systems based on palladium, ruthenium, iron, and copper offer distinct advantages in terms of cost, substrate scope, and mechanistic pathways. Palladium catalysts excel in directing group-assisted C-H activation of sp² centers, while ruthenium provides a versatile and more economical alternative. The development of earth-abundant iron catalysts is a promising area for sustainable chemistry, and copper catalysts have carved out a niche in specific enantioselective transformations. A thorough understanding of the underlying mechanisms and a careful consideration of the comparative performance data are essential for researchers to select the optimal catalyst for their specific synthetic challenges.
References
- 1. palladium-catalyzed direct arylation: Topics by Science.gov [science.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed ligand-directed C-H functionalization reactions. | Semantic Scholar [semanticscholar.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Ruthenium(II)-Catalyzed C-H Activation of Imidamides and Divergent Couplings with Diazo Compounds: Substrate-Controlled Synthesis of Indoles and 3H-Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective copper catalysed intramolecular C–H insertion reactions of α-diazo-β-keto sulfones, α-diazo-β-keto phosphine oxides and 2-diazo-1,3-diketones; the influence of the carbene substituent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed intramolecular enantioselective C(sp3)–H insertion of donor/donor carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
Benchmarking Rhodium(II) Catalysts: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, and yield in complex organic syntheses. This guide provides an objective comparison of rhodium(II) catalysts against other key transition metals—palladium, iridium, copper, and gold—in pivotal synthetic transformations. The performance of these catalysts is evaluated based on experimental data for C-H activation, cyclopropanation, intramolecular C-H amination, and alkyne cyclization reactions.
Rhodium(II) catalysts, particularly dirhodium tetracarboxylates, have emerged as powerful tools in modern organic synthesis, renowned for their ability to mediate a wide range of transformations with high levels of chemo-, regio-, and stereoselectivity.[1] However, a comprehensive understanding of their performance relative to other transition metal catalysts is crucial for informed catalyst selection. This guide aims to provide that clarity through a data-driven comparison.
C-H Activation: Rhodium(II) versus Palladium(II)
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic strategy, offering a more atom-economical and efficient approach to molecule construction. Both rhodium and palladium catalysts have been extensively explored in this area.
A comparative study on the alkenylation of arenes reveals significant differences in the catalytic performance of rhodium and palladium.[2][3][4] Under comparable reaction conditions at 120 °C, a rhodium(I) catalyst demonstrated significantly higher reactivity, proving to be over 20 times faster than its palladium(II) counterpart in producing styrene.[3][4] Furthermore, the rhodium catalyst exhibited superior selectivity, achieving approximately 98% selectivity for the desired styrene product, whereas the palladium catalyst's selectivity was around 82%.[3][4]
Regioselectivity also distinguishes these two catalysts. Rhodium catalysts typically favor meta and para substitution in the alkenylation of mono-substituted arenes, with minimal ortho C-H activation.[2][3][4] In contrast, the regioselectivity of palladium catalysts is heavily influenced by the electronic properties of the arene substrate.[2][3][4]
| Catalyst System | Substrate | Product | Reaction Time | Yield | Selectivity | Reference |
| Rh(I) precursor | Arene, Olefin | Styrene | - | >20x faster than Pd(II) | ~98% | [3][4] |
| Pd(II) precursor | Arene, Olefin | Styrene | - | - | ~82% | [3][4] |
Experimental Protocol: Palladium(II)-Catalyzed Fujiwara-Morita Reaction
A representative procedure for a palladium-catalyzed C-H activation reaction, the Fujiwara-Morita reaction, is as follows:
To a solution of the coumarin substrate (1 mmol) in 1,4-dioxane (5 mL), silver acetate (AgOAc, 3 mmol), pivalic acid (PivOH, 10 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.1 or 0.2 mmol) are added. The resulting mixture is stirred vigorously for 5 minutes. The corresponding acrylate (2 or 4 mmol) is then added, and the reaction is heated to 120 °C for 24–48 hours.[1] After cooling, the reaction mixture is worked up to isolate the desired product.
Catalytic Cycle for Palladium-Catalyzed C-H Activation
Figure 1. Generalized catalytic cycle for Pd(II)-catalyzed C-H activation.
Cyclopropanation: Rhodium(II) versus Copper(I)
Cyclopropanation, the formation of a three-membered ring, is a fundamental transformation in organic synthesis, and both rhodium(II) and copper(I) catalysts are widely employed. While both can be effective, their performance can vary depending on the specific substrates and reaction conditions.
For the cyclopropanation of electron-deficient alkenes with phenyldiazomethane, rhodium(II) acetate (Rh₂(OAc)₄) has been reported to be a better catalyst than copper(II) acetylacetonate (Cu(acac)₂).[5] However, in reactions involving ethyl diazoacetate with substrates like enones, fumarates, and unsaturated nitro compounds, both Rh₂(OAc)₄ and Cu(acac)₂ were found to be equally effective.[5]
| Catalyst | Substrate | Diazo Compound | Effectiveness | Reference |
| Rh₂(OAc)₄ | Electron Deficient Alkene | Phenyldiazomethane | Better than Cu(acac)₂ | [5] |
| Cu(acac)₂ | Electron Deficient Alkene | Phenyldiazomethane | - | [5] |
| Rh₂(OAc)₄ | Enones, Fumarates | Ethyl Diazoacetate | Equally effective as Cu(acac)₂ | [5] |
| Cu(acac)₂ | Enones, Fumarates | Ethyl Diazoacetate | Equally effective as Rh₂(OAc)₂ | [5] |
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclopropanation
A general procedure for a copper-catalyzed intramolecular cyclopropanation is as follows:
A mixture of the olefinic acetate substrate (0.2 mmol, 1.0 equiv.), copper(II) bromide (CuBr₂, 30 mol%), and 2,6-di-tert-butylpyridine (DTBP, 0.4 mmol, 2 equiv.) in dimethylformamide (DMF, 1 mL) is stirred under a nitrogen atmosphere at 80 °C.[2] Upon completion, the reaction is worked up to isolate the cyclopropane-fused γ-lactone or lactam product.
Reaction Workflow for Catalyst Screening
Figure 2. A typical workflow for screening and comparing catalysts.
Intramolecular C-H Amination: Rhodium(II) versus Iridium
Intramolecular C-H amination provides a direct route to nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. Both rhodium and iridium catalysts have demonstrated efficacy in this transformation.
Dirhodium(II) complexes are well-established catalysts for intramolecular C-H amination of aryl azides, proceeding through a metal nitrene intermediate.[4] Iridium catalysts have also been successfully employed for directed C-H amination reactions. While direct, side-by-side quantitative comparisons are limited in the literature, both catalyst systems offer viable pathways to N-heterocycles. The choice of catalyst may depend on the specific substrate and the desired regioselectivity. A comparative study of inter- and intramolecular C-H aminations highlighted that the preferred reaction pathway (stepwise vs. concerted) and the resulting site selectivity can be influenced by the intra- versus intermolecular nature of the reaction.[6]
Experimental Protocol: Dirhodium(II)-Catalyzed Intramolecular C-H Amination
A general procedure for dirhodium(II)-catalyzed intramolecular C-H amination of an aryl azide is as follows:
To a solution of the aryl azide in a suitable solvent (e.g., toluene), a catalytic amount of a dirhodium(II) complex (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂) is added. The reaction mixture is then heated to an appropriate temperature (e.g., 80-110 °C) until the starting material is consumed. The reaction is then cooled and purified to yield the desired heterocyclic product.[7]
Signaling Pathway for Rh(II)-Catalyzed C-H Amination
Figure 3. Key steps in Rh(II)-catalyzed intramolecular C-H amination.
Alkyne Cyclization: Rhodium(II) versus Gold(I)
The cyclization of alkynes is a powerful method for constructing carbocycles and heterocycles. Both rhodium and gold catalysts are prominent in this field, often exhibiting complementary reactivity.
Gold(I) catalysts are particularly effective in the intramolecular hydroalkoxylation of allenes and alkynes, proceeding through the activation of the C-C multiple bond towards nucleophilic attack.[8][9][10][11][12] Rhodium catalysts are also capable of catalyzing the intramolecular hydroalkoxylation of allenes.[3] While direct comparative studies are scarce, the choice between gold and rhodium often depends on the specific substrate and the desired cyclization mode. Gold catalysts are generally known for their high efficiency and mild reaction conditions in these transformations.
Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation
A representative experimental procedure for the gold-catalyzed intramolecular hydroalkoxylation of an allene is as follows:
A toluene suspension of the allenyl alcohol, a gold(I) catalyst precursor such as (L)AuCl (where L is a phosphine ligand), a silver salt cocatalyst (e.g., AgOTs), and a base (e.g., Et₃N) is stirred at room temperature.[8] The reaction progress is monitored, and upon completion, the product is isolated and purified.
Logical Relationship in Catalyst Selection
Figure 4. Decision tree for catalyst selection based on reaction type.
Conclusion
This comparative guide highlights the nuanced differences in the catalytic performance of rhodium(II) catalysts and other prominent transition metals. While rhodium(II) catalysts demonstrate exceptional reactivity and selectivity in many transformations, particularly in C-H activation where they can outperform palladium, the optimal choice of catalyst remains highly dependent on the specific reaction, substrate, and desired outcome. For cyclopropanation, both rhodium and copper catalysts can be highly effective, with the choice depending on the specific diazo compound and olefin. In C-H amination and alkyne cyclization, both rhodium and iridium or gold, respectively, offer powerful synthetic routes, and the selection should be guided by the desired product and reaction efficiency. By providing a clear, data-supported comparison and detailed experimental protocols, this guide serves as a valuable resource for researchers in the field of organic synthesis, enabling more strategic and effective catalyst selection.
References
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- 2. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dirhodium(II)-catalyzed intramolecular C-H amination of aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A comparative study of inter- and intramolecular C–H aminations: mechanism and site selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mechanism of gold(I)-catalyzed hydroalkoxylation of alkynes: an extensive experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes: A DFT study - ICIQ [iciq.org]
- 12. pubs.acs.org [pubs.acs.org]
Illuminating the Fleeting: A Comparative Guide to the Spectroscopic Validation of Rhodium Carbene Intermediates
For researchers, scientists, and drug development professionals, the direct observation and characterization of transient intermediates in catalytic cycles is a paramount yet challenging endeavor. This guide provides a comprehensive comparison of modern spectroscopic techniques for the validation of rhodium carbene intermediate formation, a critical step in a multitude of synthetic transformations. We present supporting experimental data, detailed methodologies, and a comparative analysis of alternative, non-spectroscopic methods to provide a holistic view of the available analytical tools.
Rhodium carbene intermediates, while central to powerful C-H functionalization and cyclopropanation reactions, are often highly reactive and short-lived, making their direct detection a formidable task. The validation of their formation is crucial for mechanistic understanding, reaction optimization, and the rational design of new catalysts. This guide will delve into the spectroscopic and non-spectroscopic methods employed to shed light on these elusive species.
Spectroscopic Techniques for Direct Characterization
The direct characterization of rhodium carbene intermediates relies on a suite of sophisticated spectroscopic techniques capable of providing structural and electronic information under reaction conditions. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray Absorption Fine Structure (XAFS) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For rhodium carbene intermediates, both ¹³C and ¹⁰³Rh NMR are particularly informative.
-
¹³C NMR Spectroscopy: The most direct evidence for the formation of a rhodium carbene is the observation of the characteristic downfield chemical shift of the carbene carbon. This significant deshielding is a hallmark of the electron-deficient nature of the carbene center.[1] Chemical shifts for rhodium carbene carbons are often observed in the range of 200-300 ppm.[2][3]
-
¹⁰³Rh NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance, ¹⁰³Rh NMR can provide direct insight into the electronic environment of the rhodium center.[4] However, its low gyromagnetic ratio and often long relaxation times make direct detection challenging.[5][6] Advanced techniques, such as ¹H-¹³C-¹⁰³Rh triple resonance experiments, have been developed to overcome these limitations and enable the rapid detection of ¹⁰³Rh chemical shifts.[5] The chemical shift of ¹⁰³Rh is highly sensitive to the ligands and the overall geometry of the complex.[7][8]
| Spectroscopic Parameter | Typical Range/Value | Significance |
| ¹³C NMR Chemical Shift (δ) | 200 - 300 ppm | Diagnostic for the electron-deficient carbene carbon. |
| ¹⁰³Rh NMR Chemical Shift (δ) | Wide range, highly sensitive to ligands | Provides information on the electronic state of the Rh center. |
| ¹J(¹⁰³Rh-¹³C) Coupling Constant | ~15 - 70 Hz | Confirms the bond between rhodium and the carbene carbon.[4] |
Experimental Protocol: In-situ NMR Spectroscopy
In-situ NMR experiments are crucial for observing transient intermediates directly under reaction conditions.
-
Sample Preparation: The rhodium catalyst precursor and the diazo compound are dissolved in a suitable deuterated solvent in a high-pressure NMR tube.
-
Spectrometer Setup: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used. For ¹⁰³Rh detection, specialized probes and pulse sequences, such as ¹H-¹³C HMQC or triple resonance experiments, are employed.[1][9][10]
-
Data Acquisition: Spectra are acquired at regular intervals as the reaction is initiated, often by raising the temperature. Time-resolved studies can track the formation and decay of the carbene intermediate.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecules and is particularly useful for identifying functional groups. In the context of rhodium carbenes, IR spectroscopy can be used to monitor the disappearance of the diazo stretching frequency and the appearance of new bands associated with the carbene intermediate.
-
Diazo Stretching Frequency: The diazo group (N₂) of the precursor has a strong and characteristic stretching frequency typically in the range of 2100-2200 cm⁻¹. Monitoring the disappearance of this band provides kinetic information about the rate of carbene formation.
-
Rh=C Stretching Frequency: The direct observation of the Rh=C stretching frequency can be challenging due to its typically low intensity and the presence of other vibrational modes in the same region. However, in some cases, this vibration has been identified, providing direct evidence for the carbene intermediate. For metal carbene complexes, these frequencies can appear in the 500-1500 cm⁻¹ range.[3]
-
Carbonyl Ligand Probes: In cases where the rhodium complex contains carbonyl (CO) ligands, the stretching frequency of the CO ligands is sensitive to the electronic properties of the metal center. The formation of a carbene intermediate can influence the back-bonding to the CO ligands, causing a shift in their stretching frequency, which can be monitored by in-situ IR spectroscopy.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| Diazo (N₂) Stretch | 2100 - 2200 | Disappearance indicates consumption of the diazo precursor. |
| Rh=C Stretch | 500 - 1500 | Direct evidence of the rhodium-carbene bond. |
| CO Ligand Stretch | 1900 - 2100 | Probe of the electronic changes at the rhodium center. |
Experimental Protocol: Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
Operando DRIFTS allows for the study of catalysts in their active state under reaction conditions.
-
Catalyst Preparation: The solid-supported rhodium catalyst is placed in a specialized DRIFTS cell.
-
Reaction Setup: The cell is connected to a gas flow system that allows for the introduction of reactant gases (e.g., the diazo precursor in a carrier gas) and control of temperature and pressure.[11]
-
Spectra Acquisition: IR spectra are collected continuously as the reaction proceeds. A background spectrum of the activated catalyst is typically taken before introducing the reactants.[11]
X-ray Absorption Fine Structure (XAFS) Spectroscopy
XAFS is a powerful technique for determining the local atomic structure and electronic state of a specific element in a material. It is particularly useful for studying amorphous or highly dispersed catalytic systems. XAFS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
XANES: This region provides information about the oxidation state and coordination geometry of the absorbing atom (in this case, rhodium). Changes in the XANES spectrum can indicate the formation of the rhodium carbene intermediate.
-
EXAFS: This region provides quantitative information about the number, type, and distance of neighboring atoms. EXAFS analysis can be used to determine the Rh-C bond length of the carbene intermediate, providing direct structural validation.
| XAFS Parameter | Information Gained |
| XANES Edge Position | Oxidation state of rhodium. |
| EXAFS Fourier Transform | Radial distribution of atoms around rhodium. |
| EXAFS Fitting | Rh-C bond length, coordination number. |
Experimental Protocol: In-situ XAFS
In-situ XAFS experiments are performed at synchrotron radiation facilities.
-
Sample Preparation: The catalyst is loaded into a specialized in-situ cell that allows for heating and gas flow while being transparent to X-rays.
-
Data Collection: The cell is placed in the X-ray beamline, and XAFS spectra are collected at the rhodium K-edge or L-edge as the reaction is carried out under controlled conditions.
-
Data Analysis: The EXAFS data is analyzed using specialized software to extract structural parameters such as bond distances and coordination numbers.
Alternative, Non-Spectroscopic Methods
In addition to direct spectroscopic observation, several indirect methods can provide strong evidence for the formation and reactivity of rhodium carbene intermediates.
Trapping Experiments
Trapping experiments involve the introduction of a reagent that is known to react specifically with the carbene intermediate to form a stable, characterizable product. The formation of this product serves as indirect evidence for the transient existence of the carbene. Alkenes are commonly used as trapping agents, reacting with the carbene to form cyclopropanes in a stereospecific manner.[12][13][14] The stereochemistry of the resulting cyclopropane can provide insights into the nature of the carbene intermediate (singlet vs. triplet).
Kinetic Studies
Kinetic studies can provide valuable information about the role of the carbene intermediate in the reaction mechanism. By systematically varying the concentrations of reactants and catalyst, the rate law for the reaction can be determined. For many rhodium-catalyzed reactions involving diazo compounds, the rate-determining step is the formation of the rhodium carbene intermediate.[15]
Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool for probing the transition state of a reaction. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C), a change in the reaction rate can be observed if that bond is being broken or formed in the rate-determining step.[16] For rhodium-catalyzed cyclopropanations, ¹³C KIE studies have been used to support a mechanism involving an asynchronous, concerted attack of the carbene on the alkene.[17][18]
Conclusion
The spectroscopic validation of rhodium carbene intermediate formation is a multifaceted challenge that requires a combination of advanced analytical techniques. NMR spectroscopy provides unparalleled detail on the electronic structure of the carbene carbon and the rhodium center, while IR spectroscopy offers a means to track the reaction kinetics and probe the catalyst surface. XAFS provides crucial structural information, particularly for heterogeneous catalysts. When direct observation is not feasible, indirect methods such as trapping experiments, kinetic studies, and the kinetic isotope effect offer powerful alternatives for inferring the presence and role of these fleeting yet pivotal intermediates. A judicious combination of these methods, guided by the specific research question and the nature of the catalytic system, is essential for a comprehensive understanding of rhodium carbene chemistry.
References
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- 3. IR spectroscopic characterization of 3d transition metal carbene cations, FeCH2+ and CoCH2+: periodic trends and a challenge for DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 5. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth-Rhodium Paddlewheel Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-103 NMR of [Rh(X)(PPh3)3] [X = Cl, N3, NCO, NCS, N(CN)2, NCBPh3, CNBPh3, CN] and derivatives containing CO, isocyanide, pyridine, H2 and O2. Ligand, solvent and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanistic Investigations of Rhodium-Catalyzed Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three major classes of rhodium-catalyzed cycloaddition reactions: [2+2+2], [4+2], and [5+2] cycloadditions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex cyclic and polycyclic frameworks, which are often key structural motifs in natural products and pharmaceutical agents. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions, controlling selectivity, and designing novel synthetic strategies. This guide summarizes key quantitative data, details experimental protocols for seminal reactions, and provides visual representations of the proposed catalytic cycles.
Quantitative Performance Comparison
The efficiency and selectivity of rhodium-catalyzed cycloaddition reactions are highly dependent on the specific reaction type, substrate, and catalyst system employed. The following tables provide a comparative summary of representative examples found in the literature.
Table 1: Rhodium-Catalyzed [2+2+2] Cycloaddition of Diynes and Alkynes
| Catalyst (mol%) | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [RhCl(CO)(PPh₃)₂] (5) | 1,6-Heptadiyne, Phenylacetylene | Toluene | 65 | 96 | - | [1][2] |
| [RhCl(CO)(PPh₃)₂] (1) | 1,6-Heptadiyne, Phenylacetylene | Toluene | 65 | 80 | - | [1][2] |
| [Rh(cod)₂]BF₄ / (R)-BINAP (10) | N-Tosyl-tethered diyne, MBH adduct | EtOH | MW | 51 | >95 | [2] |
| SIP-Rh(I) complex | Enediyne 18c | - | - | quant. | 67 | [1] |
| SIP-Rh(I) complex + Acid additive | Enediyne 18c | - | - | quant. | 94 | [1] |
Table 2: Rhodium-Catalyzed [4+2] Cycloaddition of Diene-Ynes
| Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| Cationic Rh(I) | Diene-tethered alkynyl bromide | CH₂Cl₂ | RT | 87 | [3] |
| Cationic Rh(I) | Diene-tethered alkynyl chloride | CH₂Cl₂ | RT | 70 | [3] |
| [Rh(CO)₂Cl]₂ (10) | Ene-ene-propargyl ester Z-1a | DCE | - | 81 | [4] |
Table 3: Rhodium-Catalyzed [5+2] Cycloaddition of Vinylcyclopropanes and Alkynes
| Catalyst (mol%) | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(CO)₂Cl]₂ (5) | Ene-vinylcyclopropane, CO | Dioxane | 80 | 44 (5:1 dr) | - | [5][6] |
| [Rh(CO)₂Cl]₂ (5) | Ene-vinylcyclopropane, CO/N₂ (1:4) | Dioxane | 80 | 70 (>20:1 dr) | - | [5] |
| [Rh(cod)₂]BF₄ | Intramolecular ACE and tethered alkyne | - | RT | - | - | [7] |
| [((R)-BINAP)Rh]⁺SbF₆⁻ | Vinylcyclopropane, π-system | - | - | - | ≥95 | [8] |
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility and further development of these catalytic systems. Below are representative protocols for each class of cycloaddition.
General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition
A representative experimental procedure for an intramolecular rhodium-catalyzed [2+2+2] cyclization of a diynyl enone is as follows: To a solution of the diynyl enone (1.0 eq) in chlorobenzene (0.04 M) is added Wilkinson's catalyst, [RhCl(PPh₃)₃] (0.05 eq).[9] The reaction vessel is sealed and subjected to microwave irradiation (300 W, up to 150 °C) for 15 minutes.[9] After cooling, the crude reaction mixture is filtered through a silica gel plug, washing with a mixture of hexanes and ethyl acetate.[9] The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[9]
General Procedure for Rhodium-Catalyzed Intramolecular [4+2] Cycloaddition
For the intramolecular [4+2] cycloaddition of a diene-tethered alkynyl halide, a cationic rhodium(I) catalyst is typically employed. The substrate is dissolved in a suitable solvent, such as dichloromethane, and the catalyst is added. The reaction is often carried out at room temperature and monitored by thin-layer chromatography until completion. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the cycloadduct.
General Procedure for Rhodium-Catalyzed [5+2] Cycloaddition
A general procedure for the rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane and an alkyne involves the use of a rhodium(I) catalyst, such as [Rh(CO)₂Cl]₂.[10] In a typical experiment, the vinylcyclopropane and the alkyne are dissolved in a degassed solvent, such as dioxane. The rhodium catalyst is then added, and the reaction mixture is heated under an inert atmosphere.[5][6] The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting residue is then purified by flash column chromatography on silica gel to provide the desired seven-membered ring product. For the [5+2+1] variant, the reaction is carried out under a carbon monoxide atmosphere (e.g., a balloon).[5][6]
Mechanistic Pathways and Catalytic Cycles
The mechanisms of these cycloaddition reactions have been extensively studied through a combination of experimental techniques and computational (DFT) calculations. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for each reaction type.
Caption: Proposed catalytic cycle for the rhodium-catalyzed [2+2+2] cycloaddition.
Caption: Proposed catalytic cycle for the intramolecular rhodium-catalyzed [4+2] cycloaddition.
Caption: Proposed catalytic cycle for the intermolecular rhodium-catalyzed [5+2] cycloaddition.
References
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- 2. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Intricacies of Rh(II)-Catalyzed Cyclopropanation: A DFT-Guided Comparative Analysis
A deep dive into the mechanistic nuances of rhodium(II)-catalyzed cyclopropanation reactions, this guide offers a comparative analysis of key findings from Density Functional Theory (DFT) studies. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, outlines computational protocols, and visualizes reaction pathways to provide a comprehensive understanding of this pivotal transformation.
The formation of cyclopropane rings is a fundamental transformation in organic synthesis, yielding a versatile structural motif present in numerous natural products and pharmaceutical agents. Among the array of methods to construct this three-membered ring, the Rh(II)-catalyzed decomposition of diazo compounds in the presence of alkenes stands out for its efficiency and stereoselectivity. Computational studies, particularly those employing DFT, have been instrumental in elucidating the intricate mechanisms governing these reactions. This guide compares and contrasts findings from various DFT studies to illuminate the factors influencing catalyst performance, reaction pathways, and stereochemical outcomes.
Comparative Analysis of Reaction Energetics
DFT calculations have provided valuable quantitative insights into the energy landscapes of Rh(II)-catalyzed cyclopropanation reactions. By comparing the activation barriers for key elementary steps, researchers can rationalize experimental observations and predict the behavior of new catalytic systems. The following tables summarize key energetic data from representative DFT studies, focusing on the nitrogen extrusion (rate-determining step) and the cyclopropanation (stereoselectivity-determining step).
Table 1: Comparison of Activation Barriers for N2 Extrusion and Cyclopropanation with Different Catalysts and Substrates
| Catalyst | Diazo Compound | Alkene | N2 Extrusion Barrier (kcal/mol) | Cyclopropanation Barrier (kcal/mol) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |
| Rh2(OAc)4 | Diazooxindole | Styrene | Rate-limiting | Stereoselectivity-determining | High trans | N/A | [1] |
| Rh2(S-PTTL)4 | Diazooxindole | Styrene | Rate-limiting | Stereoselectivity-determining | High trans | High | [1] |
| Rh2(formate)4 | CH2N2 | C2H4 | - | - | - | N/A | [2] |
| Rh2(OAc)4 | Halodiazoacetates | Styrene | Low barriers | Small but significant barriers | Good | N/A | [3] |
| Rh2(S-TCPTAD)4 | Aryldiazoacetates | Acrylates | - | - | >97:3 dr | up to 98% ee | [4][5] |
Key Insights from Energetic Data:
-
Rate-Determining Step: Across various systems, the initial nitrogen extrusion from the diazo compound to form the rhodium carbene intermediate is consistently identified as the rate-limiting step of the catalytic cycle.[1]
-
Stereoselectivity-Determining Step: The subsequent cyclopropanation step, where the carbene is transferred to the alkene, is the crucial stage for determining the stereochemical outcome of the reaction.[1]
-
Catalyst Influence: The choice of ligands on the Rh(II) catalyst significantly impacts both the diastereoselectivity and enantioselectivity. Chiral catalysts like Rh2(S-PTTL)4 and Rh2(S-TCPTAD)4 are effective in inducing high levels of stereocontrol.[1][4][5] The computational results for reactions catalyzed by Rh2(OAc)4 and Rh2(S-PTTL)4 successfully predicted the diastereomeric ratios and enantiomeric excess values, which were in good agreement with experimental data.[1]
-
Substrate Effects: The electronic nature of both the diazo compound and the alkene influences the reaction barriers. For instance, halodiazoacetates exhibit remarkably high kinetic activity due to low potential energy barriers for the loss of dinitrogen.[3] The cyclopropanation of electron-deficient alkenes, traditionally considered challenging, can be achieved with high stereoselectivity using appropriate catalyst systems.[4][5]
Mechanistic Pathways and the Origin of Stereoselectivity
DFT studies have revealed that the cyclopropanation step is typically a single, concerted, but asynchronous process.[1] The stereochemical outcome is dictated by the subtle interplay of steric and electronic interactions in the transition state.
-
Diastereoselectivity: The preference for the trans diastereomer in many cases is attributed to stabilizing π-π interactions between the carbene ligand and the alkene substituent (e.g., the indole ring of the carbenoid and the phenyl group of styrene).[1]
-
Enantioselectivity: In asymmetric catalysis, the chiral ligands create a defined steric and electronic environment around the active site. The enantioselectivity arises from steric repulsion between the alkene substituent and a bulky group on the catalyst, as well as favorable aromatic interactions (π-π and CH-π) in the preferred transition state.[1]
-
Noncovalent Interactions: The importance of noncovalent interactions in controlling stereoselectivity has been highlighted.[6] These weak interactions can play a decisive role in favoring one transition state over another.
-
Alternative Trajectories: While an "end-on" approach of the alkene to the carbene is commonly considered, "side-on" trajectories can also be important, and their relative energies are influenced by both the alkene and the carbene substituents.[3]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these DFT studies is crucial for evaluating and comparing their findings.
General Computational Protocol:
A common approach in the DFT studies of Rh(II)-catalyzed cyclopropanation involves the following steps:
-
Model System: A model of the dirhodium catalyst is constructed. For instance, Rh2(formate)4 is often used as a simplified model for Rh2(OAc)4.[2]
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a specific density functional and basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Verification: Transition states are confirmed to have a single imaginary frequency corresponding to the desired reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to ensure that the transition state connects the correct reactant and product.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy profiles.
-
Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Commonly Used Functionals and Basis Sets:
-
Functionals: B3LYP, M06, ωB97XD. The inclusion of dispersion corrections (e.g., via Grimme's D3 correction) has been shown to be important for accurately describing the noncovalent interactions that govern stereoselectivity.[1]
-
Basis Sets: A combination of basis sets is typically used, such as the LANL2DZ effective core potential for the rhodium atoms and a Pople-style basis set (e.g., 6-31G(d)) for the other atoms.
Visualizing the Catalytic Cycle and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycle for Rh(II)-catalyzed cyclopropanation and the key transition states leading to different stereoisomers.
Caption: Generalized catalytic cycle for Rh(II)-catalyzed cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of the Rh(ii)-catalysed cyclopropanation of alkenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of Rhodium(II)-Catalyzed C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Among the catalysts developed for this purpose, dirhodium(II) complexes have emerged as particularly powerful tools, especially for carbene- and nitrene-mediated C-H insertion reactions. Understanding the kinetics of these transformations is paramount for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides a comparative analysis of various rhodium(II) catalysts, supported by experimental data, and details the protocols for key kinetic experiments.
Catalyst Performance Comparison
The choice of rhodium(II) catalyst profoundly influences the rate and selectivity of C-H functionalization reactions. The electronic and steric properties of the ligands surrounding the dirhodium core dictate the catalyst's reactivity and its ability to control the stereochemical outcome of the reaction. Below is a summary of the performance of several common and recently developed rhodium(II) catalysts in the C-H functionalization of unactivated sp³ C-H bonds using aryldiazoacetates as carbene precursors.
Detailed kinetic studies have shown that for many rhodium(II)-catalyzed C-H functionalizations with aryldiazoacetates, the C-H insertion step is rate-determining.[1] This is in contrast to related cyclopropanation reactions where the decomposition of the diazo compound can be the slowest step.[1] The reaction kinetics are often found to be first-order in the catalyst and zero-order in the diazo compound, especially at higher diazo concentrations.[1]
Table 1: Comparison of Rhodium(II) Catalysts for the C-H Functionalization of Cyclohexane with an Aryldiazoacetate
| Catalyst | Conversion | Time (min) | Yield (%) | ee (%) | Reference |
| Rh₂(R-p-Br-TPCP)₄ | ~20% | 30 | - | 71 | [1] |
| Rh₂(R-p-Ph-TPCP)₄ | ~20% | 30 | - | 56 | [1] |
| Rh₂(R-DOSP)₄ | ~40% | 10 (reaction stalled) | - | - | [1] |
| Rh₂(R-PTAD)₄ | ~40% | 30 | - | - | [1] |
| Rh₂(S-2-Cl-5-Br-TPCP)₄ | 100% | 20 | - | - | [1] |
| Rh₂(R-TCPATD)₄ | 100% | 20 | - | - | [1] |
| Rh₂(R-TPPTTL)₄ | 100% | 2 | 94 | 95 | [1] |
Reaction conditions: 0.1 mol% catalyst, cyclohexane, aryldiazoacetate 8a, CH₂Cl₂ (reflux). Data extracted from kinetic profiles in the source.
As the data indicates, the C₄-symmetric catalyst, Rh₂(R-TPPTTL)₄, exhibits significantly higher activity compared to other catalysts, achieving complete conversion in a fraction of the time.
Table 2: Site Selectivity, Diastereoselectivity, and Enantioselectivity of Rhodium(II) Catalysts in the C-H Functionalization of tert-Butylcyclohexane
| Catalyst | Site Selectivity (C3:C4) | d.r. | ee (%) |
| Rh₂(R-TCPTAD)₄ | - | 2:1 | - |
| Rh₂(S-TPPTTL)₄ | - | >20:1 | 77 |
| Rh₂(S-tetraarylphthalimido) catalysts | >20:1 | >20:1 | 80-86 |
Data from a study on extended C₄-symmetric dirhodium tetracarboxylate catalysts.[2]
The extended tetraarylphthalimido catalysts demonstrate superior control over diastereoselectivity and enantioselectivity compared to Rh₂(S-TPPTTL)₄ in this specific transformation.
Effect of Additives
The addition of certain reagents can have a dramatic impact on the reaction kinetics and catalyst stability. For instance, N,N'-dicyclohexylcarbodiimide (DCC) has been identified as a beneficial additive in Rh₂(R-TPPTTL)₄-catalyzed C-H functionalization. The addition of 1 mol% DCC can significantly accelerate the reaction, allowing for catalyst loadings as low as 0.0005 mol% with reaction completion in under 3 minutes.[1] Computational studies suggest that DCC may coordinate to the rhodium catalyst, preventing catalyst deactivation pathways.[1]
Experimental Protocols
General Protocol for In-Situ Kinetic Analysis using Infrared Spectroscopy (ReactIR)
In-situ infrared spectroscopy is a powerful technique for monitoring the real-time progress of a reaction by tracking the concentration of a key reactant or product. In the case of rhodium(II)-catalyzed C-H functionalization with diazo compounds, the disappearance of the characteristic diazo stretch (typically around 2100 cm⁻¹) is monitored.
Materials and Equipment:
-
ReactIR instrument with a suitable probe (e.g., DiComp or AgX)
-
Jacketed glass reactor with a magnetic stirrer and temperature control
-
Syringe pump for controlled addition of reagents
-
Rhodium(II) catalyst
-
Substrate (e.g., cyclohexane)
-
Diazo compound (e.g., an aryldiazoacetate)
-
Solvent (e.g., dichloromethane or the substrate itself if liquid)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
System Setup: Assemble the jacketed reactor and insert the ReactIR probe, ensuring the probe tip is fully submerged in the reaction medium. Connect the reactor to a circulating bath to maintain a constant temperature.
-
Background Spectrum: Add the solvent and substrate to the reactor and stir. Collect a background IR spectrum.
-
Catalyst Addition: Add the rhodium(II) catalyst to the reactor and allow it to dissolve completely.
-
Reaction Initiation: Begin data collection on the ReactIR. Initiate the reaction by adding the diazo compound solution via a syringe pump at a constant rate. Alternatively, for batch analysis, add the diazo compound all at once.
-
Data Acquisition: Monitor the absorbance of the diazo peak over time. The data can be plotted as absorbance vs. time to generate a kinetic profile.
-
Data Analysis: The initial rate of the reaction can be determined from the initial slope of the kinetic profile. By performing a series of experiments where the concentration of each reactant is varied systematically, the reaction order with respect to each component can be determined.
Protocol for Determining the Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE) is a valuable tool for probing the mechanism of a reaction, particularly for identifying whether a C-H bond is broken in the rate-determining step. A primary KIE (kH/kD) significantly greater than 1 is indicative of C-H bond cleavage in the transition state of the rate-limiting step.
Procedure (Intermolecular Competition Experiment):
-
Substrate Preparation: Prepare a mixture of the unlabeled substrate (e.g., cyclohexane) and its deuterated analogue (e.g., cyclohexane-d₁₂) in a known ratio (often 1:1).
-
Reaction Setup: In a reaction vessel, combine the rhodium(II) catalyst and the mixture of isotopically labeled substrates.
-
Reaction Initiation and Monitoring: Add the diazo compound to initiate the reaction. Allow the reaction to proceed to a low conversion (typically <10%) to ensure that the relative concentrations of the substrates do not change significantly.
-
Product Analysis: Quench the reaction and isolate the C-H insertion product.
-
Isotopic Ratio Determination: Determine the ratio of the deuterated to non-deuterated product using a suitable analytical technique, such as mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constants for the reaction with the light and heavy isotopes, which can be determined from the initial substrate ratio and the final product ratio.
Visualizations
References
A Comparative Guide to Enantioselective Cyclopropanation of Electron-Deficient Alkenes: Rhodium vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure cyclopropanes is a cornerstone of modern organic chemistry, owing to the prevalence of the cyclopropyl motif in numerous natural products and pharmaceuticals. These strained three-membered rings also serve as versatile synthetic intermediates. However, the enantioselective cyclopropanation of electron-deficient alkenes presents a significant challenge due to the electrophilic nature of the typically employed metal-carbene intermediates. This guide provides a comparative analysis of chiral rhodium catalysts, the traditional workhorses for this transformation, against prominent alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Rhodium vs. Cobalt and Copper Catalysts
Dirhodium(II) tetracarboxylate complexes have been extensively studied and optimized for asymmetric cyclopropanation.[1] More recently, cobalt and copper complexes have emerged as powerful alternatives, in some cases offering complementary reactivity and selectivity. Below is a comparison of catalyst performance for the cyclopropanation of representative electron-deficient alkenes.
Cyclopropanation of Acrylates
The reaction of acrylates with diazoacetates is a benchmark for this transformation. The data below summarizes the performance of leading rhodium and cobalt catalysts.
| Entry | Alkene | Diazo Compound | Catalyst | Loading (mol%) | Yield (%) | d.r. | ee (%) |
| 1 | Ethyl Acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-TCPTAD)₄ | 0.2 | 59 | >97:3 | 84[1] |
| 2 | Methyl Acrylate | Ethyl Diazoacetate | [Co(II)(P1)] | 5 | 92 | 96:4 | 98[2] |
| 3 | t-Butyl Acrylate | Ethyl Diazoacetate | [Co(II)(P1)] | 5 | 93 | 92:8 | 98[2] |
Table 1: Comparison of Rhodium and Cobalt catalysts in the cyclopropanation of acrylates. d.r. = diastereomeric ratio, ee = enantiomeric excess.
Cyclopropanation of Other Electron-Deficient Alkenes
The versatility of these catalytic systems is demonstrated by their application to a broader range of electron-deficient olefins, such as fumarates and acrylonitriles.
| Entry | Alkene | Diazo Compound | Catalyst | Loading (mol%) | Yield (%) | d.r. | ee (%) |
| 1 | Dimethyl Fumarate | Methyl Phenyldiazoacetate | Rh₂(S-TCPTAD)₄ | 1 | 85 | >97:3 | 91[1] |
| 2 | Acrylonitrile | Ethyl Diazoacetate | [Co(II)(P1)] | 5 | 88 | 80:20 | 97[2] |
Table 2: Catalyst performance with other electron-deficient alkenes.
Catalytic Mechanisms and Experimental Workflow
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium-carbene intermediate, which then undergoes a concerted, asynchronous addition to the alkene.[1] Cobalt-porphyrin catalyzed reactions, in contrast, are proposed to proceed through a radical mechanism, which may account for their high effectiveness with electron-poor olefins.[2]
Below are visualizations of the rhodium-catalyzed cyclopropanation cycle and a typical experimental workflow for these reactions.
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Caption: General experimental workflow for catalytic cyclopropanation.
Detailed Experimental Protocols
Accurate and reproducible experimental procedures are critical for success in synthesis. Below are representative protocols for rhodium- and cobalt-catalyzed enantioselective cyclopropanations of electron-deficient alkenes.
Protocol 1: Rhodium-Catalyzed Cyclopropanation of Dimethyl Fumarate[1]
Materials:
-
Dirhodium(II) catalyst, Rh₂(S-TCPTAD)₄ (1 mol%)
-
Dimethyl fumarate (1.0 equiv)
-
Methyl phenyldiazoacetate (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Pentane
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Rh₂(S-TCPTAD)₄ (0.01 mmol) and dimethyl fumarate (1.0 mmol).
-
Dissolve the solids in dichloromethane (2.0 mL).
-
Prepare a solution of methyl phenyldiazoacetate (1.2 mmol) in a mixture of pentane/dichloromethane (10:1 v/v, 5.0 mL).
-
Add the diazoacetate solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at room temperature.
-
Upon complete addition, stir the reaction for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Cobalt-Catalyzed Cyclopropanation of Methyl Acrylate[2]
Materials:
-
Cobalt(II) porphyrin catalyst, [Co(II)(P1)] (5 mol%)
-
Methyl acrylate (1.0 equiv, limiting reagent)
-
Ethyl diazoacetate (EDA) (1.1 equiv)
-
Toluene or Benzene
Procedure:
-
In a nitrogen-filled glovebox, add the [Co(II)(P1)] catalyst (0.05 mmol) to an oven-dried Schlenk tube.
-
Add the solvent (e.g., toluene, 2.0 mL), followed by methyl acrylate (1.0 mmol).
-
Add ethyl diazoacetate (1.1 mmol) to the reaction mixture in one portion at room temperature.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the cyclopropane product.
-
Determine the diastereomeric ratio by GC or ¹H NMR analysis.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Conclusion
While chiral dirhodium(II) catalysts, particularly Rh₂(S-TCPTAD)₄, are highly effective for the enantioselective cyclopropanation of electron-deficient alkenes, providing excellent stereocontrol, alternative catalysts are emerging as powerful complements.[1] Chiral cobalt-porphyrin complexes, for instance, have demonstrated exceptional performance, especially for challenging substrates, delivering high yields and enantioselectivities under mild, operationally simple conditions.[2] The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and operational considerations. The data and protocols provided in this guide serve as a valuable starting point for researchers aiming to synthesize optically active cyclopropanes from electron-deficient alkenes.
References
Safety Operating Guide
Proper Disposal Procedures for Rhodium-Containing Waste
Disclaimer: The chemical name "Carbanide;rhodium(2+)" does not correspond to a standard or identifiable compound in chemical literature. Disposal procedures are highly specific to the exact properties of a substance. Therefore, this document provides essential safety and logistical information for the general disposal of rhodium-containing waste materials. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for the specific rhodium compound in use and contact their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Immediate Safety and Handling
Before beginning any disposal process, ensure all appropriate personal protective equipment (PPE) is in use. Exposure to rhodium compounds can pose significant health risks, including respiratory issues and skin irritation.[1]
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Lab Coat: To protect from splashes.
-
Respiratory Protection: Use a particulate filter respirator or work within a fume hood to avoid inhaling dust or aerosols.[3][4]
Emergency First-Aid Measures:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]
-
Eye Contact: Flush eyes cautiously with water for several minutes, removing contact lenses if possible.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician.[3]
Principle of Rhodium Waste Management
Rhodium is a rare and valuable precious metal.[1][6] For both economic and environmental reasons, the primary disposal route for rhodium-containing waste is recycling and reclamation .[6][7] Land disposal is discouraged, and hazardous waste containing significant amounts of precious metals may be subject to reduced regulations when sent for reclamation.[7][8] The goal is to safely recover rhodium, which can then be refined and reused.[6][9]
Step-by-Step Disposal and Reclamation Protocol
This protocol outlines a general procedure for treating aqueous rhodium waste streams, such as those from electroplating or catalytic processes. The primary method involves precipitation, neutralization, and collection for a licensed refiner.
1. Waste Segregation and Characterization:
-
Isolate and clearly label all waste streams containing rhodium.
-
Do not mix rhodium waste with other hazardous or non-hazardous waste unless instructed by your EHS department.
-
Characterize the waste: Note the solvent (e.g., aqueous, organic), pH, and any other contaminants.
2. Neutralization and Precipitation (for Acidic Aqueous Solutions):
-
Objective: To neutralize the acidic solution and precipitate rhodium as an insoluble solid (e.g., rhodium hydroxide).
-
Procedure:
-
In a well-ventilated area or fume hood, place the container with the spent rhodium solution.[10]
-
Slowly add a base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, while stirring gently.[10][11] Be prepared for bubbling or foaming (off-gassing of carbon dioxide), which should be controlled by adding the base in small increments.[10]
-
Continue adding the base until the bubbling stops, indicating that the acid has been neutralized.[10] A target pH of 8-10 is often used to ensure complete precipitation of rhodium hydroxide.[11]
-
Allow the mixture to settle for at least one hour. The solid rhodium compounds will form a sludge or precipitate at the bottom.[10]
-
3. Solid-Liquid Separation:
-
Objective: To separate the solid rhodium precipitate from the liquid waste.
-
Procedure:
-
Set up a filtration system. For laboratory scale, this can be a colander or large funnel lined with several layers of coffee filters or filter paper, placed over a collection container.[10]
-
Carefully pour the neutralized mixture through the filter.[10]
-
Rinse the original container with a small amount of water and pour this rinseate through the filter to ensure all precipitate is collected.[10]
-
The liquid filtrate should be clear and can often be safely disposed of down the drain after pH verification, but always confirm with local regulations and your EHS department first.[10]
-
4. Collection and Storage for Disposal:
-
Objective: To safely store the recovered rhodium solids for shipment to a recycler.
-
Procedure:
-
Allow the filter paper containing the rhodium sludge to air dry completely in a designated, safe area.[10]
-
Once dry, place the filter paper and solid rhodium residue into a clearly labeled, sealed container. Suitable containers include metallic or coated fiberboard drums with a strong polyethylene inner package.[5]
-
Label the container as "Hazardous Waste for Precious Metal Recovery," including the contents (e.g., "Rhodium-containing solids").
-
5. Shipment to a Licensed Facility:
-
Contact a certified precious metal refiner or a licensed hazardous waste disposal company that handles rhodium recovery.[12][13]
-
Follow all federal, state, and local regulations for packaging, labeling, and transportation of the waste material.[5] Ensure you complete a hazardous waste manifest if required.[8]
Data Presentation: Rhodium Recovery Methods
The selection of a recovery method depends on the nature of the waste stream. The following table summarizes common industrial technologies.
| Recovery Method | Description | Typical Application | Recovery Efficiency |
| Precipitation | A solid rhodium compound is formed by adding a chemical (e.g., a base) to a solution.[9] | Aqueous solutions, electroplating waste.[9] | >94%[11] |
| Ion Exchange | Rhodium ions in a solution are exchanged for other ions on a solid resin.[9] | Dilute aqueous solutions.[9] | >95%[9] |
| Solvent Extraction | Rhodium is separated from a solution by using an immiscible solvent that selectively dissolves it. | Complex mixtures, refining processes.[9] | High |
| Pyrometallurgy | High-temperature processes (smelting) are used to extract the metal.[6][14] | Spent catalysts, electronic scrap.[13][14] | >94%[14] |
| Electrochemical | An electric current is used to recover metal ions from a solution.[9] | Electroplating baths.[9] | High |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for handling rhodium-containing waste in a laboratory setting.
Caption: General workflow for the safe disposal and reclamation of rhodium waste.
References
- 1. proplate.com [proplate.com]
- 2. krohnindustries.com [krohnindustries.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Rhodium SDS, 7440-16-6 Safety Data Sheets - ECHEMI [echemi.com]
- 5. Handling and Storage - Rhodium [yashkhatrarhodium.weebly.com]
- 6. Rhodium Recovery_The Recovery Process of Recycling Rhodium Waste_Rhodium Recycling_Dingfeng precious metal recycling [en.dfpmr.com]
- 7. epa.gov [epa.gov]
- 8. Precious Metals Recycling | Lion Technology [lion.com]
- 9. proplate.com [proplate.com]
- 10. capepreciousmetals.com [capepreciousmetals.com]
- 11. CN104178641A - Method for recovering rhodium from waste rhodium plating solution - Google Patents [patents.google.com]
- 12. Rhodium Refining: Precious Metal Recovery [phoenixrefining.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling Rhodium(II) Complexes
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with rhodium(II) coordination complexes. It outlines operational plans, personal protective equipment (PPE), and disposal procedures to ensure safe handling in a laboratory setting.
Hazard Identification and Risk Assessment
Rhodium compounds can be hazardous, with potential health effects from inhalation, ingestion, or skin contact.[1] They can cause skin and eye irritation, respiratory issues, and may have long-term health implications.[1][2] A thorough risk assessment is mandatory before handling any new rhodium complex.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to hazardous rhodium compounds. The following table summarizes the required PPE for handling rhodium(II) complexes.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[2] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Nitrile or rubber gloves are recommended.[2] Always check the glove manufacturer's compatibility chart for the specific solvents being used. A full-length, buttoned lab coat should be worn to protect the skin and clothing. |
| Respiratory | Fume Hood or Respirator | All handling of rhodium compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with the appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling rhodium(II) complexes is crucial for minimizing risk. The following workflow provides a general procedure for safe handling.
Disposal Plan
Proper disposal of rhodium-containing waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with rhodium, including disposable gloves, weighing paper, and contaminated solvents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Aqueous Waste: Aqueous solutions containing rhodium should be collected separately. Depending on institutional and local regulations, treatment to precipitate the rhodium may be required before disposal.
-
Solid Waste: Solid rhodium waste, including unreacted compound and contaminated materials, should be collected in a labeled, sealed container.
-
Disposal Vendor: All rhodium waste must be disposed of through a licensed hazardous waste disposal company.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For larger spills, or if you are not trained, contact your institution's environmental health and safety department immediately. |
Occupational Exposure Limits
Occupational exposure limits (OELs) for rhodium and its compounds are established by various regulatory agencies. Adherence to these limits is crucial for worker safety.
| Organization | Exposure Limit (as Rh) | Notes |
| ACGIH TLV-TWA | 1 mg/m³ | For rhodium metal and insoluble compounds. |
| NIOSH REL-TWA | 1 mg/m³ | For rhodium metal and insoluble compounds. |
| OSHA PEL-TWA | 1 mg/m³ | For rhodium metal and insoluble compounds. |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. These limits are for rhodium metal and insoluble compounds; soluble rhodium compounds may have lower exposure limits. Always consult the specific SDS for the compound in use.
References
- 1. The entire process of rhodium catalyst recovery and recovery of rhodium catalyst waste_Palladium Platinum Rhodium Recovery_Dingfeng precious metal recycling_Dingfeng precious metal recycling [en.dfpmr.com]
- 2. prochemonline.com [prochemonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) | 84821-53-4 [smolecule.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
